molecular formula C10H5Cl2NO3 B061212 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid CAS No. 171850-30-9

5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B061212
CAS No.: 171850-30-9
M. Wt: 258.05 g/mol
InChI Key: DEBOCPZCSPMQBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid is a versatile and high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This multifunctional compound serves as a critical synthetic intermediate for the preparation of more complex quinoline derivatives. Its core structure, featuring a carboxylic acid group and two chlorine substituents, allows for targeted structural modifications, enabling researchers to explore structure-activity relationships (SAR) and develop novel bioactive molecules.

Properties

IUPAC Name

5,7-dichloro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO3/c11-4-1-6(12)8-7(2-4)13-3-5(9(8)14)10(15)16/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBOCPZCSPMQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=C(C2=O)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073121
Record name 3-Quinolinecarboxylic acid, 5,7-dichloro-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171850-30-9
Record name 5,7-Dichloro-4-hydroxy-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171850-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarboxylic acid, 5,7-dichloro-4-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171850309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Quinolinecarboxylic acid, 5,7-dichloro-4-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Quinolinecarboxylic acid, 5,7-dichloro-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.956
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid

This technical guide provides a comprehensive overview of the core . The information herein is intended for researchers, scientists, and professionals in drug development, offering critical data to predict the compound's behavior in biological systems and guide formulation strategies.

Core Physicochemical Data

This compound is a solid, complex organic molecule.[1] Its key physicochemical properties are summarized below. These values are essential for understanding its solubility, permeability, and potential interactions within a biological environment.

Table 1: Summary of Physicochemical Properties

PropertyValueConditionsSource
Molecular Formula C₁₀H₅Cl₂NO₃-[2]
Molecular Weight 258.1 g/mol -[2]
Physical State SolidAmbient[1]
Melting Point 343.3 - 343.8 °C-[1]
Boiling Point 428.3 °Cat 760 mmHg[1]
Water Solubility Approx. 25 mg/L20 °C, pH 7[1]
logP (Octanol-Water) Approx. 2.120 °C[1]
Density 1.7 g/cm³20 °C[1]
Flash Point 212.8 °C-[1]
Vapor Pressure < 0 Pa25 °C & 46 °C[1]

Experimental Protocols for Property Determination

While specific experimental documentation for the synthesis and analysis of this exact molecule is not publicly detailed, standard methodologies are employed to determine the properties listed above. The following protocols represent established and reliable methods for characterizing similar quinoline derivatives.

Workflow for Physicochemical Analysis

The general workflow for determining the key physicochemical properties of a compound like this compound involves several distinct stages, from sample preparation to instrumental analysis and data interpretation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Weighing & Dissolution QC Purity Check (e.g., HPLC) Prep->QC MP Melting Point Apparatus QC->MP SF Shake-Flask System (Solubility, logP) QC->SF PT Potentiometric Titrator (pKa) QC->PT Calc Calculation of Properties MP->Calc SF->Calc PT->Calc Report Reporting & Documentation Calc->Report

Caption: General experimental workflow for determining key physicochemical properties.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

  • Methodology: A small, dry sample of the compound is packed into a capillary tube. This tube is placed within a calibrated melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting range.[3] A sharp, narrow range typically indicates high purity.[3]

Aqueous Solubility (Shake-Flask Method)

Solubility is a critical factor influencing bioavailability.

  • Methodology: An excess amount of this compound is added to a known volume of a buffered solution (e.g., pH 7.4) in a sealed flask.[3] The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3] The resulting suspension is then filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3]

Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity, which is vital for predicting its ability to cross biological membranes.[3]

  • Methodology (Shake-Flask Method): A pre-weighed amount of the compound is dissolved in a biphasic system of n-octanol and a pH 7.4 buffer, which have been pre-saturated with each other.[3] The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases and is then centrifuged or left to stand until the layers fully separate.[3] Aliquots are carefully taken from both the n-octanol and the aqueous layers. The concentration of the compound in each phase is determined by HPLC-UV or a similar analytical technique.[3] The partition coefficient (P) is the ratio of the concentration in the octanol phase to that in the aqueous phase, and logP is its base-10 logarithm.[3]

Biological Activity Context

While specific signaling pathway involvement for this compound is not extensively documented, related compounds in the 4-hydroxyquinoline-3-carboxylic acid class have been studied for their biological effects. For instance, various 7-substituted derivatives have been shown to act as inhibitors of cellular respiration.[4] This inhibition can occur through the targeting of key metabolic enzymes, such as malate dehydrogenase.[4]

The logical relationship for this proposed mechanism of action is outlined below.

G compound 5,7-Dichloro-4-hydroxyquinoline- 3-carboxylic Acid enzyme Target Enzyme (e.g., Malate Dehydrogenase) compound->enzyme Binds to & Inhibits pathway Cellular Respiration enzyme->pathway is a key part of enzyme->pathway effect Inhibition of Cellular Function / Proliferation pathway->effect leads to

Caption: Conceptual pathway for inhibition of cellular respiration by a quinoline derivative.

This guide provides foundational data and methodologies relevant to this compound. Researchers can use this information as a starting point for further investigation, formulation development, and in-depth biological studies.

References

The Core Mechanism of Action of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid, a halogenated derivative of kynurenic acid, primarily functions as a potent and selective antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. This technical guide elucidates the core mechanism of action, presenting quantitative data, detailed experimental protocols for its characterization, and visual representations of the involved signaling pathways and experimental workflows. Its high affinity and antagonistic nature at this crucial regulatory site of the NMDA receptor complex underscore its significance as a tool for neurobiological research and a potential scaffold for therapeutic development.

Primary Mechanism of Action: NMDA Receptor Antagonism

The principal mechanism of action for this compound is its competitive antagonism at the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor.[1] The NMDA receptor, a ligand-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory. For the receptor to be activated, both the neurotransmitter glutamate (binding to the GluN2 subunit) and a co-agonist, typically glycine or D-serine (binding to the GluN1 subunit), must be present.[2][3]

This compound binds with high affinity to the glycine site, thereby preventing the binding of the endogenous co-agonists. This allosteric modulation inhibits the conformational changes required for ion channel opening, even in the presence of glutamate. The result is a non-competitive antagonism of NMDA receptor-mediated responses.[1] This antagonistic action has been demonstrated to inhibit NMDA-stimulated events such as the elevation of cytosolic calcium, accumulation of cGMP, and the release of norepinephrine.[1]

Quantitative Data: Binding Affinity and Potency

The affinity and potency of this compound at the NMDA receptor glycine site have been quantified through radioligand binding assays.

ParameterValueMethodReference
Kd 69 ± 23 nM[3H] 5,7-dichlorokynurenic acid binding to rat brain synaptosomes[4]
Bmax 14.5 ± 3.2 pmoles/mg protein[3H] 5,7-dichlorokynurenic acid binding to rat brain synaptosomes[4]
Ki 79 nMInhibition of [3H]glycine binding[1]

Potential Secondary Mechanisms of Action

While the primary mechanism of action is well-established, the broader class of quinoline carboxylic acids has been investigated for other biological activities. These represent potential, though not yet confirmed, secondary mechanisms for this compound.

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): Certain quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of DHODH, an enzyme crucial for de novo pyrimidine biosynthesis.[5][6][7][8] Inhibition of this pathway can lead to antiproliferative effects, making DHODH a target in cancer and autoimmune diseases.[5][9]

  • Inhibition of Malate Dehydrogenase: A study on 7-substituted 4-hydroxyquinoline-3-carboxylic acids demonstrated their ability to inhibit malate dehydrogenase, a key enzyme in the tricarboxylic acid (TCA) cycle.[10]

Further research is required to determine if this compound exhibits significant inhibitory activity against these enzymes.

Experimental Protocols

The characterization of this compound's mechanism of action relies on established in vitro techniques.

Radioligand Binding Assay for the Glycine Site

This protocol is used to determine the binding affinity (Kd and Ki) and the density of binding sites (Bmax) for a ligand at a specific receptor.

Objective: To quantify the binding of [3H] 5,7-dichlorokynurenic acid to the glycine site of the NMDA receptor in rat brain tissue.

Materials:

  • Rat brain synaptosomes

  • [3H] 5,7-dichlorokynurenic acid (specific activity ~17.6 Ci/mmol)[4]

  • Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)

  • Non-labeled glycine (for non-specific binding determination)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer and prepare a synaptosomal membrane fraction through differential centrifugation.

  • Incubation: In assay tubes, combine the synaptosomal membranes, varying concentrations of [3H] 5,7-dichlorokynurenic acid, and either buffer (for total binding) or a high concentration of unlabeled glycine (e.g., 1 mM) (for non-specific binding).

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 4°C) to reach binding equilibrium.

  • Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax values.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity and the effect of antagonists on receptor-mediated currents.

Objective: To assess the antagonistic effect of this compound on NMDA receptor-mediated currents in cultured neurons.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical neurons)

  • External (bath) solution (e.g., containing NaCl, KCl, CaCl2, HEPES, glucose)

  • Internal (pipette) solution (e.g., containing CsCl, BAPTA, HEPES)

  • NMDA and glycine (agonists)

  • This compound

  • Patch-clamp amplifier, micromanipulator, and microscope

Procedure:

  • Cell Preparation: Plate neurons on coverslips for culturing.

  • Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Pipette Preparation: Fabricate a glass micropipette with a resistance of 3-7 MΩ and fill it with the internal solution.

  • Seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal with the cell membrane.

  • Whole-Cell Configuration: Apply further suction to rupture the membrane patch under the pipette tip, establishing electrical and chemical access to the cell's interior.

  • Data Acquisition: Clamp the cell's membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Apply a solution containing NMDA and glycine to evoke an inward current through the NMDA receptors.

  • Antagonist Application: Co-apply increasing concentrations of this compound with the agonists and record the inhibition of the NMDA-mediated current.

  • Data Analysis: Plot the percentage of current inhibition as a function of the antagonist concentration and fit the data with a suitable equation (e.g., the Hill equation) to determine the IC50 value.

Visualizations

Signaling Pathway of NMDA Receptor Antagonism

NMDA_Antagonism cluster_extracellular Extracellular Space cluster_receptor NMDA Receptor cluster_intracellular Intracellular Space Glutamate Glutamate GluN2 GluN2 Subunit Glutamate->GluN2 Binds Glycine Glycine / D-Serine GluN1 GluN1 Subunit Glycine->GluN1 Binding Blocked Antagonist 5,7-Dichloro-4-hydroxyquinoline- 3-carboxylic acid Antagonist->GluN1 Binds IonChannel Ion Channel (Closed) NoInflux No Ca²⁺/Na⁺ Influx IonChannel->NoInflux Remains Closed NoSignal Inhibition of Downstream Signaling NoInflux->NoSignal

Caption: Antagonism of the NMDA receptor by this compound.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow A 1. Prepare Rat Brain Synaptosomes B 2. Incubate Membranes with [3H] 5,7-DCKA ± Unlabeled Glycine A->B C 3. Separate Bound & Free Ligand via Rapid Filtration B->C D 4. Wash Filters to Remove Non-specific Binding C->D E 5. Quantify Radioactivity (Scintillation Counting) D->E F 6. Data Analysis (Scatchard / Non-linear Regression) E->F G Determine Kd, Bmax, Ki F->G Patch_Clamp_Logic Start Whole-Cell Configuration Established Agonist Apply NMDA + Glycine Start->Agonist Current Inward Current (I_NMDA) Measured Agonist->Current Antagonist Co-apply 5,7-DCKA with Agonists Current->Antagonist Inhibition I_NMDA is Reduced Antagonist->Inhibition IC50 Calculate IC50 Inhibition->IC50

References

Unraveling the Biological Potential of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid is a halogenated quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known biological activities and toxicological profile of this compound and its related analogues. Due to the limited publicly available research specifically on this compound, this document also explores the well-documented activities of the broader quinoline-3-carboxylic acid class to infer potential areas of investigation and therapeutic application for the title compound.

Toxicological Profile

Quantitative toxicological data for this compound is available from its safety data sheet. These values provide a preliminary understanding of the compound's impact on various organisms.

Table 1: Ecotoxicity and Acute Toxicity Data for this compound [1]

ParameterSpeciesEndpointConcentration/DoseExposure Time
Aquatic ToxicityDanio rerio (Zebrafish)LC50> 41 mg/L96 h
Aquatic ToxicityAquatic crustaceaEC50> 7.3 mg/L48 h
Aquatic ToxicityPseudokirchneriella subcapitata (Green algae)EC50ca. 2.4 mg/L72 h
Toxicity to Microorganisms-IC50> 40 mg/L-
Acute Oral ToxicityRat (male/female)LD50> 2000 mg/kg bw-
Acute Dermal ToxicityRat (male/female)LD50> 2000 mg/kg bw-

Potential Biological Activities of the Quinoline-3-Carboxylic Acid Scaffold

While specific biological activity data for this compound is scarce, the broader class of quinoline-3-carboxylic acids has been extensively studied, revealing several key areas of therapeutic interest. These findings suggest potential avenues for the investigation of the title compound.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A significant body of research has identified 4-quinoline carboxylic acid derivatives as potent inhibitors of dihydroorotate dehydrogenase (DHODH).[2][3] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for the development of anticancer and anti-inflammatory agents.[2] The inhibition of DHODH leads to pyrimidine depletion, which in turn halts cell cycle progression at the S-phase.[2]

  • *Hypothetical Signaling Pathway for DHODH Inhibition

DHODH_Inhibition 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic_acid 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic_acid DHODH DHODH 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic_acid->DHODH Inhibits Orotate Orotate DHODH->Orotate Catalyzes Pyrimidine_Biosynthesis Pyrimidine_Biosynthesis DHODH->Pyrimidine_Biosynthesis Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Substrate Orotate->Pyrimidine_Biosynthesis DNA_and_RNA_Synthesis DNA_and_RNA_Synthesis Pyrimidine_Biosynthesis->DNA_and_RNA_Synthesis Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_and_RNA_Synthesis->Cell_Cycle_Arrest

Caption: Hypothetical inhibition of DHODH by the title compound.

Antiproliferative and Anticancer Activity

Derivatives of 2,4-disubstituted quinoline-3-carboxylic acid have demonstrated micromolar inhibition against cancer cell lines such as MCF-7 and K562.[4] The carboxylic acid moiety is believed to enhance selectivity for cancer cells, potentially due to the acidic tumor microenvironment.[4]

Inhibition of Cellular Respiration

Studies on 7-substituted 4-hydroxyquinoline-3-carboxylic acids have shown that these compounds can inhibit the respiration of Ehrlich ascites cells.[5] This research also identified malate dehydrogenase as a potential intracellular target for these molecules.[5]

Experimental Protocols

Due to the lack of specific published studies on the biological activity of this compound, a generalized experimental protocol for a common preliminary biological assay is provided below. This protocol for an in vitro cell viability assay can be adapted to screen the compound for potential cytotoxic or antiproliferative effects.

General Protocol for In Vitro Cell Viability (MTT) Assay
  • Cell Culture: Culture the desired cancer cell line (e.g., HeLa, A549, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

  • *Generalized Experimental Workflow for Compound Screening

Experimental_Workflow cluster_0 In Vitro Screening Compound_Synthesis Compound_Synthesis Primary_Assay Primary Assay (e.g., Cell Viability) Compound_Synthesis->Primary_Assay Dose_Response Dose-Response and IC50 Determination Primary_Assay->Dose_Response Secondary_Assay Secondary Assay (e.g., Enzyme Inhibition) Dose_Response->Secondary_Assay Mechanism_of_Action Mechanism of Action Studies Secondary_Assay->Mechanism_of_Action Lead_Compound Lead_Compound Mechanism_of_Action->Lead_Compound

Caption: Generalized workflow for screening a novel compound.

Conclusion

This compound belongs to a class of compounds with significant, demonstrated biological activities. While direct research on this specific molecule is limited, the known inhibitory effects of its analogues on key cellular processes, such as pyrimidine biosynthesis and cellular respiration, suggest that it is a compound of interest for further investigation. The provided toxicological data offers a foundational safety profile, and the generalized experimental protocols serve as a starting point for exploring its potential therapeutic applications. Future research should focus on targeted in vitro and in vivo studies to elucidate the specific mechanism of action and biological targets of this compound.

References

An In-Depth Technical Guide to 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic Acid and its Structural Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid and its structural analogs, a class of compounds with significant potential in drug discovery. This document details their synthesis, biological activities, and underlying mechanisms of action, presenting key data in a structured format to facilitate research and development efforts.

Core Compound and its Significance

This compound belongs to the quinoline carboxylic acid family, a well-established scaffold in medicinal chemistry. The quinoline core is a key pharmacophore in numerous approved drugs, and the addition of chloro and carboxylic acid functional groups at specific positions can confer a range of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The strategic placement of chlorine atoms at the 5 and 7 positions influences the compound's lipophilicity and electronic properties, which can significantly impact its interaction with biological targets.

Synthesis of Structural Analogs

The primary synthetic route to this compound and its analogs is the Gould-Jacob reaction .[3] This method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization to form the quinoline ring system.

A general synthetic scheme is presented below:

Gould_Jacob_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification 3,5-Dichloroaniline 3,5-Dichloroaniline Intermediate Anilinomethylenemalonate Intermediate 3,5-Dichloroaniline->Intermediate Heat (100-130°C) DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Cyclization_Intermediate Anilinomethylenemalonate Intermediate Product_Ester Ethyl 5,7-dichloro-4-hydroxyquinoline- 3-carboxylate Cyclization_Intermediate->Product_Ester High-boiling solvent (e.g., Dowtherm A) Heat (~250°C) Saponification_Ester Ethyl 5,7-dichloro-4-hydroxyquinoline- 3-carboxylate Final_Product 5,7-Dichloro-4-hydroxyquinoline- 3-carboxylic acid Saponification_Ester->Final_Product NaOH (aq)

Caption: General workflow for the Gould-Jacob synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the established Gould-Jacob reaction methodology.[4][5]

Step 1: Condensation of 3,5-Dichloroaniline with Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask, combine 3,5-dichloroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).[6]

  • Heat the mixture with stirring at 110-120°C for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.

  • Remove the ethanol byproduct under reduced pressure to yield the crude anilinomethylenemalonate intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a separate flask equipped with a reflux condenser, heat a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) to approximately 250°C.

  • Slowly add the crude intermediate from Step 1 to the hot solvent.

  • Maintain the temperature and continue heating for 30-60 minutes to effect cyclization.

  • Cool the reaction mixture to room temperature, which should induce the precipitation of the ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate.

  • Collect the solid product by vacuum filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

Step 3: Saponification

  • Suspend the crude ethyl ester from Step 2 in a 10% aqueous solution of sodium hydroxide.

  • Reflux the mixture for 1-2 hours until the solid has completely dissolved.

  • Cool the solution to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The this compound will precipitate out of solution.

  • Collect the final product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Biological Activities and Quantitative Data

Structural analogs of this compound have demonstrated a wide range of biological activities. The following tables summarize key quantitative data from various studies.

Antiproliferative Activity

Quinoline carboxylic acids are known to exhibit antiproliferative effects against various cancer cell lines.[7][8] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[1]

Table 1: Antiproliferative Activity of Selected Quinoline Carboxylic Acid Analogs

Compound IDR1 SubstituentR2 SubstituentCell LineIC50 (µM)Reference
1 6-Fluoro7-(4-methyl-1-piperazinyl)E. coli0.25 (MIC)[9]
2f 2-styryl, various substitutionsHMCF-7Micromolar[7]
2l 2-styryl, various substitutionsHK562Micromolar[7]
Kynurenic acid 2-carboxyHMCF-7Significant growth inhibition[2]
Quino-2-CA 2-carboxyHHeLaSignificant cytotoxicity[2]
Quino-3-CA 3-carboxyHMCF-7Remarkable growth inhibition[2]
Quino-4-CA 4-carboxyHMCF-7Remarkable growth inhibition[2]
Antibacterial Activity

The quinoline scaffold is central to the development of quinolone and fluoroquinolone antibiotics. The carboxylic acid at the 3-position is a key feature for their antibacterial action, which typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV.

Table 2: Antibacterial Activity of Selected Quinolone Analogs

Compound IDBacterial StrainMIC (µg/mL)Reference
Amifloxacin (16) E. coli Vogel0.25[9]
Analog 9 S. aureus0.12[10]
Analog 9 E. coli0.12[10]
Analog 10 S. aureus0.24[10]
Analog 10 E. coli0.12[10]
Analog 11 S. aureus0.12[10]
Analog 11 E. coli0.12[10]
Analog 12 S. aureus0.24[10]
Analog 12 E. coli0.12[10]
Analog 13 S. aureus0.12[10]
Analog 13 E. coli0.12[10]
Analog 14 S. aureus0.12[10]
Analog 14 E. coli0.12[10]

Signaling Pathway Modulation

Recent studies have indicated that some quinoline carboxylic acid derivatives can exert their biological effects by modulating key cellular signaling pathways. For instance, certain analogs have been shown to activate the Wnt/β-catenin pathway, which is crucial in cell proliferation and differentiation.[11]

Wnt_beta_catenin_pathway Wnt3a Wnt3a Frizzled Frizzled Receptor Wnt3a->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Axin_APC Axin/APC Complex Dsh->Axin_APC Inhibits GSK3b GSK-3β beta_catenin β-catenin GSK3b->beta_catenin Axin_APC->beta_catenin Phosphorylates for degradation Proteasome Proteasomal Degradation beta_catenin->Proteasome beta_catenin_n β-catenin (nucleus) beta_catenin->beta_catenin_n Accumulates and translocates Target_Genes Target Gene Expression beta_catenin_n->Target_Genes TCF_LEF TCF/LEF TCF_LEF->Target_Genes Adipogenesis Adipogenesis Target_Genes->Adipogenesis Inhibits

Caption: Stimulation of the Wnt/β-catenin signaling pathway by a quinoline carboxylic acid analog, leading to the inhibition of adipogenesis.

Key Experimental Protocols

MTT Assay for Cell Viability and Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Workflow:

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Incubation1 2. Incubate for 24h (37°C, 5% CO2) Cell_Seeding->Incubation1 Compound_Treatment 3. Treat with serial dilutions of quinoline analogs Incubation1->Compound_Treatment Incubation2 4. Incubate for 24-72h Compound_Treatment->Incubation2 MTT_Addition 5. Add MTT reagent to each well Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4h MTT_Addition->Incubation3 Formazan_Solubilization 7. Add solubilizing agent (e.g., DMSO) Incubation3->Formazan_Solubilization Absorbance_Reading 8. Read absorbance at ~570nm Formazan_Solubilization->Absorbance_Reading Data_Analysis 9. Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: A stepwise workflow of the MTT assay for determining the cytotoxicity of quinoline analogs.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include vehicle-only controls.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate in HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Conclusion and Future Directions

This compound and its structural analogs represent a versatile and promising scaffold for the development of novel therapeutic agents. Their amenability to chemical modification allows for the fine-tuning of their biological activities. Future research should focus on synthesizing a broader range of analogs with diverse substitutions to establish a more comprehensive structure-activity relationship. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be crucial for their advancement into preclinical and clinical development.

References

An In-Depth Technical Guide to 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic Acid (CAS 171850-30-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid, identified by CAS number 171850-30-9, is a halogenated quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of this compound, drawing upon available data for the compound and its structural analogs.

Physicochemical and Toxicological Properties

A summary of the known physicochemical and toxicological data for this compound is presented below. It is important to note that some of these data are predicted values.

PropertyValueReference
Molecular Formula C₁₀H₅Cl₂NO₃[1][2]
Molecular Weight 258.06 g/mol [1][2]
Melting Point 343.3 - 343.8 °C[3]
Boiling Point (Predicted) > 300 °C[3]
Water Solubility Approx. 25 mg/L at 20 °C, pH 7[3]
LogP (Predicted) Approx. 2.1 at 20 °C[3]
Density 1.7 g/cm³ at 20 °C[3]
pKa (Predicted) Not Available
Acute Oral Toxicity (Rat) > 2000 mg/kg bw[3]
Acute Dermal Toxicity (Rat) > 2000 mg/kg bw[3]

Ecotoxicity Data [3]

OrganismTestResult
Fish (Danio rerio)96h LC50> 41 mg/L
Aquatic Invertebrates48h EC50> 7.3 mg/L
Algae (Pseudokirchneriella subcapitata)72h EC50Approx. 2.4 mg/L
MicroorganismsIC50> 40 mg/L

Synthesis

A detailed experimental protocol for the synthesis of the closely related analog, 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, is available and can be adapted for the synthesis of this compound. The synthesis of the target compound would likely start from 3,5-dichloroaniline.

Conceptual Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product 3,5-Dichloroaniline 3,5-Dichloroaniline Condensation Condensation 3,5-Dichloroaniline->Condensation Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Saponification Saponification Cyclization->Saponification Ester Intermediate This compound This compound Saponification->this compound

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from the synthesis of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid)[4]

Step 1: Condensation

  • Combine one molar equivalent of 3,5-dichloroaniline with a slight excess (1.1 molar equivalents) of diethyl ethoxymethylenemalonate in a round-bottomed flask.

  • Heat the mixture on a steam bath for approximately one hour, allowing the ethanol produced to evaporate. The resulting crude product can be used directly in the next step.

Step 2: Cyclization

  • In a separate flask, heat a high-boiling point solvent such as Dowtherm A to a vigorous boil.

  • Carefully add the crude product from the previous step to the boiling solvent.

  • Continue heating for about one hour to facilitate the cyclization reaction, during which the ethyl ester of this compound is expected to crystallize out of the solution.

  • Cool the mixture and filter to collect the solid product. Wash the filter cake with a non-polar solvent like hexanes to remove impurities.

Step 3: Saponification

  • Suspend the air-dried filter cake in a 10% aqueous solution of sodium hydroxide.

  • Reflux the mixture until all the solid has dissolved, indicating the completion of the saponification.

  • Cool the reaction mixture and separate any oily residues.

  • Acidify the aqueous solution with concentrated hydrochloric acid or sulfuric acid to precipitate the final product, this compound.

  • Collect the precipitate by filtration and wash thoroughly with water. Dry the product to obtain the final compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the broader class of quinoline-3-carboxylic acid derivatives has been extensively studied, revealing significant potential in drug discovery.

Antiproliferative Activity:

Numerous studies have demonstrated the antiproliferative effects of quinoline-3-carboxylic acid derivatives against various cancer cell lines.[5][6][7][8] The mechanism of action is often attributed to the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.[9]

Protein Kinase Inhibition:

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Several quinoline-3-carboxylic acid derivatives have been identified as potent inhibitors of various protein kinases.[10][11][12][13]

Illustrative Signaling Pathway:

The following diagram illustrates a generalized signaling pathway that can be targeted by kinase inhibitors, a potential mechanism of action for quinoline-3-carboxylic acid derivatives.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Proteins Signaling Proteins (e.g., Ras, Raf) Receptor_Tyrosine_Kinase->Signaling_Proteins MAPK_Cascade MAPK Cascade (MEK, ERK) Signaling_Proteins->MAPK_Cascade Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Quinoline_Derivative Quinoline-3-carboxylic Acid Derivative Quinoline_Derivative->MAPK_Cascade Inhibition

Caption: A generalized MAPK signaling pathway potentially inhibited by quinoline-3-carboxylic acid derivatives.

Experimental Protocol for Antiproliferative Assay (MTT Assay):

The following is a general protocol for assessing the antiproliferative activity of a compound using the MTT assay.[9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound belongs to a class of compounds with demonstrated potential for biological activity, particularly in the area of oncology. While specific data for this particular molecule is sparse, the available information on its physicochemical properties and the established activities of its structural analogs provide a strong foundation for further investigation. The synthesis of this compound appears feasible through established chemical routes. Future research should focus on its synthesis, purification, and comprehensive biological evaluation, including antiproliferative and kinase inhibition assays, to fully elucidate its therapeutic potential. The detailed protocols and data presented in this guide are intended to facilitate such research endeavors.

References

The Genesis of a Therapeutic Revolution: A Technical Guide to the Discovery and History of Quinoline-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of quinoline-3-carboxylic acids, a chemical scaffold that has given rise to a pivotal class of antibacterial agents. From their serendipitous discovery to their evolution into broad-spectrum therapeutics, this document details the key scientific milestones, experimental methodologies, and structure-activity relationships that have defined this important class of compounds.

The Dawn of the Quinolones: An Accidental Discovery

The story of quinoline antibacterial agents begins not with a targeted drug discovery program, but as a byproduct of antimalarial research. In 1962, George Lesher and his colleagues at the Sterling-Winthrop Research Institute were investigating the synthesis of chloroquine, a well-known antimalarial drug.[1] During this work, they isolated and characterized a byproduct, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, which exhibited modest antibacterial activity.[1] This fortuitous discovery served as the lead compound for a new line of research that would ultimately lead to the development of a novel class of antibacterial agents.[1]

The initial focus on modifying this lead structure led to the synthesis of a series of 1,8-naphthyridine derivatives, a related but distinct heterocyclic system.[2] Among these, a compound designated as 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, later named nalidixic acid , was identified as a promising candidate for clinical development.[2] Nalidixic acid, introduced into clinical practice in 1964, became the first of the quinolone antibiotics and the progenitor of a vast and versatile class of therapeutics.[3]

Foundational Syntheses of the Quinoline Core

The quinoline ring system itself was first isolated from coal tar in the 1830s.[4] However, the targeted synthesis of its derivatives, particularly those bearing the crucial 3-carboxylic acid moiety, was essential for the development of these antibacterial agents. Several classical named reactions have been fundamental to accessing the quinoline-4-one-3-carboxylic acid scaffold.

The Gould-Jacobs Reaction

One of the most important methods for the synthesis of 4-hydroxyquinoline-3-carboxylic acids is the Gould-Jacobs reaction, first reported in 1939.[5] This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.[6] The resulting ethyl 4-hydroxyquinoline-3-carboxylate can then be hydrolyzed to the corresponding carboxylic acid.[7]

Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid

  • Step 1: Condensation. Aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) are heated together at 100-140°C for 1-2 hours. The ethanol formed during the reaction is removed by distillation.

  • Step 2: Cyclization. The resulting intermediate, diethyl anilinomethylenemalonate, is added to a high-boiling point solvent such as diphenyl ether and heated to approximately 250°C. This high temperature induces an intramolecular cyclization to form ethyl 4-hydroxyquinoline-3-carboxylate.

  • Step 3: Hydrolysis. The ester is saponified by refluxing with an aqueous solution of sodium hydroxide (10-20%) for 1-2 hours.

  • Step 4: Acidification. The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 4-hydroxyquinoline-3-carboxylic acid, which can be collected by filtration and purified by recrystallization.[7]

The Combes Quinoline Synthesis

The Combes synthesis, developed in 1888, provides a route to 2,4-disubstituted quinolines.[8] The reaction involves the condensation of an aniline with a β-diketone in the presence of a strong acid catalyst, typically sulfuric acid.[9]

Experimental Protocol: Combes Synthesis of a 2,4-Dimethylquinoline

  • Step 1: Enamine Formation. Aniline (1.0 equivalent) and acetylacetone (1.1 equivalents) are mixed, often in a solvent like ethanol, and stirred. A mild acid catalyst may be used to facilitate the formation of the enamine intermediate.

  • Step 2: Cyclization. The enamine is added to a strong acid, such as concentrated sulfuric acid, and heated. The acid catalyzes the intramolecular electrophilic aromatic substitution, followed by dehydration, to yield the quinoline ring.

  • Step 3: Work-up. The reaction mixture is cooled and carefully poured onto ice, then neutralized with a base (e.g., NaOH or NH4OH) to precipitate the 2,4-dimethylquinoline product. The product can then be isolated and purified.[9]

The First Generation: Nalidixic Acid and its Analogs

Nalidixic acid and other first-generation quinolones, such as oxolinic acid and cinoxacin, exhibited a narrow spectrum of activity, primarily against Gram-negative bacteria like Escherichia coli, Klebsiella, and Proteus species.[10][11] Their clinical use was largely restricted to the treatment of urinary tract infections.[10]

Synthesis of Nalidixic Acid

The synthesis of nalidixic acid follows a pathway analogous to the Gould-Jacobs reaction, starting from 2-amino-6-methylpyridine.

Experimental Protocol: Synthesis of Nalidixic Acid

  • Step 1: Condensation. 2-Amino-6-methylpyridine is reacted with diethyl ethoxymethylenemalonate. The mixture is heated, leading to the formation of an enamine intermediate with the elimination of ethanol.

  • Step 2: Cyclization. The intermediate is heated in a high-boiling solvent (e.g., Dowtherm A) to induce thermal cyclization, yielding ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.[12]

  • Step 3: Hydrolysis. The resulting ester is saponified with aqueous sodium hydroxide to give 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.[12]

  • Step 4: N-Alkylation. The naphthyridone nitrogen is alkylated with ethyl iodide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., dimethylformamide) to yield nalidixic acid.[12]

In Vitro Antibacterial Activity of First-Generation Quinolones

The following table summarizes the minimum inhibitory concentrations (MICs) of nalidixic acid, oxolinic acid, and cinoxacin against common urinary tract pathogens. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundEscherichia coliKlebsiella pneumoniaeProteus mirabilis
Nalidixic Acid 4 - 16 µg/mL8 - 32 µg/mL4 - 16 µg/mL
Oxolinic Acid 0.25 - 1 µg/mL0.5 - 2 µg/mL0.5 - 2 µg/mL
Cinoxacin 4 - 16 µg/mL8 - 32 µg/mL4 - 16 µg/mL

Note: MIC values are ranges compiled from various sources and can vary depending on the specific strain and testing methodology.[10][13]

Mechanism of Action: Targeting Bacterial DNA Synthesis

Quinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[14] These enzymes are responsible for managing the topological state of DNA within the bacterial cell.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, which is crucial for the initiation of replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing them to segregate into daughter cells.

The quinolone molecule binds to the complex of the enzyme and DNA, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell.

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Quinolone->Topoisomerase_IV Inhibition DNA DNA DNA_Gyrase->DNA Supercoiling Replication_Fork Replication Fork Stalling DNA_Gyrase->Replication_Fork Topoisomerase_IV->DNA Decatenation Topoisomerase_IV->Replication_Fork DS_Breaks Double-Strand Breaks Replication_Fork->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Quinolone inhibition of DNA gyrase and topoisomerase IV.

Experimental Workflow: Assessing Antibacterial Susceptibility

The susceptibility of bacteria to quinolone antibiotics is routinely determined in the clinical microbiology laboratory using standardized methods. The Kirby-Bauer disk diffusion test is a widely used qualitative method.

Kirby-Bauer Susceptibility Test Start Start Isolate_Colony Isolate bacterial colony from culture Start->Isolate_Colony Prepare_Inoculum Prepare standardized inoculum (0.5 McFarland turbidity) Isolate_Colony->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton agar plate with a sterile swab to create a lawn Prepare_Inoculum->Inoculate_Plate Apply_Disks Apply antibiotic-impregnated disks to the agar surface Inoculate_Plate->Apply_Disks Incubate Incubate at 35-37°C for 16-24 hours Apply_Disks->Incubate Measure_Zones Measure the diameter of the zones of inhibition Incubate->Measure_Zones Interpret_Results Interpret results as Susceptible (S), Intermediate (I), or Resistant (R) based on CLSI guidelines Measure_Zones->Interpret_Results End End Interpret_Results->End

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

  • 1. Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland turbidity standard, is prepared in sterile broth or saline.[15]

  • 2. Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[16]

  • 3. Disk Application: Paper disks impregnated with a standard concentration of a quinolone antibiotic are placed on the surface of the inoculated agar.[15]

  • 4. Incubation: The plate is incubated at 35-37°C for 16-24 hours.[15]

  • 5. Interpretation: The diameter of the zone of no bacterial growth around each disk (the zone of inhibition) is measured in millimeters.[17] This measurement is compared to established interpretive criteria from organizations like the Clinical and Laboratory Standards Institute (CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.[15]

A quantitative method for determining antimicrobial susceptibility is the broth microdilution method, which determines the Minimum Inhibitory Concentration (MIC).

Broth Microdilution MIC Test Start Start Prepare_Dilutions Prepare serial two-fold dilutions of the antibiotic in broth in a microtiter plate Start->Prepare_Dilutions Prepare_Inoculum Prepare standardized bacterial inoculum Prepare_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate each well of the microtiter plate with the standardized inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate the plate at 35-37°C for 16-24 hours Inoculate_Plate->Incubate Read_MIC Determine the MIC: the lowest concentration of antibiotic with no visible bacterial growth Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the broth microdilution MIC test.

Experimental Protocol: Broth Microdilution Method

  • 1. Preparation of Antibiotic Dilutions: Serial two-fold dilutions of the quinolone antibiotic are prepared in a suitable broth medium in the wells of a 96-well microtiter plate.[18]

  • 2. Inoculum Preparation: A standardized bacterial suspension is prepared as in the Kirby-Bauer method.[18]

  • 3. Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[18] Control wells (no antibiotic) are included to ensure bacterial growth.

  • 4. Incubation: The microtiter plate is incubated at 35-37°C for 16-24 hours.[19]

  • 5. MIC Determination: The plate is examined for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[18]

The Evolution Continues: The Fluoroquinolones and Beyond

The discovery of nalidixic acid and the elucidation of its mechanism of action laid the groundwork for the development of a vast and highly successful class of antibiotics. The subsequent addition of a fluorine atom at the 6-position of the quinolone ring and a piperazine ring at the 7-position led to the creation of the fluoroquinolones, such as ciprofloxacin and norfloxacin.[14] These second-generation agents exhibited a significantly broader spectrum of activity, including activity against Pseudomonas aeruginosa, and improved pharmacokinetic properties.[14] Further generations of fluoroquinolones have continued to expand the antibacterial spectrum and improve upon the safety and efficacy of this remarkable class of therapeutic agents. The journey that began with a serendipitous observation in a chemistry lab continues to have a profound impact on the treatment of infectious diseases worldwide.

References

spectroscopic analysis (NMR, IR, Mass Spec) of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid is a halogenated quinoline derivative. Compounds within the quinoline class are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The precise structural elucidation and characterization of these molecules are paramount for understanding their structure-activity relationships and ensuring their quality and purity. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound and its closely related analogs, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide utilizes data from its close structural analogs, primarily 7-chloro-4-hydroxyquinoline-3-carboxylic acid and 5,7-dichloro-8-hydroxyquinoline, to provide representative spectroscopic characteristics. These analogs share the core quinoline scaffold and functional groups, making their spectral data valuable for predicting the expected patterns for the title compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for analogs of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Representative ¹H NMR Data for a Dichloro-hydroxyquinoline Analog (5,7-dichloro-8-hydroxyquinoline in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5Doublet1HAromatic Proton
~7.8Doublet1HAromatic Proton
~7.6Doublet1HAromatic Proton
~7.4Doublet1HAromatic Proton
~10.0Singlet1HHydroxyl Proton

Note: The chemical shifts for this compound are expected to be in a similar range, with the absence of the proton at the 8-position and the presence of a signal for the proton at the 2-position and the carboxylic acid proton (typically >10 ppm and broad).

Table 2: Representative ¹³C NMR Data for a Chloro-hydroxyquinoline Analog (7-chloro-4-hydroxyquinoline-3-carboxylic acid in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~170C=O (Carboxylic Acid)
~150-160Aromatic C-O / C-N
~140Aromatic Quaternary Carbon
~120-135Aromatic CH and C-Cl
~110Aromatic Quaternary Carbon

Note: The specific chemical shifts for this compound will be influenced by the positions of the two chlorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Representative IR Absorption Data for a Chloro-hydroxyquinoline Analog (Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate)

Wavenumber (cm⁻¹)IntensityAssignment
3400-2500BroadO-H stretch (Carboxylic Acid and Phenolic OH)
~1720StrongC=O stretch (Carboxylic Acid)
~1620MediumC=C stretch (Aromatic)
~1580MediumC=N stretch (Quinoline)
~1250StrongC-O stretch (Carboxylic Acid/Phenol)
~800StrongC-Cl stretch

Note: The IR spectrum of this compound is expected to show these characteristic absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Representative Mass Spectrometry Data for a Chloro-hydroxyquinoline Analog (7-chloro-4-hydroxyquinoline-3-carboxylic acid)

m/zRelative IntensityAssignment
223/225High[M]⁺∙ (Molecular ion with isotopic pattern for one Cl)
178/180Medium[M - COOH]⁺
150/152Medium[M - COOH - CO]⁺

Note: For this compound, the molecular ion peak would appear at m/z 257 with a characteristic isotopic pattern for two chlorine atoms ([M]⁺∙, [M+2]⁺∙, [M+4]⁺∙ in a 9:6:1 ratio). Fragmentation would likely involve the loss of the carboxylic acid group and potentially a chlorine atom.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for full structural assignment.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum, which may require a longer acquisition time.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Mode: Attenuated Total Reflectance (ATR).

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Mass Spectrometer: A high-resolution mass spectrometer equipped with an Electrospray Ionization (ESI) source.

    • Ionization Mode: Positive or negative ion mode can be used. For carboxylic acids, negative ion mode ([M-H]⁻) is often effective.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and its fragments.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Key Processes

The following diagrams illustrate the general synthesis pathway for a chloro-4-hydroxyquinoline-3-carboxylic acid and a potential workflow for its biological screening.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Aniline Substituted Aniline (e.g., 3,5-dichloroaniline) Condensation Condensation Reaction Aniline->Condensation Malonate Diethyl Ethoxymethylenemalonate Malonate->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Intermediate Ester Hydrolysis Saponification (Hydrolysis) Cyclization->Hydrolysis Product 5,7-Dichloro-4-hydroxyquinoline- 3-carboxylic acid Hydrolysis->Product

Caption: General synthesis workflow for this compound.

Biological_Screening_Workflow cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies Compound This compound Antimalarial Antimalarial Assay (e.g., against P. falciparum) Compound->Antimalarial Anticancer Anticancer Assay (e.g., against cancer cell lines) Compound->Anticancer Antibacterial Antibacterial Assay (e.g., against various strains) Compound->Antibacterial Heme Heme Polymerization Inhibition (Antimalarial) Antimalarial->Heme Topo Topoisomerase Inhibition (Anticancer/Antibacterial) Anticancer->Topo Antibacterial->Topo

Caption: Potential biological screening and mechanism of action workflow.

Conclusion

The spectroscopic analysis of this compound relies on a combination of NMR, IR, and Mass Spectrometry to confirm its chemical structure and purity. While specific data for this exact compound is scarce, the analysis of its close analogs provides a strong predictive framework for its spectroscopic properties. The provided experimental protocols offer a starting point for researchers to perform their own analyses. The synthesis and biological screening workflows illustrate the broader context of research and development involving this class of compounds. This technical guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating a deeper understanding of the characterization of halogenated quinoline carboxylic acids.

Technical Guide: Crystal Structure and Analysis of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, a complete, publicly available single-crystal X-ray diffraction study for 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid has not been identified. This guide provides a comprehensive overview based on established synthesis routes for analogous compounds, generalized crystallographic protocols, and detailed crystal structure data from a closely related analogue, 3,7-Dichloroquinoline-8-carboxylic acid . This information serves as a robust reference for the anticipated chemical and structural properties of the title compound.

Proposed Synthesis and Crystallization

The synthesis of this compound can be approached through a well-established pathway for quinoline derivatives, starting from a suitable aniline precursor.

Experimental Protocol: Synthesis

A plausible synthesis route involves the reaction of 3,5-dichloroaniline with diethyl ethoxymethylenemalonate (EMME), followed by cyclization and hydrolysis.[1][2]

  • Condensation: A mixture of 3,5-dichloroaniline (1.0 mol) and diethyl ethoxymethylenemalonate (1.0 mol) is heated at approximately 130°C. The ethanol generated during the reaction is removed by distillation. After 1-2 hours, the reaction yields the intermediate diethyl [(3,5-dichloro-anilino)methylene]malonate.

  • Cyclization: The crude intermediate is added to a high-boiling point solvent, such as Dowtherm A, and refluxed for approximately 1 hour. This high-temperature condition induces cyclization to form the ethyl ester of this compound. Upon cooling, the product precipitates.

  • Purification of Ester: The precipitate is filtered, washed with a non-polar solvent like hexane to remove impurities, and dried.

  • Hydrolysis: The dried ethyl ester is suspended in a 10% aqueous solution of sodium hydroxide and refluxed until the solid completely dissolves (approximately 1 hour), indicating the saponification of the ester to the sodium salt of the carboxylic acid.

  • Acidification: The solution is cooled, and any oily impurities are separated. The aqueous solution is then acidified with concentrated hydrochloric acid until it is acidic to Congo red paper. This precipitates the final product, this compound.

  • Final Purification: The precipitate is collected by filtration, washed thoroughly with water to remove salts, and dried.

G cluster_reactants Reactants cluster_process Process cluster_products Intermediates & Final Product A 3,5-Dichloroaniline C Condensation (~130°C) A->C B Diethyl Ethoxymethylenemalonate (EMME) B->C D Thermal Cyclization (High-Temp Solvent) C->D Intermediate G Ethyl 5,7-dichloro-4-hydroxy- quinoline-3-carboxylate D->G E Saponification (NaOH, Reflux) F Acidification (HCl) E->F Sodium Salt H Final Product: 5,7-Dichloro-4-hydroxy- quinoline-3-carboxylic acid F->H G->E

Caption: Proposed workflow for the synthesis of the title compound.
Experimental Protocol: Crystallization

Single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques.[3]

  • Dissolution: Dissolve the purified this compound in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, with gentle heating if necessary.

  • Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature over several days.

  • Crystal Harvesting: Once well-formed, prism-like crystals appear, they are carefully harvested from the mother liquor for analysis.

X-ray Data Collection and Structure Refinement

The following is a generalized protocol for single-crystal X-ray diffraction (SCXRD) based on methodologies reported for analogous structures.[4][5]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer (e.g., Bruker SMART APEXII) equipped with a CCD area detector. Data is collected at a controlled temperature (e.g., 173 K or 296 K) using a monochromatic X-ray source, typically Molybdenum Kα radiation (λ = 0.71073 Å). A series of diffraction images are collected by rotating the crystal through different angles.

  • Data Reduction: The collected raw diffraction data is processed using software like SAINT. This involves integrating the reflection intensities and applying corrections for factors such as absorption (e.g., using SADABS).

  • Structure Solution: The crystal structure is solved using direct methods with software such as SHELXS97. This step determines the initial positions of the atoms in the crystal's unit cell.

  • Structure Refinement: The atomic positions and displacement parameters are refined using a full-matrix least-squares method on F² with software like SHELXL97. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

G A Select & Mount Single Crystal B Mount on Diffractometer A->B C X-ray Data Collection (e.g., Mo Kα, 173 K) B->C D Data Processing & Reduction (e.g., SAINT) C->D E Structure Solution (Direct Methods, e.g., SHELXS97) D->E F Structure Refinement (Least-Squares, e.g., SHELXL97) E->F G Final Crystallographic Model (CIF File) F->G

Caption: Generalized workflow for single-crystal X-ray crystallography.

Crystallographic Data (Analogue Compound)

The following tables summarize the crystallographic data for 3,7-Dichloroquinoline-8-carboxylic acid (trade name: Quinclorac), a structural analogue of the title compound.[5] This data provides valuable insight into the expected structural parameters.

Table 1: Crystal Data and Structure Refinement Details
ParameterValue
Chemical FormulaC₁₀H₅Cl₂NO₂
Formula Weight242.05 g/mol
Temperature173(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a7.5002 (12) Å
b8.4016 (14) Å
c8.732 (3) Å
α102.529 (6)°
β93.439 (6)°
γ116.479 (4)°
Volume472.98 (17) ų
Z (Molecules per cell)2
Data Collection
Reflections Collected5948
Independent Reflections1834
R(int)0.067
Refinement
R[F² > 2σ(F²)] (R1)0.063
wR(F²)0.140
Goodness-of-fit (S)1.01
Table 2: Selected Intermolecular Interactions
Interaction TypeDescriptionDistance/Geometry
Hydrogen BondingO—H···N interaction between adjacent molecules.O-H···N angle and distance dependent on packing.
π–π StackingBetween neighboring quinoline ring systems.Interplanar distance: ~3.31 Å

Potential Biological Activity and Signaling Pathway

Quinoline-3-carboxylic acid derivatives are known for a range of biological activities, including antiproliferative and enzyme-inhibiting properties.[6][7] Several compounds in this class have been investigated as inhibitors of protein kinases, such as Casein Kinase 2 (CK2), which is often dysregulated in cancer.[8] Inhibition of such kinases can disrupt critical cellular signaling pathways involved in cell growth, proliferation, and survival.

G A 5,7-Dichloro-4-hydroxy- quinoline-3-carboxylic acid G Inhibition A->G B Protein Kinase (e.g., CK2) C Substrate Phosphorylation B->C Catalyzes D Downstream Signaling Cascade C->D E Cell Proliferation & Survival D->E F Apoptosis (Programmed Cell Death) D->F Inhibits G->B

Caption: Potential mechanism of action via protein kinase inhibition.

References

Theoretical Exploration of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the theoretical studies on 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid, a quinoline derivative of significant interest in medicinal chemistry. This document outlines the computational methodologies employed to elucidate its structural, electronic, and spectroscopic properties. Key theoretical data, including optimized geometric parameters, vibrational frequencies, and frontier molecular orbital energies, are summarized. Detailed protocols for the cited computational experiments are provided to ensure reproducibility. Furthermore, this guide utilizes visualizations of key computational workflows to enhance understanding of the theoretical analysis pipeline.

Introduction

Quinoline and its derivatives represent a critical class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound, this compound, possesses a unique substitution pattern that is expected to influence its physicochemical and pharmacological characteristics. Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for understanding the molecule's behavior at a subatomic level, thereby guiding rational drug design and development. This guide focuses on the computational approaches used to characterize this promising molecule.

Computational Methodology

The theoretical investigation of this compound is primarily conducted using quantum chemical calculations. The following sections detail the typical experimental protocols.

Geometry Optimization and Vibrational Frequency Analysis

The molecular structure of this compound is optimized to its ground state using Density Functional Theory (DFT). A common and effective method involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a 6-311++G(d,p) basis set.[1][2] This level of theory provides a robust balance between accuracy and computational cost for organic molecules. Frequency calculations are subsequently performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational (FT-IR and Raman) spectra.

Spectroscopic Analysis (FT-IR, ¹H-NMR, ¹³C-NMR)

Theoretical vibrational frequencies are calculated and can be compared with experimental FT-IR and Raman spectra for structural validation.[3][4] Similarly, theoretical proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same DFT level of theory.[5][6] These theoretical spectra aid in the interpretation of experimental data.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energies of the HOMO and LUMO, as well as the HOMO-LUMO energy gap, are calculated to assess the molecule's kinetic stability and charge transfer capabilities.[7] A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack.[8] The MEP surface is plotted over the optimized molecular geometry, with different colors representing regions of varying electrostatic potential. Red typically indicates electron-rich (negative potential) areas, while blue signifies electron-poor (positive potential) regions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into intramolecular and intermolecular bonding and interactions.[9] It is used to study charge delocalization, hyperconjugative interactions, and the stability of the molecule arising from electron delocalization between occupied and unoccupied orbitals.

Theoretical Data Summary

The following tables summarize the key quantitative data obtained from theoretical studies on quinoline derivatives, which can be considered analogous to this compound. Note: The exact values for the target molecule would require specific calculations.

Table 1: Optimized Geometric Parameters (Bond Lengths and Angles)

ParameterBond Length (Å)ParameterBond Angle (°)
C-C (aromatic)1.38 - 1.42C-C-C (aromatic)118 - 122
C-N1.32 - 1.38C-N-C117 - 120
C-O1.25 - 1.36C-C-O115 - 125
C-Cl~1.74C-C-Cl~119
C=O~1.22O=C-O~125
O-H~0.97C-O-H~108

Table 2: Calculated Vibrational Frequencies (Selected Modes)

Vibrational ModeWavenumber (cm⁻¹)
O-H stretch (carboxylic acid)~3500
C-H stretch (aromatic)3050 - 3150
C=O stretch (carboxylic acid)~1720
C=C stretch (aromatic)1450 - 1600
C-Cl stretch700 - 800

Table 3: Frontier Molecular Orbital Properties

PropertyEnergy (eV)
HOMO Energy-6.0 to -7.0
LUMO Energy-1.5 to -2.5
HOMO-LUMO Energy Gap4.0 to 5.0

Visualizations of Computational Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the theoretical studies described.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc fmo Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) geom_opt->fmo mep Molecular Electrostatic Potential geom_opt->mep nbo Natural Bond Orbital Analysis geom_opt->nbo spectroscopy Spectroscopic Properties (FT-IR, NMR) freq_calc->spectroscopy

Caption: Workflow for DFT-based theoretical analysis.

MEP_Interpretation MEP_Map Molecular Electrostatic Potential Map Red_Region Red Regions (Negative Potential) MEP_Map->Red_Region Blue_Region Blue Regions (Positive Potential) MEP_Map->Blue_Region Electrophilic_Attack Site for Electrophilic Attack Red_Region->Electrophilic_Attack indicates Nucleophilic_Attack Site for Nucleophilic Attack Blue_Region->Nucleophilic_Attack indicates

Caption: Interpretation of Molecular Electrostatic Potential.

Conclusion

Theoretical studies provide a powerful framework for the detailed characterization of this compound. Through the application of DFT and related computational methods, it is possible to gain a deep understanding of its structural, electronic, and spectroscopic properties. This knowledge is instrumental in predicting the molecule's reactivity, potential biological activity, and for the rational design of novel therapeutic agents based on the quinoline scaffold. The methodologies and data presented in this guide serve as a comprehensive resource for researchers in the field of computational chemistry and drug discovery.

References

Methodological & Application

Application Notes and Protocols for 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid is a halogenated derivative of 4-hydroxyquinoline-3-carboxylic acid. Its structural similarity to kynurenic acid, an endogenous neuromodulator, and other biologically active quinoline derivatives suggests its potential as a versatile research tool in various fields, including neurobiology, cancer research, and drug discovery. The dichloro-substitution on the quinoline ring may enhance its biological activity and provide unique properties for investigating cellular pathways.

These application notes provide an overview of the potential research applications of this compound, supported by detailed experimental protocols for its evaluation.

Potential Research Applications

Based on the known activities of structurally related compounds, this compound is a candidate for investigation in the following areas:

  • Protein Kinase CK2 Inhibition: Quinoline-3-carboxylic acid derivatives have been identified as inhibitors of Protein Kinase CK2, a crucial enzyme in cell growth and proliferation.

  • Antiproliferative Activity: As an extension of CK2 inhibition and other potential mechanisms, this compound may exhibit cytotoxic effects against various cancer cell lines.

  • Antioxidant Properties: Dichloro-substituted 4-hydroxyquinoline-3-carboxylic acid isomers have demonstrated potent radical scavenging and antioxidant activities.

  • Anti-inflammatory Effects: Kynurenic acid analogs are known to possess anti-inflammatory properties, suggesting a similar potential for this compound.

  • Malate Dehydrogenase Inhibition: Certain 4-hydroxyquinoline-3-carboxylic acids have been shown to inhibit cellular respiration by targeting malate dehydrogenase.

  • NMDA Receptor Modulation: Due to its structural resemblance to kynurenic acid, a known NMDA receptor antagonist, this compound may modulate the activity of this key glutamate receptor.[1]

Data Presentation

The following tables summarize the inhibitory activities of related quinoline-3-carboxylic acid derivatives. These values can serve as a benchmark for evaluating the potency of this compound.

Table 1: Inhibitory Activity of Quinoline-3-Carboxylic Acid Derivatives against Protein Kinase CK2

CompoundIC₅₀ (µM)
Tetrazolo-quinoline-4-carboxylic acid deriv.0.65 - 5.0
2-Aminoquinoline-3-carboxylic acid deriv.1.0 - 18.2

Data extrapolated from studies on related quinoline-3-carboxylic acid derivatives.

Table 2: Antioxidant Activity of Dichloro-4-hydroxyquinoline-3-carboxylic Acid Isomers

CompoundRadical Scavenging Activity (DPPH)
5,7-DCQAHigh
6,8-DCQAModerate
5,8-DCQAModerate

DCQA: Dichloro-4-hydroxyquinoline-3-carboxylic acid. Data based on comparative studies of isomers.

Experimental Protocols

Here are detailed protocols for evaluating the potential biological activities of this compound.

Protein Kinase CK2 Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against Protein Kinase CK2.

Materials:

  • This compound

  • Recombinant Human Protein Kinase CK2

  • CK2-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • DMSO (Dimethyl sulfoxide)

  • 96-well assay plates

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in kinase assay buffer to achieve a range of test concentrations.

  • Enzyme and Substrate Preparation: Dilute the CK2 enzyme and peptide substrate in kinase assay buffer to the desired concentrations.

  • Assay Plate Setup:

    • Add the diluted test compound or vehicle control (DMSO) to the wells of the 96-well plate.

    • Add the CK2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction Initiation: Add the ATP/substrate mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition versus the log of the compound concentration.

Antiproliferative MTT Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Antioxidant DPPH Assay

This assay measures the radical scavenging activity of a compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plates

  • Spectrophotometer (absorbance at 517 nm)

Procedure:

  • Sample Preparation: Prepare serial dilutions of the test compound and ascorbic acid in methanol.

  • Reaction Setup: Add the sample or control solutions to the wells of a 96-well plate. Add the DPPH working solution to initiate the reaction.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the IC₅₀ value.

Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol assesses the ability of the test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophage cells.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well cell culture plates

  • Microplate reader (absorbance at 540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and add Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.

Malate Dehydrogenase (MDH) Inhibition Assay

This spectrophotometric assay monitors the enzymatic activity of MDH by measuring the change in NADH absorbance.

Materials:

  • This compound

  • Purified Malate Dehydrogenase

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • β-NADH

  • Oxaloacetic acid (OAA)

  • UV-transparent cuvettes or 96-well UV-transparent plates

  • Spectrophotometer (absorbance at 340 nm)

Procedure:

  • Reagent Preparation: Prepare fresh solutions of β-NADH and OAA in phosphate buffer.

  • Assay Mixture: In a cuvette, combine the phosphate buffer, β-NADH solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the MDH solution to the cuvette.

  • Reaction Initiation: Start the reaction by adding the OAA solution.

  • Absorbance Measurement: Immediately record the decrease in absorbance at 340 nm for 5 minutes.

  • Data Analysis: Calculate the rate of NADH consumption (ΔA₃₄₀/min) and determine the percentage of inhibition for each compound concentration to find the IC₅₀.

NMDA Receptor Binding Assay

This radioligand binding assay determines the affinity of the test compound for the NMDA receptor.

Materials:

  • This compound

  • Rat brain membrane preparation (source of NMDA receptors)

  • [³H]MK-801 (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glutamate and Glycine (co-agonists)

  • Non-labeled MK-801 (for non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In test tubes, combine the membrane preparation, [³H]MK-801, glutamate, glycine, and the test compound at various concentrations. Include tubes for total binding (no inhibitor) and non-specific binding (with excess non-labeled MK-801).

  • Incubation: Incubate the tubes at room temperature for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki (inhibitory constant) of the test compound.

Visualizations

G General Workflow for In Vitro Compound Evaluation cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock & Dilutions) Treatment Cell/Enzyme Treatment with Compound Compound_Prep->Treatment Cell_Culture Cell Culture Maintenance Cell_Culture->Treatment Reagent_Prep Assay Reagent Preparation Reagent_Prep->Treatment Incubation Incubation Treatment->Incubation Detection Signal Detection (Absorbance, Luminescence, etc.) Incubation->Detection Data_Collection Data Collection Detection->Data_Collection Calculation Calculation of % Inhibition/Viability Data_Collection->Calculation IC50_Determination IC50/EC50 Determination Calculation->IC50_Determination

Caption: General experimental workflow for in vitro compound evaluation.

G Hypothesized Signaling Pathway Inhibition cluster_pathway Cellular Proliferation Pathway CK2 Protein Kinase CK2 Downstream Downstream Effectors CK2->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibitor 5,7-Dichloro-4-hydroxyquinoline- 3-carboxylic acid Inhibitor->CK2 Inhibition

Caption: Hypothesized inhibition of the Protein Kinase CK2 signaling pathway.

G NMDA Receptor Modulation cluster_receptor NMDA Receptor Complex Glutamate_Site Glutamate Binding Site Ion_Channel Ion Channel Glutamate_Site->Ion_Channel Activation Glycine_Site Glycine Binding Site (Co-agonist) Glycine_Site->Ion_Channel Activation Compound 5,7-Dichloro-4-hydroxyquinoline- 3-carboxylic acid (Kynurenic Acid Analog) Compound->Glycine_Site Potential Antagonism Glutamate Glutamate Glutamate->Glutamate_Site Glycine Glycine Glycine->Glycine_Site

Caption: Potential antagonistic action at the NMDA receptor glycine site.

References

Application Notes and Protocols: 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid as an enzyme inhibitor. The protocols detailed below are based on established methodologies for similar compounds and provide a strong foundation for screening and characterizing the inhibitory activity of this specific molecule against various enzymatic targets.

Introduction

Quinolone derivatives, particularly those with a 4-hydroxyquinoline-3-carboxylic acid scaffold, are recognized as privileged structures in medicinal chemistry. They have been shown to exhibit inhibitory activity against a range of enzymes by acting as metal chelators or by occupying specific binding pockets. This compound, a halogenated derivative, presents an interesting candidate for enzyme inhibition studies due to the potential for enhanced binding interactions conferred by the chlorine substituents. This document outlines protocols for evaluating its inhibitory effects on key enzymes such as HIV-1 Integrase and Malate Dehydrogenase.

Potential Enzyme Targets and Significance

HIV-1 Integrase (IN)

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus.[1] It catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral life cycle.[2] Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a vital component of modern antiretroviral therapy.[3] The 4-quinolone-3-carboxylic acid motif is a known pharmacophore for HIV-1 integrase inhibition, with compounds like elvitegravir being derived from this scaffold.[3]

Malate Dehydrogenase (MDH)

Malate dehydrogenase is a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the reversible oxidation of malate to oxaloacetate.[4][5] It plays a critical role in cellular respiration and metabolism.[6] Inhibition of MDH has been explored as a potential therapeutic strategy in cancer, as cancer cells often exhibit altered metabolism.[7][8] Studies have shown that substituted 4-hydroxyquinoline-3-carboxylic acids can inhibit malate dehydrogenase.[6]

Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition can lead to the depletion of nucleotides, thereby halting cell proliferation. This makes it an attractive target for cancer and autoimmune disease therapies.[9] Structural similarities between known DHODH inhibitors and 4-quinoline carboxylic acids suggest that this compound could be a potential inhibitor.[9]

Quantitative Data Summary

The following table summarizes hypothetical inhibitory activities of this compound against potential enzyme targets. These values are illustrative and based on the reported activities of structurally related compounds. Experimental determination is necessary to ascertain the actual inhibitory potency.

Enzyme TargetAssay TypeParameterHypothetical Value (μM)Reference Compound (Value, μM)
HIV-1 Integrase (Strand Transfer)FRET-basedIC500.85L-731,988 (0.54)[10]
HIV-1 Integrase (3'-Processing)Gel-basedIC505.25-CITEP (35)[3]
Malate Dehydrogenase (MDH2)NADH OxidationIC5015.5LW6 (competitive inhibitor)[7]
Dihydroorotate Dehydrogenase (DHODH)DCIP ReductionIC500.5Brequinar analog (0.25)[9]

Experimental Protocols

Protocol 1: HIV-1 Integrase Strand Transfer (ST) Inhibition Assay (FRET-based)

This protocol describes a high-throughput assay to measure the inhibition of the strand transfer step catalyzed by HIV-1 integrase using fluorescence resonance energy transfer (FRET).

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (oligonucleotide labeled with a fluorophore, e.g., Cy3)

  • Target DNA (oligonucleotide labeled with a quencher, e.g., BHQ-2)

  • Assay Buffer: 20 mM HEPES pH 7.5, 10 mM DTT, 10 mM MgCl₂, 4% glycerol

  • This compound (test compound)

  • Positive Control (e.g., Elvitegravir)

  • DMSO (for compound dilution)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • In a 384-well plate, add the test compound dilutions.

  • Add the HIV-1 integrase enzyme to each well and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Add the donor DNA to the mixture and incubate for another 10 minutes at room temperature.

  • Initiate the reaction by adding the target DNA to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Measure the fluorescence intensity (e.g., Excitation/Emission ~540 nm/~590 nm for Cy3).

  • Calculate the percent inhibition relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis prep_compound Prepare serial dilutions of This compound add_compound Add compound to 384-well plate prep_compound->add_compound prep_enzyme Prepare HIV-1 Integrase solution add_enzyme Add HIV-1 Integrase and pre-incubate prep_enzyme->add_enzyme prep_dna Prepare Donor and Target DNA solutions add_donor Add Donor DNA and incubate prep_dna->add_donor add_target Initiate reaction with Target DNA prep_dna->add_target add_compound->add_enzyme add_enzyme->add_donor add_donor->add_target incubate Incubate at 37°C add_target->incubate read_plate Measure fluorescence incubate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition calc_ic50 Determine IC50 value calc_inhibition->calc_ic50

Workflow for HIV-1 Integrase Inhibition Assay.
Protocol 2: Malate Dehydrogenase (MDH) Inhibition Assay

This protocol measures the inhibition of MDH by monitoring the decrease in NADH concentration, which is observed as a decrease in absorbance at 340 nm.

Materials:

  • Recombinant Malate Dehydrogenase (e.g., MDH2)

  • Assay Buffer: 100 mM potassium phosphate buffer pH 7.5

  • Oxaloacetate solution

  • NADH solution

  • This compound (test compound)

  • Positive Control (e.g., a known MDH inhibitor)

  • DMSO (for compound dilution)

  • 96-well UV-transparent plates

  • UV-Vis spectrophotometer plate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control in DMSO, followed by dilution in assay buffer.

  • In a 96-well plate, add the assay buffer, NADH solution, and the test compound dilutions.

  • Add the MDH enzyme to each well and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding the oxaloacetate solution.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.

  • Determine the percent inhibition and calculate the IC50 value. For mechanism of action studies, vary the concentration of one substrate while keeping the other constant to perform kinetic analysis (e.g., Lineweaver-Burk plots).

Signaling Pathway Context:

G Malate Malate MDH Malate Dehydrogenase (MDH2) Malate->MDH OAA Oxaloacetate TCA TCA Cycle OAA->TCA MDH->OAA NADH NADH + H+ MDH->NADH Inhibitor 5,7-Dichloro-4-hydroxyquinoline- 3-carboxylic acid Inhibitor->MDH NAD NAD+ NAD->MDH

References

Application Notes and Protocols for Solubilizing 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solubilization of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid for use in cell culture experiments. Due to the limited published data on the solubility of this specific compound, a systematic approach to determine the optimal solvent and concentration is presented.

Introduction

This compound is a quinoline derivative with potential applications in various biological studies. Its hydrophobic nature, indicated by a low water solubility of approximately 25 mg/L and an estimated log P of 2.1, presents a challenge for its use in aqueous cell culture media.[1] This protocol outlines methods for determining the solubility of this compound in common solvents and provides a step-by-step guide for preparing stock and working solutions suitable for cell-based assays.

Data Presentation

Table 1: Solvent Cytotoxicity and Recommended Concentrations

SolventRecommended Final Concentration in Cell Culture MediaNotes
Dimethyl Sulfoxide (DMSO)≤ 0.1% (v/v)Most cell lines tolerate 0.5%, but some primary cells are more sensitive.[2] It is recommended to perform a vehicle control to assess the effect of DMSO on the specific cell line used.
Sodium Hydroxide (NaOH)Dependent on final pHThe final concentration should be low enough to be neutralized by the buffering capacity of the cell culture medium to maintain a physiological pH (typically 7.2-7.4).

Experimental Protocols

Part 1: Empirical Determination of Solubility

Given the absence of specific solubility data for this compound, it is recommended to first determine its solubility in small volumes of the chosen solvents.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sodium Hydroxide (NaOH), 0.1 M sterile solution

  • Sterile microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Micro-pipettors and sterile tips

Protocol:

  • DMSO Solubility Test:

    • Weigh out 1-5 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add a small, precise volume of DMSO (e.g., 100 µL) to the tube.

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If the compound has completely dissolved, it is soluble at that concentration. You can continue to add small, known amounts of the compound until saturation is reached.

    • If the compound has not completely dissolved, add another known volume of DMSO (e.g., 100 µL) and repeat the vortexing and observation steps. Continue this process until the compound is fully dissolved.

    • Calculate the approximate solubility in mg/mL.

  • NaOH Solubility Test:

    • As a carboxylic acid, this compound is expected to be more soluble in a basic solution.[3][4]

    • Repeat the steps outlined for the DMSO solubility test, but use 0.1 M NaOH as the solvent.

    • Observe for complete dissolution. Note that the formation of a salt may occur.[5]

Part 2: Preparation of a Concentrated Stock Solution

Based on the results from the solubility test, prepare a concentrated stock solution. DMSO is a common choice for hydrophobic compounds.[2]

Protocol:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound into a sterile, light-protected tube (e.g., an amber vial).

  • Add the appropriate volume of the chosen solvent (e.g., cell culture grade DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution for some compounds, but the stability of this specific compound under heat is unknown.[1]

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Part 3: Preparation of Working Solutions in Cell Culture Medium

To minimize precipitation and solvent cytotoxicity, it is crucial to properly dilute the stock solution into the cell culture medium.

Protocol:

  • Pre-warm the cell culture medium to 37°C.[6]

  • Perform a serial dilution of the concentrated stock solution in pre-warmed medium to achieve the final desired concentration for your experiment.[6]

  • When adding the stock solution to the medium, gently vortex or swirl the tube containing the medium to ensure rapid and even dispersion, which helps prevent precipitation.[6]

  • Ensure the final concentration of the organic solvent (e.g., DMSO) is at a non-toxic level for your specific cell line (generally ≤ 0.1%).[2][7][8]

  • Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent on the cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture Application weigh Weigh Compound solubility_test Empirical Solubility Test (DMSO, 0.1M NaOH) weigh->solubility_test choose_solvent Select Optimal Solvent solubility_test->choose_solvent prep_stock Prepare Concentrated Stock Solution choose_solvent->prep_stock serial_dilution Perform Serial Dilution of Stock in Medium prep_stock->serial_dilution vehicle_control Prepare Vehicle Control prep_stock->vehicle_control prewarm_media Pre-warm Cell Culture Medium to 37°C prewarm_media->serial_dilution prewarm_media->vehicle_control add_to_cells Add Working Solution to Cells serial_dilution->add_to_cells add_control Add Vehicle Control to Cells vehicle_control->add_control

Caption: Workflow for dissolving this compound.

References

Application Notes and Protocols: 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct antiviral research on 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid is not extensively documented in publicly available literature, the quinoline scaffold to which it belongs is a cornerstone in the development of numerous therapeutic agents.[1] Derivatives of quinoline have demonstrated significant potential as antiviral agents, exhibiting activity against a broad spectrum of viruses including Zika virus, enterovirus, herpes virus, human immunodeficiency virus (HIV), Ebola virus, hepatitis C virus (HCV), and various coronaviruses.[1] The structural features of this compound, particularly the halogenated ring and the carboxylic acid moiety, suggest that it is a promising candidate for antiviral drug discovery and development. These application notes and protocols are based on established methodologies for evaluating the antiviral properties of quinoline derivatives and can be adapted for the investigation of this compound and its analogues.

I. Potential Antiviral Applications

Derivatives of the quinoline scaffold have shown promise in targeting various stages of the viral life cycle. The presence of chlorine atoms at the 5 and 7 positions, a hydroxyl group at position 4, and a carboxylic acid at position 3 in the title compound could contribute to its antiviral potential through various mechanisms. Research on related compounds suggests potential applications against a range of viruses.

Table 1: Antiviral Activity of Selected Dichloro-hydroxyquinoline Derivatives

CompoundVirusAssayEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
2-iso-propyl-5,7-dichloro-8-hydroxyquinolineDengue virus serotype 2 (DENV2)Plaque Reduction Assay3.0316.065.30[2]
2-iso-butyl-5,7-dichloro-8-hydroxyquinolineDengue virus serotype 2 (DENV2)Plaque Reduction Assay0.4919.3939.5[2]

EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration; CC50: Half maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

II. Postulated Mechanisms of Action

The precise mechanism of action for this compound is yet to be elucidated. However, based on studies of similar quinoline derivatives, several potential antiviral mechanisms can be proposed. Many quinoline compounds are known to interfere with viral replication and transcription. For some RNA viruses, quinoline derivatives have been shown to inhibit the RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral genome replication.[3][4] Another possible mechanism could be the inhibition of viral entry into host cells or interference with other essential viral enzymes.

cluster_virus_lifecycle Viral Lifecycle Stages cluster_compound Potential Inhibition by this compound Attachment 1. Virus Attachment & Entry Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Genome Replication (e.g., via RdRp) Uncoating->Replication Translation 4. Protein Synthesis Replication->Translation Assembly 5. Virion Assembly Translation->Assembly Release 6. Progeny Virus Release Assembly->Release Compound Quinoline Derivative Compound->Replication Inhibition of RdRp

Caption: Postulated mechanism of antiviral action for quinoline derivatives.

III. Experimental Protocols

The following are generalized protocols for assessing the antiviral activity and cytotoxicity of a test compound like this compound. These should be optimized based on the specific virus and cell line being used.

A. Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the compound that is toxic to the host cells.

Materials:

  • Host cell line (e.g., Vero, A549, Huh-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a cell-free control.

  • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

B. Plaque Reduction Assay

This assay is used to determine the concentration of the compound that inhibits viral replication by 50% (EC50).

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock with a known titer

  • This compound

  • Overlay medium (e.g., cell culture medium containing carboxymethylcellulose or agar)

  • Crystal violet staining solution

Procedure:

  • Grow a confluent monolayer of host cells in multi-well plates.

  • Prepare serial dilutions of the virus and the test compound.

  • Pre-incubate the virus with different concentrations of the compound for 1 hour at 37°C.

  • Infect the cell monolayers with the virus-compound mixture.

  • After an adsorption period (e.g., 1 hour), remove the inoculum and wash the cells.

  • Add the overlay medium containing the respective concentrations of the test compound.

  • Incubate the plates for a period sufficient for plaque formation (e.g., 3-5 days).

  • Fix the cells and stain with crystal violet to visualize the plaques.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control (no compound).

  • Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

cluster_workflow Antiviral Screening Workflow Start Start: Test Compound Cytotoxicity 1. Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Antiviral 2. Antiviral Assay (e.g., Plaque Reduction) Start->Antiviral Data_Analysis 3. Data Analysis Cytotoxicity->Data_Analysis Antiviral->Data_Analysis End End: Determine CC50 & EC50 Data_Analysis->End

Caption: General workflow for screening antiviral compounds.

IV. Conclusion

While direct experimental data for this compound is limited, the broader class of quinoline derivatives has demonstrated significant antiviral potential. The protocols and information provided herein offer a solid foundation for researchers to begin investigating the antiviral properties of this specific compound and its analogues. Further research, including synthesis of derivatives and extensive in vitro and in vivo testing, is warranted to fully explore its therapeutic potential.

References

Application Notes & Protocols for the Quantification of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the quantitative analysis of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid in various sample matrices. The methodologies described are based on established analytical techniques for quinoline carboxylic acid derivatives and can be adapted and validated for specific research needs.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.

Instrumentation and Reagents
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

  • Chemicals:

    • This compound reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (analytical grade)

    • Ultrapure water

Chromatographic Conditions

A summary of the proposed HPLC conditions is provided in Table 1.

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-13 min: 80-20% B; 13-18 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C
Detection UV at 254 nm and 340 nm
Run Time 18 minutes
Experimental Protocol: Standard and Sample Preparation

Standard Solution Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the initial mobile phase composition (80% A, 20% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from a solid formulation):

  • Accurately weigh a portion of the powdered sample equivalent to 10 mg of this compound.

  • Transfer the weighed sample to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 20 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to the final volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance of the HPLC-UV method.

ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%
Limit of Detection (LOD) (µg/mL) 0.3
Limit of Quantification (LOQ) (µg/mL) 1.0

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh_std Weigh Reference Standard dissolve_std Dissolve in Methanol (Stock Solution) weigh_std->dissolve_std dilute_std Serial Dilution (Working Standards) dissolve_std->dilute_std inject Inject into HPLC dilute_std->inject weigh_sample Weigh Sample dissolve_sample Dissolve in Methanol & Sonicate weigh_sample->dissolve_sample filter_sample Filter (0.45 µm) dissolve_sample->filter_sample filter_sample->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm & 340 nm) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve (from Standards) integrate->calibrate quantify Quantify Analyte in Sample calibrate->quantify

Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma and tissue homogenates.

Instrumentation and Reagents
  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reversed-phase column with a smaller particle size (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for faster analysis.

  • Chemicals:

    • This compound reference standard

    • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water

LC-MS/MS Parameters

The proposed parameters for the LC-MS/MS analysis are detailed in the tables below.

Table 3: Liquid Chromatography Conditions

ParameterCondition
Column C18 UPLC Column (2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Table 4: Mass Spectrometry Conditions

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Table 5: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 257.9213.920
Internal Standard (IS) (example: Labeled Analyte) 261.9217.920

Note: The exact m/z values and collision energies should be optimized by direct infusion of the analyte and internal standard.

Experimental Protocol: Biological Sample Preparation (Plasma)

This protocol utilizes protein precipitation for sample cleanup.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation and Analysis Workflow

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample 100 µL Plasma add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation UPLC Separation inject->separation ionization ESI (Negative Mode) separation->ionization detection MRM Detection ionization->detection peak_area Calculate Peak Area Ratios (Analyte/IS) detection->peak_area calibration Generate Calibration Curve peak_area->calibration concentration Determine Concentration calibration->concentration

Caption: Bioanalytical workflow for LC-MS/MS.

Signaling Pathway and Logical Relationships

The analytical methods described are independent and do not directly involve a biological signaling pathway. However, the logical relationship for method selection can be visualized.

Method_Selection cluster_matrix Sample Matrix cluster_method Analytical Method cluster_attributes Method Attributes start Need to Quantify 5,7-Dichloro-4-hydroxyquinoline- 3-carboxylic acid bulk Bulk Drug / Formulation start->bulk biological Biological Fluid (e.g., Plasma) start->biological hplc HPLC-UV bulk->hplc biological->hplc Possible with extensive sample cleanup lcms LC-MS/MS biological->lcms hplc_attr Good for high concentrations Routine QC Lower cost hplc->hplc_attr lcms_attr High sensitivity High selectivity Ideal for complex matrices lcms->lcms_attr

Caption: Logic for analytical method selection.

Application Note: High-Performance Liquid Chromatography (HPLC-UV) Method Development for the Analysis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[1] The accurate and precise quantification of these compounds in various matrices, such as pharmaceutical formulations, biological fluids, and environmental samples, is paramount for drug discovery, quality control, and safety assessment.[1] High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust, sensitive, and widely adopted analytical technique for this purpose.[1]

This application note provides a comprehensive guide and a generalized protocol for the development of HPLC-UV methods for the separation and quantification of quinoline derivatives. The methodologies described herein are intended to serve as a foundational starting point, which can be further optimized to suit specific quinoline derivatives and sample matrices.

Quantitative Data Summary

The following tables summarize typical chromatographic conditions and performance characteristics for the HPLC-UV analysis of various quinoline derivatives, compiled from multiple sources.

Table 1: Typical HPLC-UV Method Parameters for Quinoline Derivative Analysis

ParameterRecommended ValueDescription
Column Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)A C18 column is a common starting point for many quinoline derivatives.[1][2][3]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterAcidic modifiers improve peak shape for basic quinoline compounds.[1][2][3][4]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers used for elution.[1][4]
Gradient Program Start with a lower percentage of Mobile Phase B and gradually increase (e.g., 0-20 min, 20-80% B).[1]A gradient is often necessary to separate compounds with different polarities.
Flow Rate 1.0 mL/min[1][5]A standard flow rate for analytical HPLC.
Injection Volume 10 µL[1][5]A typical volume for analytical injections.
Column Temperature 25-40 °C[2][3]Temperature control can improve peak shape and reproducibility.
Detection Wavelength 225 - 340 nm[1][5][6]The optimal wavelength depends on the UV absorbance spectrum of the specific quinoline derivative.

Table 2: HPLC Method Performance Characteristics for Quinoline Derivative Analysis

ParameterTypical Performance ValueDescription
Linearity (r²) > 0.999[1]Demonstrates a direct proportionality between analyte concentration and instrument response.
Accuracy (% Recovery) 98% - 102%[1]The closeness of the measured value to the true value.
Precision (RSD%) < 2%[1]The degree of agreement among individual test results when the procedure is applied repeatedly.
Limit of Detection (LOD) 0.1 - 1.0 µg/mL[1]The lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ) 0.2 - 5.0 µg/mL[1]The lowest concentration that can be reliably quantified.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the HPLC-UV analysis of quinoline derivatives.

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler or manual injector, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]

  • Column: A reverse-phase C18 column is a common starting point.[1][2] A typical dimension is 4.6 x 150 mm with 5 µm particle size.[1][2]

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).[1] High-purity water (e.g., Milli-Q).[1]

  • Additives: Formic acid (FA) or phosphoric acid.[2][3][4]

  • Sample Vials: Appropriate vials for the autosampler.

  • Syringe Filters: 0.22 µm or 0.45 µm filters for sample clarification.[1]

Mobile Phase Preparation
  • Mobile Phase A: Prepare a 0.1% solution of formic acid in high-purity water.

  • Mobile Phase B: Use HPLC-grade acetonitrile or methanol.

  • Degas both mobile phases prior to use to prevent bubble formation in the HPLC system.[1]

Standard Solution Preparation
  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of the quinoline derivative reference standard and dissolve it in a suitable solvent (e.g., methanol or the mobile phase) in a volumetric flask.[3]

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the initial mobile phase composition.[3]

Sample Preparation

The sample preparation method will vary depending on the matrix. The goal is to extract the analyte of interest and remove any interfering substances.[7][8]

  • For Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.

    • Add a suitable solvent (e.g., methanol or mobile phase) and sonicate to dissolve the active ingredient.[1]

    • Dilute to volume with the same solvent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

  • For Biological Fluids (e.g., Plasma):

    • Protein Precipitation:

      • Add a precipitating agent (e.g., acetonitrile or methanol, typically 3 volumes) to the plasma sample.[1]

      • Vortex to mix and then centrifuge to pellet the precipitated proteins.[1]

      • Collect the supernatant for injection.[1]

    • Liquid-Liquid Extraction (LLE):

      • Mix the plasma sample with an immiscible organic solvent.

      • The analyte will partition into the organic layer, which is then separated.

      • Evaporate the organic layer and reconstitute the residue in the mobile phase.[1]

    • Solid-Phase Extraction (SPE):

      • Pass the sample through an SPE cartridge that retains the analyte.

      • Wash the cartridge to remove interferences.

      • Elute the analyte with a small volume of a strong solvent.[1]

HPLC Analysis
  • System Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.[1]

  • Analysis Sequence:

    • Blank Injection: Inject the mobile phase or a blank sample matrix to ensure there are no interfering peaks.[1]

    • Standard Injections: Inject the calibration standards from the lowest to the highest concentration.[1]

    • Sample Injections: Inject the prepared samples.[1]

    • Quality Control: Periodically inject a standard solution to check for system suitability and retention time stability.[1]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration StandardPrep Standard Solution Preparation Injection Sample/Standard Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection Equilibration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for HPLC-UV analysis of quinoline derivatives.

Sample_Prep_Workflow cluster_pharma Pharmaceutical Prep cluster_bio Biological Fluid Prep Start Sample Matrix Pharma Pharmaceutical Formulation Start->Pharma Biofluid Biological Fluid Start->Biofluid Dissolve Dissolution & Sonication Pharma->Dissolve PP Protein Precipitation Biofluid->PP LLE Liquid-Liquid Extraction Biofluid->LLE SPE Solid-Phase Extraction Biofluid->SPE Filter_Pharma Filtration (0.45 µm) Dissolve->Filter_Pharma End Ready for HPLC Injection Filter_Pharma->End PP->End LLE->End SPE->End

Caption: Sample preparation workflow for different matrices.

References

Application Notes and Protocols: Synthesis of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic Acid Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The 4-hydroxyquinoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the quinolone class of antibiotics.[1][2] Derivatives of this core have demonstrated a wide array of biological activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects.[1][3][4][5] Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds, enabling the systematic modification of the core structure to enhance potency, selectivity, and pharmacokinetic properties.[6][7]

This document provides detailed protocols for the synthesis of a key intermediate, 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid, and its subsequent derivatization to generate a chemical library suitable for SAR studies. The primary synthetic route employed is the Gould-Jacobs reaction, a robust and versatile method for constructing the 4-hydroxyquinoline ring system.[8][9][10]

Overall Synthetic Workflow

The synthesis begins with the condensation of 3,5-dichloroaniline and diethyl ethoxymethylenemalonate (DEEM), followed by a thermally induced cyclization to form the quinoline core. Subsequent hydrolysis yields the target carboxylic acid, which serves as the key intermediate for diversification. This intermediate is then coupled with various amines or alcohols to generate a library of amide and ester derivatives.

G cluster_start Starting Materials cluster_synthesis Core Synthesis (Gould-Jacobs Reaction) cluster_derivatization Library Synthesis for SAR cluster_sar SAR Studies A 3,5-Dichloroaniline C Step 1: Condensation (100-130°C) A->C B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Step 2: Thermal Cyclization (High-Boiling Solvent, >250°C) C->D Anilidomethylenemalonate Intermediate E Step 3: Saponification (NaOH, Reflux) D->E Ethyl 5,7-dichloro-4-hydroxyquinoline- 3-carboxylate F 5,7-Dichloro-4-hydroxyquinoline- 3-carboxylic Acid (Core Molecule) E->F G Amide Coupling (Amine Library, Coupling Agents) F->G H Esterification (Alcohol Library, Acid Catalysis) F->H I Amide Derivatives (Library A) G->I J Ester Derivatives (Library B) H->J K Biological Screening & Data Analysis I->K J->K

Caption: General workflow for the synthesis of the core molecule and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate

This protocol details the synthesis of the quinoline core via the Gould-Jacobs reaction.[10][11][12]

Materials:

  • 3,5-Dichloroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling solvent (e.g., Dowtherm A, Diphenyl ether)

  • Round-bottom flask (500 mL) with reflux condenser

  • Heating mantle

  • Hexane or Skellysolve B

  • Buchner funnel and filter paper

Procedure:

  • Condensation: In a 500 mL round-bottom flask, combine 3,5-dichloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture to 110-130 °C for 1-2 hours. Ethanol will be evolved and can be allowed to escape.[13] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: In a separate large flask equipped with a reflux condenser, heat the high-boiling solvent (e.g., Dowtherm A) to its boiling point (~258 °C).[13]

  • Carefully and slowly add the warm condensation product from step 2 into the boiling solvent.

  • Continue heating at reflux for 30-60 minutes. A precipitate of the cyclized product should form.[13]

  • Allow the mixture to cool to room temperature, then further cool in an ice bath to maximize precipitation.

  • Isolation: Filter the solid product using a Buchner funnel. Wash the filter cake thoroughly with a non-polar solvent like hexane to remove the high-boiling solvent.[13]

  • Dry the resulting solid, which is the crude ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate, under vacuum.

Protocol 2: Synthesis of this compound (Core Intermediate)

This protocol describes the hydrolysis (saponification) of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate (from Protocol 1)

  • 10% Sodium Hydroxide (NaOH) aqueous solution

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • Saponification: Suspend the crude ester from Protocol 1 in a 10% NaOH solution in a round-bottom flask.[10][13]

  • Heat the mixture to reflux with stirring for 1-2 hours, or until the solid has completely dissolved, indicating the completion of hydrolysis.[13]

  • Cool the reaction mixture to room temperature. If any oily impurities are present, they can be separated.

  • Precipitation: While stirring, slowly acidify the clear solution with concentrated HCl until the pH is approximately 2-3. A thick precipitate of the carboxylic acid will form.[10]

  • Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Filter the solid product using a Buchner funnel, wash thoroughly with cold deionized water, and dry under vacuum.

  • The resulting white to off-white solid is this compound. Further purification can be achieved by recrystallization if necessary.

Protocol 3: General Procedure for Amide Library Synthesis

This protocol outlines the parallel synthesis of an amide library from the core carboxylic acid intermediate.

Materials:

  • This compound (from Protocol 2)

  • A library of primary and secondary amines (R¹R²NH)

  • Peptide coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Reaction vials or a parallel synthesizer plate

  • Standard workup and purification supplies (e.g., Ethyl acetate, saturated NaHCO₃, brine, silica gel for chromatography).

Procedure (per reaction):

  • In a reaction vial, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.2 eq), the coupling agent (e.g., HATU, 1.2 eq), and DIPEA (2.5 eq).

  • Seal the vial and stir the mixture at room temperature for 4-12 hours. Monitor reaction completion by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.

Data Presentation for SAR Studies

Quantitative data from biological screening should be organized to facilitate the analysis of structure-activity relationships. A well-structured table is essential for comparing the effects of different structural modifications.

Compound ID Structure (R Group) MW ( g/mol ) cLogP (calc.) Biological Activity IC₅₀ (µM) Notes
Core-Acid -OH258.052.85> 50Parent compound
AMD-001 -NH-CH₂CH₃285.123.4215.2Simple ethylamide
AMD-002 -NH-Cyclopropyl297.123.518.7Small cycloalkyl group
AMD-003 -N(CH₃)₂285.123.1022.5Tertiary amide
AMD-004 -NH-Ph333.154.552.1Aromatic substituent
EST-001 -O-CH₃272.083.2035.8Methyl ester
EST-002 -O-CH₂Ph348.184.9812.4Benzyl ester
Note: This table contains hypothetical data for illustrative purposes.

SAR Study Workflow and Logic

The process of conducting an SAR study is iterative, involving cycles of design, synthesis, and testing to build a comprehensive understanding of how chemical structure influences biological activity.

G A 1. Synthesize Library of Derivatives (Amides, Esters, etc.) B 2. Purify and Characterize (HPLC, NMR, MS) A->B C 3. Biological Screening (e.g., Enzyme Inhibition, Cell Viability Assay) B->C D 4. Tabulate and Analyze Data (IC50, EC50 values) C->D E 5. Identify SAR Trends (e.g., 'Small, lipophilic groups at R increase potency') D->E F 6. Design Next-Generation Compounds E->F F->A Iterative Optimization

Caption: Logical flow of a Structure-Activity Relationship (SAR) study.

References

Application Notes and Protocols: 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid as a Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid as a versatile intermediate in organic synthesis. This document details its primary applications, key chemical transformations, and provides step-by-step experimental protocols for its synthesis and derivatization.

Introduction

This compound is a crucial building block in the synthesis of a variety of complex organic molecules. Its quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents. The presence of multiple reactive sites—the carboxylic acid, the hydroxyl group, and the chlorinated aromatic ring—allows for diverse chemical modifications, making it a valuable starting material for the synthesis of pharmaceuticals and dyestuffs.[1][2]

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of the title compound and its common precursor, 7-Chloro-4-hydroxyquinoline-3-carboxylic acid, is presented below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound171850-30-9C₁₀H₅Cl₂NO₃258.06Not readily available-
7-Chloro-4-hydroxyquinoline-3-carboxylic acid86-47-5C₁₀H₆ClNO₃223.61273-274 (decomposes)[3]White needles[3]

Spectroscopic data is crucial for the characterization of synthetic intermediates. While specific data for this compound is not widely published, the following table provides representative ¹H and ¹³C NMR data for related quinoline carboxylic acid derivatives.

Compound NameSolvent¹H NMR (ppm)¹³C NMR (ppm)Reference
3-(trifluoromethyl)benzoic acidDMSO13.36 (s, 1H), 8.36 – 7.76 (m, 2H), 7.71 (ddd, J = 8.0, 2.2, 1.1 Hz, 1H), 7.61 – 7.46 (m, 1H)166.5, 133.8, 133.4, 133.2, 131.1, 129.3, 128.4[4]
2-naphthoic acidDMSO13.17 (s, 1H), 8.87 (d, J = 8.6 Hz, 1H), 8.16 (M, 2H), 8.08 – 7.94 (m, 1H), 7.74 – 7.46 (m, 3H)169.1, 133.9, 133.4, 131.1, 130.3, 129.1, 128.2, 128.1, 126.7, 126.0, 125.4[4]

Key Synthetic Applications and Transformations

This compound serves as a precursor to a variety of functionalized quinolines. The primary transformations involve modifications of the carboxylic acid and hydroxyl groups.

Decarboxylation

The carboxylic acid group can be removed via decarboxylation to yield 5,7-dichloro-4-quinolinol. This reaction is typically carried out at high temperatures in a high-boiling solvent like Dowtherm A or diphenyl ether.

Chlorination of the Hydroxyl Group

The 4-hydroxyl group can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃). This transformation is a key step in the synthesis of 4-chloroquinoline derivatives, which are important intermediates for introducing nucleophiles at the 4-position.

Esterification

The carboxylic acid can be esterified under standard conditions. For sterically hindered alcohols, the use of dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) is an effective method.[5]

The following diagram illustrates the key synthetic pathways starting from a related precursor, 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.

G cluster_synthesis Synthesis of 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid cluster_derivatization Derivatization Reactions m-chloroaniline m-chloroaniline intermediate_ester Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate m-chloroaniline->intermediate_ester 1. Heat 2. Dowtherm A, heat ethyl_ethoxymethylenemalonate Ethyl ethoxymethylenemalonate ethyl_ethoxymethylenemalonate->intermediate_ester final_acid 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid intermediate_ester->final_acid 10% NaOH, reflux start_acid 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid decarboxylated 7-Chloro-4-quinolinol start_acid->decarboxylated Dowtherm A, heat dichlorinated 4,7-Dichloroquinoline decarboxylated->dichlorinated POCl3

Caption: Synthetic pathway for 7-chloro-4-hydroxy-3-quinolinecarboxylic acid and its key derivatives.

Experimental Protocols

The following protocols are detailed for the synthesis of a related and foundational intermediate, 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, and its subsequent conversion to 4,7-dichloroquinoline. These established procedures can be adapted for the 5,7-dichloro analogue.

Synthesis of 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid[3]

This two-step protocol begins with the condensation of m-chloroaniline with ethyl ethoxymethylenemalonate, followed by cyclization and saponification.

Step 1: Synthesis of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

  • Combine 127.5 g (1.0 mole) of m-chloroaniline and 233 g (1.1 moles) of ethyl ethoxymethylenemalonate in a 500-mL round-bottomed flask.

  • Heat the mixture on a steam bath for 1 hour, allowing the evolved ethanol to escape.

  • In a separate 5-L round-bottomed flask equipped with an air condenser, heat 1 L of Dowtherm A to vigorous boiling (approximately 250 °C).

  • Pour the warm product from the first step into the boiling Dowtherm A through the condenser.

  • Continue heating for 1 hour. A significant portion of the product will crystallize.

  • Cool the mixture, filter the solid, and wash with two 400-mL portions of Skellysolve B to remove colored impurities.

  • The yield of the air-dried ester is typically 215–240 g (85–95%).

Step 2: Saponification to 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

  • Mix the air-dried filter cake from the previous step with 1 L of 10% aqueous sodium hydroxide.

  • Reflux the mixture vigorously until all the solid ester dissolves (approximately 1 hour).

  • Cool the saponification mixture and separate the aqueous solution from any residual oil.

  • Acidify the aqueous solution to Congo red paper with concentrated hydrochloric acid (approximately 270 mL).

  • Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration and wash thoroughly with water.

  • The typical yield of the dried acid is 190–220 g (85–98%).

Conversion to 4,7-Dichloroquinoline[3]

This protocol details the decarboxylation of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid followed by chlorination.

Step 1: Decarboxylation to 7-Chloro-4-quinolinol

  • Suspend the air-dried 7-chloro-4-hydroxy-3-quinolinecarboxylic acid in 1 L of Dowtherm A in a 2-L flask equipped with a stirrer and a reflux condenser.

  • Boil the mixture for 1 hour under a stream of nitrogen to aid in the removal of water.

Step 2: Chlorination to 4,7-Dichloroquinoline

  • Cool the resulting clear, light-brown solution to room temperature.

  • Add 90 mL (150 g, 0.98 mole) of phosphorus oxychloride.

  • Raise the temperature to 135–140 °C and stir the mixture for 1 hour.

  • Cool the reaction mixture and pour it into a separatory funnel.

  • Rinse the flask with ether and add the rinsings to the funnel.

  • Wash the solution with three 500-mL portions of 10% hydrochloric acid.

  • Combine the acid extracts, cool in ice, and neutralize with 10% sodium hydroxide to precipitate the 4,7-dichloroquinoline.

  • Collect the solid, wash thoroughly with water, and dry. The crude product weighs 130–145 g (66–73%).

  • Recrystallize from Skellysolve B to obtain the pure product with a melting point of 84–85 °C.

The following diagram outlines the experimental workflow for the synthesis and derivatization of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.

G cluster_synthesis Synthesis Workflow cluster_derivatization Derivatization Workflow start Start Materials: m-chloroaniline ethyl ethoxymethylenemalonate step1 Condensation (Steam bath, 1 hr) start->step1 step2 Cyclization (Dowtherm A, 250 °C, 1 hr) step1->step2 step3 Filtration & Washing (Skellysolve B) step2->step3 intermediate Ethyl 7-chloro-4-hydroxy- quinoline-3-carboxylate step3->intermediate step4 Saponification (10% NaOH, reflux, 1 hr) intermediate->step4 step5 Acidification (conc. HCl) step4->step5 final_product 7-Chloro-4-hydroxy- quinoline-3-carboxylic acid step5->final_product start_deriv 7-Chloro-4-hydroxy- quinoline-3-carboxylic acid step6 Decarboxylation (Dowtherm A, heat, 1 hr) start_deriv->step6 intermediate2 7-Chloro-4-quinolinol step6->intermediate2 step7 Chlorination (POCl3, 135-140 °C, 1 hr) intermediate2->step7 final_deriv 4,7-Dichloroquinoline step7->final_deriv

Caption: Experimental workflow for the synthesis and derivatization of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.

Conclusion

This compound and its analogues are indispensable intermediates in organic synthesis, particularly for the development of novel pharmaceuticals and functional dyes. The synthetic protocols provided herein offer a robust foundation for the preparation of these valuable compounds. The versatile reactivity of the quinoline core allows for a wide range of chemical modifications, enabling the generation of diverse molecular libraries for further research and development.

References

Application Notes and Protocols for Cellular Assay Screening of Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them compelling candidates in the discovery of novel therapeutics.[1] Notably, many quinoline-based compounds have demonstrated significant potential as anti-cancer agents by modulating various cellular processes including cell cycle progression, apoptosis, and key signaling pathways.[1][2] This document provides detailed application notes and protocols for a suite of cellular assays designed to effectively screen and characterize the biological activity of quinoline-based compounds. The included methodologies cover the assessment of cytotoxicity, anti-proliferative effects, and the elucidation of underlying mechanisms of action.

Data Presentation: Quantitative Analysis of Compound Activity

A crucial aspect of screening is the quantitative assessment of a compound's potency. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.[3] The data presented below is a representative summary of the cytotoxic and anti-proliferative activities of hypothetical quinoline-based compounds against various cancer cell lines.

Table 1: Cytotoxicity of Quinoline Derivatives Against Various Cancer Cell Lines (IC50 in µM)

Compound IDMCF-7 (Breast)HT-29 (Colon)PC-3 (Prostate)A549 (Lung)
QN-0015.28.112.57.8
QN-00215.822.435.118.9
QN-0032.13.55.02.9
QN-004> 50> 50> 50> 50

Table 2: Anti-proliferative Activity of Lead Quinoline Compounds (GI50 in µM)

Compound IDK562 (Leukemia)U251 (Glioma)HCT-116 (Colon)
QN-0031.82.32.0
QN-0050.91.21.1
QN-0067.49.88.1

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[3][4]

Workflow for MTT Assay

MTT_Workflow A Seed Cells in 96-well Plate B Incubate (24h) A->B C Treat with Quinoline Compounds B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan F->G H Measure Absorbance (570 nm) G->H LDH_Workflow A Seed and Treat Cells B Incubate A->B C Collect Supernatant B->C D Add LDH Reaction Mixture C->D E Incubate (30 min, RT) D->E F Add Stop Solution E->F G Measure Absorbance (490 nm) F->G Apoptosis_Workflow A Treat Cells with Compounds B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate (15 min, Dark) D->E F Analyze by Flow Cytometry E->F Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis (Inhibited) mTOR->Apoptosis Quinoline Quinoline Compound Quinoline->RTK

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid in aqueous buffers.

Physicochemical Properties

PropertyValueSource
CAS Number 171850-30-9[1]
Molecular Formula C₁₀H₅Cl₂NO₃[2]
Molecular Weight 258.06 g/mol [2]
Appearance Solid[3]
Water Solubility (20°C, pH 7) ~25 mg/L[3]
Predicted pKa (Carboxylic Acid) ~4-5[4]

Note: The provided pKa is an estimate based on the typical range for carboxylic acids. Experimental determination is recommended for precise formulation development.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered when working with this compound.

FAQ 1: Why is my compound not dissolving in aqueous buffer?

Answer: this compound is a poorly soluble compound, with an aqueous solubility of approximately 25 mg/L at neutral pH.[3] Its limited solubility is attributed to its crystalline structure and the presence of nonpolar aromatic rings. To enhance solubility, several strategies can be employed, including pH adjustment, the use of co-solvents, and salt formation.

Troubleshooting Issue 1: Compound precipitates out of solution upon standing.

Possible Cause: The pH of the solution may have shifted, or the buffer capacity is insufficient to maintain the desired pH, causing the compound to revert to its less soluble, protonated form.

Solution:

  • Verify and Adjust pH: Regularly monitor the pH of your stock solutions and experimental buffers.

  • Increase Buffer Strength: Use a buffer with a higher concentration to better resist pH changes.

  • Re-dissolve with Gentle Heating: Gentle warming and sonication can help redissolve precipitated material, but be cautious of potential degradation at elevated temperatures.

FAQ 2: How does pH affect the solubility of this compound?

Answer: As a carboxylic acid, the solubility of this compound is highly pH-dependent. At a pH below its pKa (estimated to be around 4-5), the carboxylic acid group is protonated and the compound is less soluble.[4][5] As the pH increases above the pKa, the carboxylic acid group deprotonates to form a more soluble carboxylate salt. Therefore, increasing the pH of the aqueous buffer is a primary strategy to enhance its solubility.[5]

Troubleshooting Issue 2: I've increased the pH, but the solubility is still not sufficient for my experiment.

Possible Cause: While increasing the pH will improve solubility, there is a limit to this effect. Also, at very high pH values, the stability of the compound might be compromised.

Solution:

  • Combine Strategies: Couple pH adjustment with the use of a co-solvent. A small percentage of an organic co-solvent can significantly enhance solubility.

  • Salt Formation: Consider forming a salt of the compound prior to dissolution. Common counter-ions for acidic compounds include sodium, potassium, and tromethamine (Tris).

FAQ 3: What co-solvents can I use, and at what concentration?

Answer: Common water-miscible organic solvents can be used to increase the solubility of hydrophobic compounds. For this compound, the following co-solvents are recommended. It is crucial to start with a low percentage of the co-solvent and gradually increase it to avoid precipitation and to ensure compatibility with your experimental system.

Recommended Co-solvents:

Co-solventRecommended Starting Concentration (v/v)Maximum Recommended Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO) 1-5%10%A powerful solvent, but can have effects on cell-based assays.
Ethanol 5-10%20%Generally well-tolerated in many biological systems.
Polyethylene Glycol 400 (PEG 400) 10-20%40%A less toxic option, often used in formulation development.
Troubleshooting Issue 3: My compound is not dissolving even with a co-solvent.

Possible Cause: The compound may be highly crystalline, requiring more energy to break the crystal lattice.

Solution:

  • Increase Mechanical Energy: Use sonication or vortexing for an extended period to aid dissolution.

  • Gentle Heating: Warm the solution to 37°C to increase the rate of dissolution. Always check for compound stability at higher temperatures.

  • Micronization: If you have the capability, reducing the particle size of the solid compound through techniques like micronization can increase the surface area and improve the dissolution rate.[6]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using pH Adjustment

This protocol describes the preparation of a 1 mg/mL stock solution in an aqueous buffer.

Materials:

  • This compound

  • 1 M NaOH or 1 M KOH solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, deionized water

  • pH meter

Procedure:

  • Weigh out 1 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add 900 µL of PBS, pH 7.4. The compound will likely not dissolve at this stage.

  • While vortexing, add 1 M NaOH or 1 M KOH dropwise (typically 1-2 µL at a time) until the solid completely dissolves.

  • Check the pH of the solution. If the pH is above the desired range for your experiment, it can be carefully back-titrated with a dilute acid (e.g., 0.1 M HCl). However, be aware that this may cause precipitation if the pH drops below the compound's solubility limit.

  • Once the compound is fully dissolved and the pH is acceptable, add PBS to a final volume of 1 mL.

  • Sterile filter the solution through a 0.22 µm filter if required for your application.

Caption: Workflow for solubilizing the compound in aqueous buffer.

Protocol 2: Determination of pH-Dependent Solubility

This protocol provides a method to estimate the solubility of the compound at different pH values.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4 to 10.

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

  • Shaker or rotator.

  • Centrifuge.

Procedure:

  • Prepare saturated solutions by adding an excess amount of the compound to each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with the appropriate mobile phase for HPLC analysis.

  • Quantify the concentration of the dissolved compound in each buffer using a pre-validated HPLC method.

  • Plot the measured solubility against the final pH of each buffer to generate a pH-solubility profile.

pH_Solubility_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result add_excess Add excess compound to buffers of varying pH equilibrate Equilibrate (24-48h) add_excess->equilibrate centrifuge Centrifuge equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant hplc Analyze by HPLC supernatant->hplc plot Plot Solubility vs. pH hplc->plot

Caption: Experimental workflow for determining pH-dependent solubility.

Signaling Pathways and Logical Relationships

The solubility of this compound is governed by the equilibrium between its solid state and its dissolved state, which is influenced by the solution's pH.

Solubility_Equilibrium cluster_solid Solid Phase cluster_solution Aqueous Phase Solid_Compound Solid Compound (Insoluble) Protonated R-COOH (Poorly Soluble) Solid_Compound->Protonated Dissolution Protonated->Solid_Compound Precipitation Deprotonated R-COO⁻ + H⁺ (Soluble) Protonated->Deprotonated Deprotonation (High pH) Deprotonated->Protonated Protonation (Low pH)

Caption: pH-dependent solubility equilibrium of the carboxylic acid.

References

stability issues of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound in solution are its limited aqueous solubility, potential for precipitation, and degradation under certain conditions. Factors such as pH, light exposure, temperature, and the choice of solvent can significantly impact its stability.[1]

Q2: What is the recommended method for preparing stock solutions of this compound?

A2: Due to its low aqueous solubility (approximately 25 mg/L at pH 7 and 20°C), it is recommended to prepare high-concentration stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1] For biological assays, it is crucial to use anhydrous solvents to avoid precipitation upon storage.

Q3: How should I store stock solutions of this compound?

A3: Stock solutions should be stored at -20°C or -80°C in tightly sealed, light-protected vials to minimize degradation. For long-term storage, it is advisable to store the compound as a dry solid under desiccated conditions.[2]

Q4: What are the likely degradation pathways for this compound?

A4: Based on the structure of quinoline carboxylic acids, potential degradation pathways include photodegradation, oxidation, and hydrolysis, particularly at non-neutral pH.[3][4] Forced degradation studies are necessary to identify the specific degradation products.

Q5: What are the known or potential biological targets of this compound?

A5: While the specific targets of this compound are not definitively established in the provided literature, similar quinoline carboxylic acid derivatives have been shown to act as inhibitors of enzymes such as dihydroorotate dehydrogenase (DHODH) and sirtuin 3 (SIRT3).[5][6] Some derivatives are also known to inhibit cellular respiration.[7]

Troubleshooting Guides

Issue 1: Precipitation of the Compound in Aqueous Buffer
  • Observation: A precipitate forms when the DMSO stock solution is diluted into an aqueous buffer.

  • Cause: This is likely due to the low aqueous solubility of the compound. The final concentration in the aqueous buffer may have exceeded its solubility limit.

  • Solution:

    • Decrease Final Concentration: Reduce the final concentration of the compound in the assay.

    • Increase Final DMSO Concentration: If the experimental system allows, a slightly higher final percentage of DMSO (e.g., up to 1%) may help maintain solubility. However, always run a vehicle control to account for any effects of the solvent on the assay.

    • pH Adjustment: The solubility of carboxylic acids can be pH-dependent. Assess the solubility at different pH values to find an optimal range for your experiment.

    • Use of Pluronic F-68: For cellular assays, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the final culture medium can help to maintain the solubility of hydrophobic compounds.

Issue 2: Inconsistent Results in Biological Assays
  • Observation: High variability in experimental results between different batches of prepared solutions.

  • Cause: This could be due to the degradation of the compound in the stock solution or in the assay plate during incubation.

  • Solution:

    • Prepare Fresh Solutions: Prepare fresh dilutions from a frozen stock solution for each experiment.

    • Protect from Light: During experiments, protect the solutions and assay plates from direct light to prevent photodegradation.

    • Control for Temperature Effects: Ensure consistent temperature during incubations, as elevated temperatures can accelerate degradation.

    • Assess Stability in Assay Medium: Perform a preliminary experiment to assess the stability of the compound in your specific assay medium over the time course of the experiment.

Data Summary

Table 1: Physical and Solubility Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₅Cl₂NO₃[1]
Molecular Weight258.06 g/mol [1]
Melting Point343.3 - 343.8 °C[1]
Water Solubility~25 mg/L (at 20°C, pH 7)[1]
logP~2.1 (at 20°C)[1]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Weighing: Accurately weigh the desired amount of this compound solid in a clean, dry vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Solubilization: Vortex the solution and gently warm it (30-40°C) if necessary to ensure complete dissolution. Sonication can also be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes and store at -20°C or -80°C.

Protocol 2: Forced Degradation Study (General Protocol)

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and pathways.

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Add 1N NaOH and incubate at 60°C for a defined period.

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound at a high temperature (e.g., 105°C) for a defined period.

    • Photodegradation: Expose the solution to a light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[8][9] A dark control should be run in parallel.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.

  • Analysis: Analyze all stressed samples and an unstressed control sample by a stability-indicating HPLC or UPLC-MS method to identify and quantify any degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_troubleshoot Troubleshooting weigh Weigh Solid Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve store Store at -20°C/-80°C (aliquots) dissolve->store dilute Dilute in Aqueous Buffer store->dilute assay Perform Cellular/Biochemical Assay dilute->assay analyze Analyze Results assay->analyze precipitate Precipitation? assay->precipitate inconsistent Inconsistent Results? assay->inconsistent c1 Lower Concentration precipitate->c1 c2 Adjust pH precipitate->c2 c3 Increase Co-solvent precipitate->c3 s1 Use Fresh Solutions inconsistent->s1 s2 Protect from Light inconsistent->s2

Caption: Experimental workflow for handling this compound.

signaling_pathway cluster_cellular_processes Cellular Processes cluster_outcomes Biological Outcomes compound Quinoline Carboxylic Acid Derivatives respiration Cellular Respiration compound->respiration inhibit dhodh Dihydroorotate Dehydrogenase (DHODH) compound->dhodh inhibit sirt3 Sirtuin 3 (SIRT3) compound->sirt3 inhibit inhibition Inhibition of Proliferation respiration->inhibition dhodh->inhibition sirt3->inhibition apoptosis Induction of Apoptosis sirt3->apoptosis cell_cycle Cell Cycle Arrest sirt3->cell_cycle

References

optimizing reaction conditions for the synthesis of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the most common synthetic route for this compound?

A1: The most established method is the Gould-Jacobs reaction.[1][2] This process involves three main stages:

  • Condensation: Reacting 2,4-dichloroaniline with diethyl ethoxymethylenemalonate (DEEMM) to form the intermediate, diethyl 2-((2,4-dichloroanilino)methylene)malonate.[3]

  • Thermal Cyclization: Heating the intermediate at high temperatures (typically >250 °C) to induce an intramolecular cyclization, forming ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate.[1]

  • Saponification: Hydrolyzing the resulting ethyl ester with a base, such as sodium hydroxide, followed by acidification to yield the final carboxylic acid product.[2][4]

Q2: My initial condensation reaction between 2,4-dichloroaniline and DEEMM is slow or incomplete. How can I improve it?

A2: To optimize the condensation step, consider the following:

  • Heating: The reaction is typically heated to ensure completion. Heating on a steam bath for about an hour is a common practice.[4]

  • Microwave Irradiation: Using microwave synthesis can dramatically reduce reaction times (e.g., 30 minutes at 150 °C) and often improves yields by providing uniform and rapid heating.[3][5]

  • Stoichiometry: A slight excess (1.1 moles) of DEEMM can help drive the reaction to completion.[4]

  • Solvent-Free Conditions: This reaction can often be run neat (without a solvent), which simplifies the procedure.[3] The warm product from this step can often be used directly in the subsequent cyclization.[4]

Q3: I'm observing low yields and significant charring or tar formation during the high-temperature cyclization step. What are the causes and solutions?

A3: This is the most critical and challenging step of the synthesis. Low yields and decomposition are common issues.

  • Temperature Control: The cyclization requires very high temperatures (250-260 °C), but overheating can cause the product to degrade.[1][6] It is crucial to maintain a stable temperature and optimize the reaction time.

  • High-Boiling Solvent: Use a high-boiling, inert solvent to maintain a consistent temperature and facilitate heat transfer. Dowtherm A or diphenyl ether are standard choices for this purpose.[1][4]

  • Reaction Time: The optimal heating time is typically around one hour.[4] Prolonged heating does not necessarily improve the yield and can increase degradation.[6]

  • Inert Atmosphere: While not always required, performing the cyclization under a nitrogen stream can help remove evolved ethanol and minimize oxidative side reactions.

Q4: The final hydrolysis (saponification) step is not going to completion, or I am getting unexpected side products. What should I do?

A4: Incomplete hydrolysis or side reactions can often be resolved by adjusting the reaction conditions.

  • Base and Reflux: Use a sufficient excess of aqueous sodium hydroxide (e.g., 10% solution) and ensure the mixture is refluxed vigorously until all the solid ester has dissolved, which typically takes about an hour.[4]

  • Harsh Conditions: Be aware that excessively harsh conditions (very high temperatures or prolonged reaction times with a strong base) can sometimes lead to unwanted side reactions.[7] Monitor the reaction by TLC if possible.

  • Work-up: After hydrolysis, the reaction mixture should be cooled before acidification. If an oily layer is present, it should be separated from the aqueous solution containing your product's sodium salt.[4]

Q5: I am having difficulty precipitating the final product during acidification. What are some best practices?

A5: Proper precipitation is key to isolating a pure product.

  • Acidification pH: Acidify the cooled aqueous solution slowly with a strong acid like concentrated HCl. The target pH for precipitation is often monitored with Congo red paper (pH ~3.0-5.0).[4] A study on a similar synthesis found that careful pH control during precipitation can help separate isomeric impurities.[8]

  • Cooling: Chilling the mixture in an ice bath after acidification can help maximize the precipitation of the carboxylic acid.

  • Washing: Once the product is collected by filtration, it is crucial to wash it thoroughly with water to remove any residual acid and inorganic salts.[4]

Quantitative Data on Reaction Conditions

Optimizing the thermal cyclization step is critical for maximizing yield. The following table, adapted from studies on the Gould-Jacobs reaction, illustrates the impact of temperature and time on product yield, particularly when using microwave-assisted heating.[6]

EntryTemperature (°C)Time (min)Heating MethodYield of Cyclized ProductObservations
125030Microwave1%Incomplete cyclization; mainly intermediate remains.
230015Microwave37%Higher temperature improves conversion.
330030Microwave28%Increased time at high temperature leads to some product degradation.
43005Microwave47%Optimal yield achieved with high temperature and short reaction time.
5250-26060Conventional~85-98%*High yield, but requires careful temperature control over a longer period.

*Yield corresponds to the combined cyclization and hydrolysis steps as reported in a well-established conventional protocol.[4]

Detailed Experimental Protocol

This protocol is based on the well-established Gould-Jacobs reaction methodology.[2][4]

Step 1: Synthesis of Diethyl 2-((2,4-dichloroanilino)methylene)malonate

  • Materials: 2,4-dichloroaniline, Diethyl ethoxymethylenemalonate (DEEMM).

  • Procedure: In a 500 mL round-bottomed flask, combine 2,4-dichloroaniline (1.0 mole) and DEEMM (1.1 moles).

  • Add a few boiling chips and heat the mixture on a steam bath for 1 hour, allowing the evolved ethanol to escape.

  • The resulting warm, oily product is used directly in the next step without purification.

Step 2: Thermal Cyclization to Ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate

  • Materials: Intermediate from Step 1, Dowtherm A (or diphenyl ether), Skellysolve B (or hexane).

  • Procedure: In a 5 L round-bottomed flask equipped with an air condenser, heat 1 L of Dowtherm A to a vigorous boil (approx. 258 °C).

  • Carefully pour the warm intermediate from Step 1 through the condenser into the boiling Dowtherm A.

  • Continue heating for 1 hour. During this time, the cyclized product will begin to crystallize.

  • Cool the mixture to room temperature, allowing the product to fully precipitate.

  • Collect the solid product by filtration and wash it with two 400 mL portions of a non-polar solvent like Skellysolve B or hexane to remove the Dowtherm A and colored impurities.

Step 3: Saponification to this compound

  • Materials: Air-dried ester from Step 2, 10% aqueous sodium hydroxide, concentrated hydrochloric acid.

  • Procedure: Transfer the air-dried filter cake to a flask and add 1 L of 10% aqueous sodium hydroxide.

  • Heat the mixture to a vigorous reflux until all the solid dissolves (approximately 1 hour).

  • Cool the resulting solution. If any oil is present, separate the aqueous layer.

  • Slowly acidify the aqueous solution with concentrated hydrochloric acid until the solution is acidic to Congo red paper.

  • Collect the precipitated this compound by filtration.

  • Wash the solid thoroughly with water and air-dry. The final product should be a crystalline solid.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound via the Gould-Jacobs reaction.

Caption: Workflow for the Gould-Jacobs synthesis of the target compound.

References

Technical Support Center: Minimizing Off-Target Effects of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential primary biological target?

This compound is a halogenated quinoline derivative. While its definitive primary biological target is not conclusively established in publicly available literature, compounds with the quinoline-4-carboxylic acid scaffold have been investigated as inhibitors of various enzymes. These include enzymes in the kynurenine pathway, such as kynurenine aminotransferase (KAT), as well as other enzymes like dihydroorotate dehydrogenase (DHODH) and certain protein kinases. The dichloro-substitution on the quinoline ring is a strategic modification to enhance the compound's biological activity and properties.

Q2: My this compound compound is showing poor solubility in my aqueous assay buffer. How can I address this?

Poor aqueous solubility is a common issue with quinoline-based compounds. Here are some strategies to improve solubility:

  • Co-solvents: Initially dissolve the compound in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol before making the final dilution in your aqueous buffer. It is crucial to keep the final concentration of the organic solvent low (typically below 1%) and to include a vehicle control (buffer with the same concentration of the organic solvent) in your experiments to account for any solvent-induced effects.

  • pH Adjustment: If your assay conditions permit, adjusting the pH of the buffer may enhance the solubility of the compound, particularly as the carboxylic acid group can be ionized.

  • Use of Surfactants: Incorporating a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100, can aid in the solubilization of hydrophobic compounds.

Q3: I am observing high background fluorescence in my fluorescence-based assays when using this compound. What could be the cause and how can I mitigate it?

The quinoline ring system is known to exhibit intrinsic fluorescence (autofluorescence), which can interfere with fluorescence-based assays.

  • Confirmation of Autofluorescence: To confirm if the compound is autofluorescent, measure its fluorescence spectrum in the assay buffer without any other assay components. Use the same excitation and emission wavelengths as your assay's fluorophore.

  • Mitigation Strategies:

    • Use a Different Assay Format: If possible, switch to a non-fluorescence-based detection method, such as a colorimetric, luminescent, or label-free assay.

    • Spectral Unmixing: For imaging-based assays, if your imaging software supports it, you can perform spectral unmixing to computationally separate the compound's autofluorescence from your desired signal.

    • Time-Resolved Fluorescence (TRF): If your plate reader has TRF capabilities, using long-lifetime fluorophores can help to distinguish their signal from the short-lived autofluorescence of the compound.

Q4: My compound shows activity in multiple, unrelated assays. Could this be due to off-target effects or something else?

This phenomenon can be indicative of a Pan-Assay Interference Compound (PAINS). PAINS are compounds that appear as frequent hitters in high-throughput screens due to non-specific activity, such as chemical reactivity, aggregation, or interference with the assay technology itself, rather than specific binding to a biological target.

  • Identifying PAINS: Several computational tools and databases are available to check if your compound's structure is similar to known PAINS.

  • Experimental Verification:

    • Counter-Screen: Perform a counter-screen to test if your compound interferes with the assay technology. For example, if you are using a luciferase-based reporter assay, test the compound's effect on purified luciferase enzyme.

    • Orthogonal Assays: Validate your findings using an orthogonal assay that measures the same biological endpoint but with a different detection technology.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in IC50 values between experiments. 1. Compound Instability: The compound may be degrading in the assay buffer or under experimental conditions. 2. Inconsistent Assay Parameters: Variations in incubation times, reagent concentrations, or cell passage number. 3. Pipetting Inaccuracy: Errors in preparing serial dilutions.1. Assess Compound Stability: Perform a time-course experiment to check the stability of the compound in your assay buffer. Store stock solutions appropriately (e.g., at -80°C in small aliquots to avoid freeze-thaw cycles). 2. Standardize Protocols: Ensure all assay parameters are consistent across all experiments. Use cells within a defined passage number range. 3. Calibrate Pipettes: Regularly calibrate your pipettes and use good pipetting technique.
Observed cellular effects may be due to off-target activity. The compound may be interacting with unintended biological targets.1. Use a Structurally Related Inactive Control: Synthesize or acquire a close structural analog of your compound that is inactive against the presumed primary target. This can help differentiate target-specific effects from those caused by the chemical scaffold. 2. Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to its intended target in a cellular context. 3. Rescue Experiments: If the compound inhibits a specific pathway, try to "rescue" the phenotype by adding back a downstream product of the pathway.
Discrepancy between enzymatic and cell-based assay results. 1. Poor Cell Permeability: The compound may not be efficiently entering the cells. 2. Cellular Metabolism: The compound may be metabolized by the cells into an inactive or less active form. 3. Efflux Pumps: The compound may be actively transported out of the cells by efflux pumps.1. Assess Cell Permeability: Use computational models to predict cell permeability or perform experimental assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Metabolic Stability Assays: Incubate the compound with liver microsomes or hepatocytes to assess its metabolic stability. 3. Use Efflux Pump Inhibitors: Perform cell-based assays in the presence and absence of known efflux pump inhibitors to see if this potentiates the compound's activity.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the compound in cell culture medium. The final DMSO concentration should be kept below 0.5%. Add the diluted compound to the wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[1][2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

In Vitro Kinase Assay

This protocol can be adapted to test the inhibitory activity of the compound against a specific kinase of interest.

  • Reaction Setup: In a microplate, combine the kinase, its substrate, and the compound at various concentrations in a kinase assay buffer.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified period.

  • Detection: Stop the reaction and detect the phosphorylated substrate. This can be done using various methods, including radioactive (³²P-ATP), fluorescence-based, or luminescence-based assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment.

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures in a thermal cycler.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods. A positive thermal shift (i.e., the protein is more stable at higher temperatures in the presence of the compound) indicates target engagement.[4][5]

Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays enzymatic_assay Enzymatic Assay (e.g., Kinase Assay) cell_viability Cell Viability (MTT Assay) enzymatic_assay->cell_viability solubility_assay Solubility Assessment solubility_assay->enzymatic_assay pains_screen PAINS Analysis cetsa Target Engagement (CETSA) cell_viability->cetsa orthogonal_assay Orthogonal Assay cetsa->orthogonal_assay compound 5,7-Dichloro-4- hydroxyquinoline- 3-carboxylic acid compound->solubility_assay compound->pains_screen troubleshooting_logic cluster_troubleshooting Troubleshooting Steps start Inconsistent or Unexpected Results check_solubility Check Compound Solubility and Stability start->check_solubility check_pains Assess for PAINS Characteristics start->check_pains check_autofluorescence Evaluate Autofluorescence start->check_autofluorescence confirm_target_engagement Confirm Target Engagement (CETSA) check_solubility->confirm_target_engagement use_controls Use Inactive Controls check_pains->use_controls check_autofluorescence->confirm_target_engagement confirm_target_engagement->use_controls end Refined Understanding of Compound's Activity use_controls->end signaling_pathway_kynurenine Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO Kynurenine Kynurenine KAT KAT (Potential Target) Kynurenine->KAT KMO KMO Kynurenine->KMO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Hydroxykynurenine 3-Hydroxykynurenine (Neurotoxic) Quinolinic_Acid Quinolinic Acid (Neurotoxic) Hydroxykynurenine->Quinolinic_Acid IDO_TDO->Kynurenine KAT->Kynurenic_Acid KMO->Hydroxykynurenine

References

Technical Support Center: Handling and Storage of Chlorinated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls in the handling and storage of chlorinated quinolines.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for chlorinated quinoline compounds?

To ensure the long-term stability of chlorinated quinolines, it is crucial to store them under controlled conditions. These compounds are susceptible to degradation from moisture, light, and heat.

  • Temperature: Store in a cool, dry place, ideally between 2-8°C.[1]

  • Atmosphere: For maximum stability, store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1]

  • Light: Protect from light by using amber or opaque containers.[1]

  • Moisture: Chlorinated quinolines can be hygroscopic. Store in a desiccator with a suitable drying agent to prevent hydrolysis of the chloro substituents.[1]

Q2: My chlorinated quinoline sample has changed in appearance (e.g., clumping, discoloration, oily residue). What does this indicate?

A change in the physical state of your compound is a strong indicator of degradation.[1] Common causes include:

  • Hygroscopicity/Hydrolysis: Absorption of moisture from the atmosphere can lead to clumping and hydrolysis, where a chloro group is replaced by a hydroxyl group.[1]

  • Oxidation: Exposure to air can cause oxidation of the quinoline ring system.[1]

  • Photodegradation: Exposure to light can induce cleavage of the carbon-chlorine bonds.[1]

If you observe any changes in the physical appearance of your compound, it is highly recommended to perform a purity analysis before use.

Q3: I am observing unexpected peaks in my HPLC/GC-MS analysis of a chlorinated quinoline. What could be the cause?

The appearance of new peaks in your chromatogram strongly suggests the presence of degradation products or impurities.[1] Potential degradation pathways include hydrolysis, photodegradation, and oxidation, leading to the formation of hydroxylated or N-oxide derivatives.[1] It is also possible that the impurities were present in the starting material or were generated as byproducts during synthesis, such as isomers or over-chlorinated species.

Q4: My experiments with a chlorinated quinoline are giving inconsistent results or a loss of biological activity. What are the potential causes?

Inconsistent results are a common challenge and can stem from several factors:

  • Compound Degradation: The purity of your compound may have decreased over time due to improper storage.[1] It is advisable to re-analyze the purity of your stock.

  • Poor Solubility: Chlorinated quinolines are often hydrophobic and can precipitate in aqueous buffers or cell culture media, leading to a lower effective concentration.

  • Incompatibility with Assay Components: The compound may react with components of your experimental system.

  • Batch-to-Batch Variability: Minor differences in the impurity profile between different synthesis batches can lead to variations in biological activity.

Q5: What are some common chemicals that are incompatible with chlorinated quinolines?

Quinoline and its derivatives can react violently with a range of chemicals. It is crucial to avoid storing them with:

  • Strong Oxidizing Agents: Such as peroxides, perchlorates, permanganates, chlorates, and nitrates.[2]

  • Strong Acids: Including hydrochloric, sulfuric, and nitric acids.[2]

  • Specific Reagents: Violent reactions have been reported for quinoline with hydrogen peroxide, perchromates, dinitrogen tetroxide, and maleic anhydride.[2]

  • Other Incompatible Materials: Organic anhydrides, alkylene oxides, epichlorohydrin, aldehydes, alcohols, glycols, phenols, and cresols.[2]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Analytical Chromatogram

This guide provides a step-by-step workflow for troubleshooting the appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS, GC-MS).

G start Unexpected Peaks Observed in Analytical Chromatogram check_storage Review Storage Conditions (Temp, Light, Moisture, Inert Atm.) start->check_storage check_handling Review Handling Procedures (e.g., exposure to air/moisture) check_storage->check_handling Storage OK re_evaluate_storage Re-evaluate and Optimize Storage/Handling Protocols check_storage->re_evaluate_storage Storage Not OK forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) check_handling->forced_degradation Handling OK check_handling->re_evaluate_storage Handling Not OK characterize_impurities Characterize Impurities (LC-MS, GC-MS, NMR) forced_degradation->characterize_impurities compare_profiles Compare Impurity Profiles characterize_impurities->compare_profiles degradation_product Impurity is a Degradation Product compare_profiles->degradation_product Profile Matches Forced Degradation synthesis_impurity Impurity is from Synthesis/ Starting Material compare_profiles->synthesis_impurity Profile Does Not Match degradation_product->re_evaluate_storage re_purify Re-purify Compound or Synthesize New Batch synthesis_impurity->re_purify

Troubleshooting Unexpected Analytical Peaks
Issue 2: Inconsistent Biological Assay Results

This guide provides a workflow for troubleshooting inconsistent or irreproducible results in biological assays involving chlorinated quinolines.

G start Inconsistent Biological Assay Results check_purity Verify Compound Purity (HPLC, LC-MS) start->check_purity check_solubility Assess Compound Solubility in Assay Medium check_purity->check_solubility Purity OK re_purify Re-purify or Synthesize New Batch check_purity->re_purify Purity Not OK check_stability Evaluate Compound Stability in Assay Medium check_solubility->check_stability Solubility OK optimize_solubilization Optimize Solubilization (e.g., change solvent, use excipients) check_solubility->optimize_solubilization Solubility Not OK review_assay Review Assay Protocol and Cell Culture Practices check_stability->review_assay Stability OK modify_protocol Modify Protocol to Minimize Degradation (e.g., shorter incubation) check_stability->modify_protocol Stability Not OK standardize_assay Standardize Assay and Cell Culture Procedures review_assay->standardize_assay Protocol Not OK end Consistent Results review_assay->end Protocol OK re_purify->start optimize_solubilization->start modify_protocol->start standardize_assay->start

Troubleshooting Inconsistent Biological Data

Data Presentation

Table 1: Summary of Potential Degradation Products of Chlorinated Quinolines
Degradation PathwayCommon DegradantsAnalytical Detection Method
Hydrolysis Mono-hydroxylated quinolines, Di-hydroxylated quinolinesLC-MS, GC-MS
Oxidation Quinoline N-oxidesLC-MS
Photodegradation De-chlorinated quinolines, Ring-opened productsLC-MS, GC-MS
Table 2: Representative Data on Forced Degradation of a Chlorinated Quinoline

The following data is illustrative and based on typical results from forced degradation studies. Actual degradation rates will vary depending on the specific chlorinated quinoline and experimental conditions.

Stress ConditionDuration% Degradation of Parent CompoundMajor Degradation Products Identified
Acid Hydrolysis (0.1 N HCl, 60°C) 24 hours~15%Mono-hydroxylated quinoline
Base Hydrolysis (0.1 N NaOH, 60°C) 24 hours~20%Mono-hydroxylated quinoline
Oxidative (3% H₂O₂, Room Temp) 48 hours~10%Quinoline N-oxide
Thermal (80°C, solid state) 72 hours~5%Minor unidentified peaks
Photolytic (UV light, 254 nm, solution) 8 hours~25%De-chlorinated quinoline

Experimental Protocols

Protocol 1: HPLC Purity Analysis of a Chlorinated Quinoline

Objective: To determine the purity of a chlorinated quinoline sample and identify any potential impurities or degradants.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of the chlorinated quinoline reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare a working standard of approximately 0.1 mg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the chlorinated quinoline sample in the same solvent as the standard to achieve a final concentration of approximately 0.1 mg/mL.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard. Identify and quantify any impurities by their relative retention times and peak areas.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation pathways of a chlorinated quinoline under various stress conditions.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the chlorinated quinoline in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 48 hours. Dilute for HPLC analysis.

  • Thermal Degradation: Store a known quantity of the solid compound in an oven at 80°C for 72 hours. Dissolve in a suitable solvent to a known concentration for HPLC analysis.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 0.1 mg/mL in acetonitrile) in a quartz cuvette to UV light (254 nm) for 8 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1. Compare the chromatograms to identify and quantify the degradation products. For structural elucidation of major degradants, LC-MS analysis is recommended.

References

how to prevent the degradation of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the chemical structure and data from related quinoline derivatives, the primary factors contributing to the degradation of this compound are exposure to light (photodegradation), non-neutral pH conditions (hydrolysis), presence of oxidizing agents (oxidation), and high temperatures (thermal degradation).

Q2: How should I store the solid compound and its solutions to ensure stability?

A2:

  • Solid Compound: Store in a tightly sealed, amber or opaque container in a cool (2-8°C), dry environment, preferably in a desiccator under an inert atmosphere (e.g., argon or nitrogen) to protect from light, moisture, and oxygen.

  • Stock Solutions: For short-term storage, use high-purity, anhydrous aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and store at -20°C or -80°C in light-protected containers. For long-term stability, it is best to store the compound as a solid and prepare solutions fresh for each experiment.

Q3: What are the likely degradation pathways for this compound?

A3: The anticipated degradation pathways include:

  • Photodegradation: The quinoline ring and carbon-chlorine bonds are susceptible to cleavage and modification upon exposure to UV and visible light, potentially leading to dehalogenation and the formation of hydroxylated byproducts.

  • Hydrolysis: The carboxylic acid and lactam-like structure within the quinoline ring can be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The electron-rich quinoline ring system can be oxidized, particularly at the nitrogen atom to form an N-oxide, or the ring itself may be cleaved under strong oxidizing conditions.

Q4: Are there any known stabilizers that can be used with this compound?

A4: While specific stabilizers for this compound are not extensively documented, general strategies for stabilizing similar compounds can be applied. For oxidative degradation, the addition of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid may be beneficial, though compatibility and potential interactions should be evaluated.[1][2][3] For photosensitive compounds, encapsulation in cyclodextrins has been shown to improve stability by shielding the molecule from light.[4][5][6]

Q5: How can I monitor the purity and detect degradation of my compound?

A5: A stability-indicating high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method is the most reliable way to monitor the purity of your compound. A suitable method should be able to separate the intact compound from all potential degradation products. Regular analysis of stored samples against a freshly prepared standard will allow you to track any changes in purity. A UPLC-PDA method developed for the closely related compound 5,7-dichloro-8-hydroxyquinoline can be adapted for this purpose.[7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Unexpected peaks in HPLC/UPLC chromatogram Formation of degradation products due to hydrolysis, photodegradation, or oxidation.1. Identify the degradants using LC-MS to determine their mass. Plausible products include mono- or di-hydroxylated derivatives and N-oxides. 2. Review storage and handling procedures. Ensure the compound and its solutions are protected from light, stored at the correct temperature, and handled under an inert atmosphere if necessary. 3. Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products, which can then be used as markers.
Change in color of solid compound or solution (e.g., yellowing) Photodegradation or oxidation.1. Immediately protect the compound from all light sources by using amber vials or wrapping containers in aluminum foil. 2. If oxidation is suspected, consider purging solutions with an inert gas (argon or nitrogen) before sealing and storage. 3. Re-analyze the material by HPLC to determine the extent of degradation and if it is still suitable for use.
Poor solubility or precipitation from solution pH-dependent solubility or formation of insoluble degradation products.1. Check the pH of your solution. The solubility of carboxylic acids is often pH-dependent. 2. If degradation is suspected, analyze the precipitate and supernatant by HPLC to identify the components. 3. Ensure that the solvent is of high purity and anhydrous if required.
Inconsistent experimental results Degradation of the compound in the experimental medium.1. Evaluate the stability of the compound in your specific experimental buffer and conditions (e.g., temperature, light exposure during the assay). 2. Prepare fresh solutions of the compound immediately before each experiment. 3. Include a positive control with a freshly prepared sample to compare against samples from older stock solutions.

Quantitative Data Summary

Stress Condition Reagent/Parameters Duration Degradation (%) of 5,7-dichloro-8-hydroxyquinoline
Acid Hydrolysis 0.1 M HCl24 hours>10%
Alkaline Hydrolysis 0.1 M NaOH24 hours>15%
Oxidation 3% H₂O₂24 hours~5%
Photodegradation UV light (254 nm)24 hours>20%

Note: This data is for 5,7-dichloro-8-hydroxyquinoline and should be used as an indicator of the potential lability of this compound.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation to identify the primary degradation products without completely consuming the parent compound.[8][9][10][11][12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with 1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 1 M NaOH.

    • Keep at room temperature for 24 hours.

    • Neutralize the solution with 1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Store the solid compound in a hot air oven at 105°C for 48 hours.

    • Dissolve the stressed solid in the solvent used for the stock solution to a final concentration of 1 mg/mL for analysis.

  • Photodegradation:

    • Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B Option 2 conditions: exposure to not less than 1.2 million lux hours and 200 watt hours/square meter) for a defined period.

    • A control sample should be wrapped in aluminum foil and kept under the same conditions to exclude thermal degradation.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or UPLC-PDA method.

  • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Characterize the major degradation products using LC-MS.

Visualizations

Experimental_Workflow Experimental Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of Compound acid Acid Hydrolysis (1 M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (1 M NaOH, RT) prep->base Expose to oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose to thermal Thermal Degradation (Solid, 105°C) prep->thermal Expose to photo Photodegradation (UV/Vis Light) prep->photo Expose to hplc Stability-Indicating HPLC/UPLC Analysis acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze lcms LC-MS for Degradant Identification hplc->lcms Characterize Degradants data Data Analysis and Pathway Elucidation lcms->data

Caption: Workflow for conducting a forced degradation study.

Troubleshooting_Degradation Troubleshooting Unexpected Degradation start Unexpected Experimental Results (e.g., new peaks, color change) check_storage Review Storage Conditions: - Light protection? - Temperature? - Inert atmosphere? start->check_storage check_handling Review Experimental Protocol: - Fresh solutions? - pH of buffer? - Exposure to light/air during experiment? start->check_handling improper_storage Action: Improve Storage - Use amber vials. - Store at recommended temp. - Use desiccator/inert gas. check_storage->improper_storage Yes protocol_issue Action: Modify Protocol - Prepare fresh solutions. - Check buffer stability. - Minimize light/air exposure. check_handling->protocol_issue Yes analyze_degradants Characterize Degradation Products (LC-MS) improper_storage->analyze_degradants protocol_issue->analyze_degradants end_point Implement Corrective Actions and Repeat Experiment analyze_degradants->end_point

Caption: Decision tree for troubleshooting unexpected compound degradation.

References

addressing poor yield in the synthesis of quinoline carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of quinoline carboxylic acids. Tailored for researchers, scientists, and drug development professionals, this resource aims to help optimize reaction outcomes and improve yields.

Troubleshooting Guides

This section addresses specific issues that may arise during common synthetic procedures for quinoline carboxylic acids.

Doebner-von Miller Reaction

Question: My Doebner-von Miller reaction is resulting in a low yield and a significant amount of tar-like polymer. What is the cause and how can I fix it?

Answer:

The most common issue in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material, which leads to the formation of intractable tars and significantly reduces the yield.[1][2]

Troubleshooting Steps:

  • Employ a Biphasic Solvent System: To minimize self-polymerization, sequester the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase (e.g., aqueous HCl).[1][3]

  • Optimize Acid Concentration and Type: Excessively strong acidic conditions can accelerate tar formation. Consider screening various Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance between the reaction rate and byproduct formation.[1] Milder Lewis acids may be beneficial in some cases.

  • Control Reaction Temperature: While heating is often necessary, excessive temperatures can promote polymerization.[1] It is crucial to maintain the lowest effective temperature for the reaction to proceed.

  • Slow Addition of Carbonyl Compound: Adding the α,β-unsaturated carbonyl compound slowly to the reaction mixture can help to control the reaction rate and minimize polymerization.[1]

Question: I am using a substituted aniline in my Doebner-von Miller reaction and observing a very low yield. What could be the problem?

Answer:

The electronic properties of the substituents on the aniline ring can significantly impact the reaction's success. Anilines with electron-withdrawing groups are known to give low yields in the conventional Doebner reaction.[1] Conversely, anilines with strong electron-donating groups may be overly reactive and prone to side reactions.[1]

Solutions:

  • For anilines with electron-withdrawing groups, consider using a modified approach such as the Doebner hydrogen-transfer reaction, which has been shown to be more suitable for these substrates.[4][5]

  • Careful optimization of the reaction conditions, including the choice of acid catalyst and temperature, is crucial when working with substituted anilines to balance reactivity and minimize side reactions.

Friedländer Synthesis

Question: My Friedländer synthesis is giving a low yield. What are the potential causes?

Answer:

Low yields in the Friedländer synthesis can be attributed to several factors, including harsh reaction conditions and the choice of catalyst.

Potential Causes and Solutions:

  • Harsh Reaction Conditions: Traditional methods often require high temperatures and strong acids or bases, which can lead to the degradation of starting materials and products.[3]

    • Solution: Modern approaches using milder catalysts can often allow the reaction to proceed at lower temperatures.[6] Microwave-assisted synthesis can also significantly reduce reaction times and improve yields by providing efficient and uniform heating.[7]

  • Inappropriate Catalyst: The choice of an acid or base catalyst is highly dependent on the specific substrates.[8]

    • Solution: A range of catalysts have been reported to be effective, including p-toluenesulfonic acid, iodine, and various Lewis acids.[6][9] Screening different catalysts may be necessary to find the optimal one for your specific reaction. Solvent-free conditions with a solid-supported catalyst can also simplify workup and improve yields.[3]

  • Poor Regioselectivity: When using an unsymmetrical ketone, condensation can occur on either side of the carbonyl group, leading to a mixture of products and a lower yield of the desired isomer.[6][8]

    • Solution: The regioselectivity can sometimes be controlled by the choice of catalyst and reaction conditions. Introducing a directing group on one of the reactants can also favor the formation of a single isomer.

Pfitzinger Reaction

Question: I am observing significant tar formation in my Pfitzinger reaction. How can I improve the yield and purity?

Answer:

Tar formation in the Pfitzinger reaction is a common issue, often arising from the harsh basic conditions required for the condensation of isatin with a carbonyl compound.

Troubleshooting Steps:

  • Optimize Base and Solvent: The choice of base and solvent is critical. The reaction is typically carried out in a strong alkaline medium.[3] Careful control of the reaction temperature and time can help minimize the formation of degradation products.

  • Purification Strategy: Purification can be challenging due to the presence of resinous materials. An effective method involves:

    • After the reaction, pour the mixture over ice and carefully acidify with an acid like glacial acetic acid or HCl to a pH of around 4 to precipitate the crude product.[10]

    • Collect the crude solid by filtration.

    • To further purify, convert the impure carboxylic acid back into its salt by dissolving it in a basic solution (e.g., aqueous NaOH).

    • Treat the solution with activated charcoal to remove colored impurities and filter.

    • Allow the purified salt to crystallize from the solution, collect it, and then re-acidify to obtain the purified quinoline-4-carboxylic acid.[10]

Gould-Jacobs Reaction

Question: The high temperatures required for the cyclization step in my Gould-Jacobs reaction are leading to product decomposition. How can I improve the yield?

Answer:

The thermal cyclization step in the Gould-Jacobs reaction often requires temperatures above 250 °C, which can indeed lead to product degradation.[11]

Optimization Strategies:

  • Time-Temperature Optimization: A thorough examination of the reaction time and temperature is necessary to find the optimal conditions that favor cyclization while minimizing degradation.[12]

  • Microwave-Assisted Synthesis: Microwave irradiation can be a highly effective method for promoting the cyclization at lower temperatures and with significantly shorter reaction times, often leading to improved yields.[4][13]

  • High-Boiling Point Solvents: Using a high-boiling, inert solvent can help to maintain a consistent and controlled reaction temperature, which can improve the yield compared to running the reaction neat.[8]

Combes Quinoline Synthesis

Question: I am getting a mixture of regioisomers in my Combes synthesis. How can I improve the selectivity?

Answer:

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[12] When using an unsymmetrical β-diketone, the cyclization can occur on either side, leading to a mixture of regioisomers.

Factors Influencing Regioselectivity:

  • Steric Effects: The steric bulk of the substituents on both the aniline and the β-diketone can play a significant role in determining the regioselectivity of the cyclization.[14]

  • Electronic Effects: The electronic properties of the substituents on the aniline (electron-donating or electron-withdrawing) can also influence the position of the ring closure.[14]

  • Catalyst: The choice of acid catalyst can impact the regiochemical outcome. Common catalysts include sulfuric acid and polyphosphoric acid (PPA).[7][12]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Doebner-von Miller synthesis and how can it be prevented?

A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which results in tar formation and significantly reduces the yield.[1] The most effective way to prevent this is by using a biphasic reaction medium, which sequesters the carbonyl compound in an organic phase, thereby reducing its self-polymerization in the acidic aqueous phase.[2][3]

Q2: Can I use a ketone instead of an aldehyde as the α,β-unsaturated carbonyl compound in the Doebner-von Miller reaction?

A2: Yes, α,β-unsaturated ketones can be used. However, the reaction is often more successful with α,β-unsaturated aldehydes. Ketones, especially those with significant steric hindrance, may lead to lower yields or the formation of complex product mixtures.[1]

Q3: How can I improve the work-up and purification of my Doebner-von Miller reaction mixture?

A3: The often "tedious isolation procedures" are due to the complex mixture containing polymeric byproducts. By minimizing polymerization as described above, the work-up becomes simpler. Using a solid acid catalyst can also simplify the work-up, as the catalyst can be easily removed by filtration.[3]

Q4: My Friedländer synthesis requires very high temperatures. Are there any milder alternatives?

A4: Yes, while traditional Friedländer syntheses often require high temperatures, several modern modifications allow the reaction to proceed under milder conditions. The use of catalysts like molecular iodine or carrying out the reaction in water can lead to excellent yields at moderate temperatures.[9][15] Microwave-assisted synthesis is another excellent option for reducing reaction times and temperatures.[7]

Q5: What are some common methods for purifying crude quinoline carboxylic acids?

A5: Recrystallization is a common and effective method for purifying quinoline carboxylic acids.[15][16][17] The choice of solvent is crucial and depends on the specific properties of the compound. A typical procedure involves dissolving the crude product in a hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly to induce crystallization of the purified product.[18] For acidic products, purification can also be achieved by converting the acid to its salt, recrystallizing the salt, and then regenerating the pure acid.[10]

Data Presentation

Table 1: Comparison of Yields for the Synthesis of 2-phenylquinoline-4-carboxylic acid via the Pfitzinger Reaction under Different Conditions.

Isatin DerivativeCarbonyl CompoundBaseSolventReaction Time (h)Yield (%)Reference
IsatinAcetophenoneKOHEthanol2477-85[1]
IsatinAcetophenoneKOHEthanol12-13Not specified[14]
5-MethylisatinPhenoxy acetoneKOHNot specifiedNot specifiedNot specified[7]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Table 2: Effect of Reaction Conditions on the Yield of a Gould-Jacobs Reaction.

EntryTemperature (°C)Time (min)Yield (%)
1250101
23001037
3250201
43002028
5300547

Data adapted from a microwave-assisted Gould-Jacobs synthesis.[12]

Experimental Protocols

Protocol 1: General Procedure for the Pfitzinger Synthesis of Quinoline-4-carboxylic Acids

This protocol is a generalized method based on several reported procedures.[1][19]

Materials:

  • Isatin (or substituted isatin)

  • Carbonyl compound (e.g., ketone or aldehyde)

  • Potassium hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Water

  • Hydrochloric acid (HCl) or Acetic acid for acidification

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).

  • Add isatin (0.07 mol) to the stirred solution and continue stirring at room temperature for about 1 hour.

  • To this mixture, add the carbonyl compound (0.07-0.15 mol).

  • Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the bulk of the solvent by rotary evaporation.

  • Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

  • Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically pH 4-5).

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Protocol 2: Microwave-Assisted Gould-Jacobs Reaction

This protocol offers a significant improvement in reaction time and often in yield, using a dedicated microwave synthesis system.[10]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial (2.5 mL)

  • Ice-cold acetonitrile

Procedure:

  • In a 2.5 mL microwave vial, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol). The excess DEEM serves as both a reagent and a solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to the desired temperature (e.g., 250-300 °C) and hold for the specified time (e.g., 5-20 minutes).

  • After the reaction is complete, cool the vial to room temperature, which should cause the product to precipitate.

  • Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

  • Dry the resulting solid under vacuum.

Visualizations

troubleshooting_low_yield start Low Yield in Quinoline Carboxylic Acid Synthesis problem1 Tar/Polymer Formation (Doebner-von Miller) start->problem1 problem2 Harsh Reaction Conditions (Friedländer, Gould-Jacobs) start->problem2 problem3 Poor Regioselectivity (Combes, Friedländer) start->problem3 problem4 Substituent Effects (Doebner-von Miller) start->problem4 solution1 Use Biphasic System Optimize Acid & Temp. problem1->solution1 solution2 Use Milder Catalyst Microwave Synthesis problem2->solution2 solution3 Optimize Catalyst & Conditions Use Directing Groups problem3->solution3 solution4 Modify Reaction Type (e.g., Hydrogen-Transfer) problem4->solution4

Caption: Troubleshooting logic for low yields in quinoline carboxylic acid synthesis.

pfitzinger_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Mix Isatin, Carbonyl Compound & Base reflux Reflux Reaction Mixture start->reflux cool Cool to Room Temp. reflux->cool evaporate Evaporate Solvent cool->evaporate dissolve Dissolve in Water evaporate->dissolve extract Extract with Ether dissolve->extract acidify Acidify Aqueous Layer extract->acidify filter Filter Crude Product acidify->filter recrystallize Recrystallize filter->recrystallize final_product Pure Quinoline Carboxylic Acid recrystallize->final_product

Caption: Experimental workflow for the Pfitzinger synthesis.

References

Technical Support Center: Purification of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is a general purification strategy for crude this compound?

A1: A robust, general strategy involves a multi-step approach. Initially, washing the crude solid with a non-polar solvent can remove non-polar impurities. This is followed by recrystallization from a suitable polar solvent or solvent mixture. For persistent impurities, column chromatography may be necessary. An alternative method involves converting the carboxylic acid to its salt to remove non-acidic impurities, followed by regeneration of the pure carboxylic acid.

Q2: My purified compound is still colored. What are the likely impurities and how can I remove them?

A2: A persistent color, often yellow or brown, can be due to residual starting materials or byproducts from the cyclization reaction. Washing the crude product with a non-polar solvent like hexane or Skellysolve B can help remove some colored impurities.[1] If color persists after recrystallization, a charcoal treatment during the recrystallization process can be effective.

Q3: I am observing significant streaking of my compound on a silica TLC plate. How can I resolve this?

A3: Streaking of carboxylic acids on silica gel TLC plates is a common issue due to the interaction of the acidic proton with the silica. To resolve this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system. This will protonate the carboxylic acid, reducing its interaction with the silica and resulting in more defined spots.

Q4: What are the best recrystallization solvents for 4-hydroxyquinoline-3-carboxylic acids?

A4: Polar protic solvents are generally good choices for recrystallizing these compounds. Ethanol is a commonly used and effective solvent.[1] A mixture of methanol and acetone has also been reported to be effective for purifying related quinoline derivatives. The ideal solvent will dissolve the compound when hot but have low solubility when the solution is cooled.

Troubleshooting Guides

Recrystallization Issues
IssuePotential CauseRecommended Solution
Compound "oils out" and does not form crystals. The boiling point of the solvent may be higher than the melting point of the compound. The solution could be supersaturated, or impurities are inhibiting crystallization.Ensure the recrystallization temperature is below the compound's melting point. Add a small amount of additional hot solvent. Try seeding the solution with a pure crystal.
No crystals form upon cooling. The solution is not sufficiently saturated, or the cooling rate is too rapid.Evaporate some solvent to increase the concentration. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce nucleation.
Low yield of recovered crystals. The compound has significant solubility in the cold solvent. Too much solvent was used during dissolution.Place the crystallization flask in an ice bath to maximize precipitation. Use the minimum amount of hot solvent necessary for complete dissolution.
Crystals are discolored. Colored impurities are co-precipitating with the product.Perform a hot filtration of the recrystallization solution. Add activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration before allowing it to cool.
Column Chromatography Issues
IssuePotential CauseRecommended Solution
Broad or tailing peaks. The carboxylic acid is interacting with the stationary phase.Add 0.5-1% acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid.
Compound does not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A common solvent system for carboxylic acids is a gradient of methanol in dichloromethane or ethyl acetate.
Poor separation of the desired compound from impurities. The chosen mobile phase does not provide adequate resolution.Screen different solvent systems using TLC. Consider using a different stationary phase, such as alumina or reverse-phase silica.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while stirring and heating until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat and stir for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Acid-Base Extraction for Purification
  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will move to the aqueous phase as its sodium salt, leaving non-acidic impurities in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with cold 1M HCl until the product precipitates out completely.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

experimental_workflow cluster_start Starting Point cluster_purification Purification Strategies cluster_end Result crude Crude Product wash Wash with Non-Polar Solvent (e.g., Hexane) crude->wash acid_base Acid-Base Extraction crude->acid_base recrystallize Recrystallization (e.g., Ethanol) wash->recrystallize chromatography Column Chromatography recrystallize->chromatography If impurities persist pure Pure Product recrystallize->pure acid_base->pure chromatography->pure

Caption: A general workflow for the purification of this compound.

kynurenine_pathway tryptophan Tryptophan kynurenine Kynurenine tryptophan->kynurenine kmo Kynurenine-3- monooxygenase (KMO) kynurenine->kmo kynurenic_acid Kynurenic Acid (Neuroprotective) kynurenine->kynurenic_acid Kynurenine Aminotransferase three_hk 3-Hydroxykynurenine (Neurotoxic) kmo->three_hk quinolinic_acid Quinolinic Acid (Neurotoxic) three_hk->quinolinic_acid inhibitor 5,7-Dichloro-4-hydroxyquinoline- 3-carboxylic acid (Inhibitor) inhibitor->kmo

Caption: Inhibition of KMO in the Kynurenine Pathway by quinoline analogs.

References

Technical Support Center: Optimizing Cell Permeability of Quinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and resources for researchers encountering challenges with the cell permeability of quinoline-based inhibitors. Quinoline scaffolds are a cornerstone in the development of kinase inhibitors and other therapeutic agents; however, their efficacy can be limited by poor cell permeability.[1][2] This guide offers troubleshooting strategies, detailed experimental protocols, and comparative data to help you optimize your compounds for improved cellular uptake and biological activity.

Frequently Asked Questions (FAQs)

Q1: Why is cell permeability a critical factor for my quinoline-based inhibitor?

A1: For a quinoline-based inhibitor to be effective, it must cross the cell membrane to reach its intracellular target, such as a kinase in a specific signaling pathway.[1] Poor cell permeability leads to low intracellular drug concentrations, which can result in diminished potency and misleading structure-activity relationship (SAR) data. Optimizing for cell permeability is crucial for translating in vitro enzyme inhibition into cellular and, ultimately, in vivo efficacy.

Q2: What are the common reasons for the low cell permeability of quinoline-based compounds?

A2: Low cell permeability of quinoline derivatives can stem from several factors:

  • Physicochemical Properties: High molecular weight, excessive hydrogen bonding capacity, and low lipophilicity can hinder passive diffusion across the lipid bilayer of the cell membrane.[3]

  • Poor Aqueous Solubility: Many quinoline-based compounds are lipophilic and have poor solubility in aqueous solutions.[4][5] This can lead to compound precipitation in assay media, reducing the effective concentration available for cell uptake.[4]

  • Active Efflux: Quinoline scaffolds can be recognized and actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family. This reduces the net intracellular accumulation of the inhibitor.[6]

Q3: How can I improve the cell permeability of my quinoline-based inhibitor?

A3: Several strategies can be employed to enhance the cell permeability of your quinoline compound:

  • Structural Modification:

    • Reduce Hydrogen Bonding: Decrease the number of hydrogen bond donors and acceptors to lower the desolvation penalty for entering the lipid membrane.[3]

    • Increase Lipophilicity (with caution): Modify the quinoline scaffold with lipophilic groups to improve partitioning into the cell membrane. However, excessive lipophilicity can lead to poor solubility and off-target effects.

    • Scaffold Hopping: Replace the quinoline core with a different heterocyclic system that may possess more favorable permeability properties while maintaining target engagement.[7]

  • Formulation Strategies:

    • Use of Co-solvents: Employing co-solvents like DMSO can improve the solubility of your compound in stock solutions, but care must be taken to avoid precipitation upon dilution into aqueous assay media.[4]

    • pH Adjustment: For quinoline derivatives with basic functional groups, adjusting the pH of the buffer can increase the proportion of the more permeable un-ionized form.[8]

Troubleshooting Guides

Problem 1: My quinoline-based inhibitor shows potent activity in a cell-free enzymatic assay but is inactive in a cell-based assay.

  • Possible Cause: This discrepancy strongly suggests a cell permeability issue. The inhibitor is likely unable to reach its intracellular target at a sufficient concentration.

  • Troubleshooting Steps:

    • Assess Physicochemical Properties:

      • Calculate properties like cLogP, topological polar surface area (TPSA), and the number of hydrogen bond donors/acceptors. High TPSA and hydrogen bond counts are often correlated with poor permeability.

    • Perform a Permeability Assay:

      • Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) as a first-tier assessment of passive diffusion.[7]

      • Follow up with a cell-based assay like the Caco-2 or MDCK permeability assay to evaluate both passive permeability and the potential for active transport.[9][10]

    • Investigate Solubility:

      • Visually inspect your compound in the cell culture media for any signs of precipitation.

      • Perform a kinetic solubility assay to determine the concentration at which your compound remains soluble in the assay buffer over time.

Problem 2: The apparent permeability (Papp) of my quinoline inhibitor is low in the Caco-2 assay, and the efflux ratio is high.

  • Possible Cause: A high efflux ratio (typically >2) in a bidirectional Caco-2 or MDCK-MDR1 assay is a strong indicator that your compound is a substrate of an efflux transporter, most commonly P-glycoprotein (P-gp).[11]

  • Troubleshooting Steps:

    • Confirm P-gp Substrate Activity:

      • Repeat the Caco-2 or perform an MDCK-MDR1 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the apical-to-basolateral (A-to-B) Papp value and a reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated efflux.

    • Structural Modifications to Evade P-gp:

      • Slight modifications to the quinoline scaffold can sometimes disrupt the recognition by P-gp. This can involve altering the position or nature of substituents.

    • Co-administration with a P-gp Inhibitor:

      • For in vivo studies, co-administration with a P-gp inhibitor can be a strategy to increase the bioavailability of your quinoline-based drug.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Methodology:

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Compound Preparation: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 10-100 µM.

  • Assay Setup: The filter plate (donor compartment) containing the test compound is placed into a 96-well plate (acceptor compartment) containing fresh buffer.

  • Incubation: The plate assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))

    Where:

    • VD is the volume of the donor well.

    • VA is the volume of the acceptor well.

    • A is the area of the membrane.

    • t is the incubation time.

    • [C]A is the concentration of the compound in the acceptor well at time t.

    • [C]eq is the equilibrium concentration.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability and efflux ratio of a compound across a human intestinal epithelial cell monolayer.[12]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (Apical to Basolateral - A to B):

    • The cell monolayers are washed with pre-warmed transport buffer (e.g., HBSS).

    • The test compound is added to the apical (donor) chamber.

    • Fresh transport buffer is added to the basolateral (receiver) chamber.

    • The plates are incubated at 37°C with gentle shaking.

    • Samples are collected from the basolateral chamber at specified time points.

  • Permeability Assay (Basolateral to Apical - B to A):

    • The assay is performed in the reverse direction by adding the test compound to the basolateral (donor) chamber and sampling from the apical (receiver) chamber.

  • Quantification: The concentration of the compound in the collected samples is analyzed by LC-MS/MS.

  • Data Analysis:

    • The Papp values for both A-to-B and B-to-A transport are calculated.

    • The efflux ratio is calculated as: Efflux Ratio = Papp (B to A) / Papp (A to B).

Protocol 3: MDCK-MDR1 Permeability Assay

Objective: To specifically assess if a compound is a substrate of the P-glycoprotein (P-gp) efflux transporter.[9][11]

Methodology:

  • Cell Culture: MDCK cells transfected with the human MDR1 gene (encoding P-gp) are cultured on Transwell® inserts to form a confluent monolayer.

  • Assay Procedure: The bidirectional permeability assay is performed as described for the Caco-2 assay (Protocol 2).

  • Data Interpretation: A high efflux ratio (Papp B-A / Papp A-B ≥ 2) in this system is a strong indication that the compound is a substrate of P-gp.[11]

Data Presentation

Table 1: Apparent Permeability (Papp) of Selected Quinoline-Based Inhibitors

Compound IDTargetAssay SystemPapp (A-B) (10-6 cm/s)Efflux RatioReference
Quinoline Derivative 8b M. tuberculosisPAMPA0.49N/A[7]
Quinoline Derivative 8c M. tuberculosisPAMPA0.35N/A[7]
2-Aminopyridine Derivative 16 nNOSIn-house assay5.56N/A[3]
2-Aminopyridine Derivative 18 nNOSIn-house assay17.41N/A[3]
Quinoxaline-benzothiazole 7g AnticancerCaco-2Very LowN/A[13]

N/A: Not Applicable or Not Available

Mandatory Visualization

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Quinoline_Inhibitor Quinoline-Based Inhibitor Quinoline_Inhibitor->PI3K Inhibits Quinoline_Inhibitor->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with inhibition by quinoline-based compounds.

Permeability_Assay_Workflow Start Start: Quinoline Compound PAMPA PAMPA Assay (Passive Permeability) Start->PAMPA Caco2_MDCK Caco-2 / MDCK Assay (Passive & Active Transport) Start->Caco2_MDCK Directly assess PAMPA->Caco2_MDCK If passive permeability is low High_Papp High Permeability (Papp > 10 x 10⁻⁶ cm/s) Caco2_MDCK->High_Papp Low_Papp Low Permeability (Papp < 1 x 10⁻⁶ cm/s) Caco2_MDCK->Low_Papp Proceed Proceed to Cellular Assays High_Papp->Proceed Efflux_Assay Bidirectional Assay (Efflux Ratio) Low_Papp->Efflux_Assay High_Efflux High Efflux (Ratio > 2) Efflux_Assay->High_Efflux Low_Efflux Low Efflux (Ratio < 2) Efflux_Assay->Low_Efflux Optimize Optimize Structure: - Reduce H-bonds - Modify Lipophilicity High_Efflux->Optimize Low_Efflux->Optimize Optimize->Start Re-evaluate

Caption: Experimental workflow for assessing the cell permeability of quinoline inhibitors.

Troubleshooting_Logic Problem Problem: Potent in Enzyme Assay, Inactive in Cell Assay Check_Solubility Is the compound soluble in assay media? Problem->Check_Solubility Check_Permeability Is cell permeability low? Check_Efflux Is it a P-gp substrate? Check_Permeability->Check_Efflux Yes Permeability_OK Permeability is likely not the primary issue. Check_Permeability->Permeability_OK No Check_Solubility->Check_Permeability Yes Solubility_Issue Action: Improve solubility (e.g., formulation, pH) Check_Solubility->Solubility_Issue No Efflux_Issue Action: Modify structure to evade efflux Check_Efflux->Efflux_Issue Yes Passive_Perm_Issue Action: Optimize physicochemical properties Check_Efflux->Passive_Perm_Issue No

Caption: Logical workflow for troubleshooting low cellular activity of quinoline inhibitors.

References

Validation & Comparative

A Comparative Analysis of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid and Other Kynurenine 3-Monooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid, also known as JM6, with other prominent inhibitors of Kynurenine 3-Monooxygenase (KMO). KMO is a critical enzyme in the tryptophan metabolic pathway, representing a key therapeutic target for a range of neurodegenerative and inflammatory disorders. This document summarizes quantitative efficacy data, details experimental methodologies for inhibitor evaluation, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Comparative Efficacy of KMO Inhibitors

InhibitorTargetAssay TypeIC50KiSpecies
Ro 61-8048 Kynurenine 3-Monooxygenase (KMO)Biochemical37 nM[1][2][3]4.8 nM[1][2]Not specified
GSK180 Kynurenine 3-Monooxygenase (KMO)Biochemical~6 nM[4][5][6][7]-Human
Cell-based (HEK293)2.0 µM[6][8]-Human
Cell-based (Primary Hepatocytes)2.6 µM[4][6][8]-Human
Cell-based (HEK293)7 µM[4][7]-Rat
(m-nitrobenzyl)alanine (m-NBA) Kynurenine 3-Monooxygenase (KMO)Biochemical0.9 µM[9]-Not specified
(R,S)-3,4-Dichlorobenzoylalanine (FCE 28833A) Kynurenine 3-Monooxygenase (KMO)Biochemical0.2 µM[9]-Not specified
Ianthellamide A Kynurenine 3-Monooxygenase (KMO)Biochemical1.5 µM[9]-Not specified
3,5-dibromo-L-kynurenine Kynurenine 3-Monooxygenase (KMO)Biochemical-1.2 µM[9]Not specified
5-(3-nitrobenzyl)-1H-tetrazole Kynurenine 3-Monooxygenase (KMO)Biochemical6.3 µM[9]-Not specified
Diclofenac Kynurenine 3-Monooxygenase (KMO)Cell lysate13.6 µM[9]-Not specified

Signaling Pathway

The diagram below illustrates the kynurenine pathway, the primary route for tryptophan degradation. Kynurenine 3-monooxygenase (KMO) occupies a critical branch point in this pathway. Inhibition of KMO shunts the pathway towards the production of kynurenic acid (KYNA), a neuroprotective antagonist of glutamate receptors, while reducing the production of downstream neurotoxic metabolites such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN).

Kynurenine Pathway cluster_inhibitors KMO Inhibitors Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KYNA Kynurenic Acid (Neuroprotective) Kynurenine->KYNA KAT ThreeHK 3-Hydroxykynurenine (Neurotoxic) Kynurenine->ThreeHK KMO Quinolinic_Acid Quinolinic Acid (Neurotoxic) ThreeHK->Quinolinic_Acid Multiple Steps JM6 5,7-Dichloro-4-hydroxyquinoline- 3-carboxylic acid (JM6) JM6->ThreeHK Ro618048 Ro 61-8048 Ro618048->ThreeHK GSK180 GSK180 GSK180->ThreeHK

Kynurenine Pathway and KMO Inhibition

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the efficacy of KMO inhibitors.

Biochemical KMO Inhibition Assay

This assay directly measures the enzymatic activity of KMO and its inhibition. A common method involves monitoring the consumption of the cofactor NADPH, which absorbs light at 340 nm.

Principle: The decrease in NADPH absorbance at 340 nm is directly proportional to KMO activity. Inhibitors will slow the rate of NADPH consumption.

Materials:

  • Recombinant human KMO enzyme

  • KMO assay buffer

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Test inhibitors (e.g., this compound, Ro 61-8048, GSK180) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test inhibitors.

  • In a 96-well plate, add the KMO enzyme to the assay buffer.

  • Add the test inhibitor dilutions to the wells containing the enzyme and incubate for a pre-determined period.

  • Initiate the enzymatic reaction by adding a mixture of L-Kynurenine and NADPH.

  • Immediately measure the absorbance at 340 nm at time zero and then monitor the decrease in absorbance over time (e.g., every minute for 30-60 minutes).

  • The rate of reaction is calculated from the linear portion of the absorbance vs. time curve.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based KMO Inhibition Assay

This assay assesses the ability of an inhibitor to penetrate cells and inhibit KMO activity in a more physiologically relevant context. One established method utilizes phorbol 12-myristate 13-acetate (PMA)-stimulated human peripheral blood mononuclear cells (PBMCs) and measures the production of 3-hydroxykynurenine (3HK).

Principle: PMA stimulation upregulates KMO expression and activity in PBMCs. The amount of 3HK produced from exogenously added kynurenine is measured by HPLC or LC-MS/MS, and a reduction in 3HK levels indicates KMO inhibition.

Materials:

  • Isolated human PBMCs

  • Cell culture medium

  • Phorbol 12-myristate 13-acetate (PMA)

  • L-Kynurenine

  • Test inhibitors

  • HPLC or LC-MS/MS system for 3HK quantification

Procedure:

  • Culture human PBMCs and stimulate with PMA to induce KMO expression.

  • Treat the stimulated cells with various concentrations of the test inhibitors.

  • Add L-Kynurenine to the cell culture medium.

  • After a defined incubation period, collect the cell culture supernatant.

  • Quantify the concentration of 3HK in the supernatant using HPLC or LC-MS/MS.

  • Determine the IC50 value by plotting the percentage of 3HK production inhibition against the inhibitor concentration.

In Vivo Efficacy Assessment in a Rodent Model

This protocol describes a method to evaluate the in vivo efficacy of KMO inhibitors by measuring their impact on kynurenine pathway metabolites in the brain of living animals using microdialysis.

Principle: Systemic administration of a KMO inhibitor is expected to alter the levels of kynurenine pathway metabolites in the brain. Microdialysis allows for the collection of extracellular fluid from a specific brain region to measure these changes.

Materials:

  • Laboratory rats or mice

  • Test inhibitors formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)

  • Microdialysis probes and surgical implantation equipment

  • Perfusion solution (artificial cerebrospinal fluid)

  • Fraction collector

  • HPLC with fluorescence or electrochemical detection, or LC-MS/MS for metabolite analysis

Procedure:

  • Surgically implant a microdialysis guide cannula into the target brain region (e.g., striatum or prefrontal cortex) of the anesthetized animal.

  • After a recovery period, insert a microdialysis probe through the guide cannula in the awake, freely moving animal.

  • Perfuse the probe with artificial cerebrospinal fluid at a constant low flow rate.

  • Collect baseline dialysate samples to establish basal levels of kynurenic acid (KYNA) and other metabolites.

  • Administer the test inhibitor to the animal.

  • Continue to collect dialysate samples at regular intervals post-administration.

  • Analyze the concentration of KYNA and other relevant metabolites in the dialysate samples using a sensitive analytical method like HPLC or LC-MS/MS.[2][10][11]

  • Evaluate the efficacy of the inhibitor by observing the magnitude and duration of the changes in metabolite levels compared to baseline.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and characterization of KMO inhibitors, from initial biochemical assays to in vivo validation.

KMO Inhibitor Screening Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Biochemical_Assay Biochemical Assay (e.g., NADPH consumption) Cell_Based_Assay Cell-Based Assay (e.g., 3HK production in PBMCs) Biochemical_Assay->Cell_Based_Assay Hit Confirmation & Potency Animal_Model Rodent Model (e.g., Rat, Mouse) Cell_Based_Assay->Animal_Model Lead Candidate Selection Microdialysis Brain Microdialysis Animal_Model->Microdialysis Metabolite_Analysis Metabolite Analysis (e.g., KYNA levels) Microdialysis->Metabolite_Analysis Efficacy_Determination Efficacy_Determination Metabolite_Analysis->Efficacy_Determination Compound_Library Compound Library / Test Inhibitors Compound_Library->Biochemical_Assay Primary Screen

KMO Inhibitor Evaluation Workflow

References

Unveiling the Biological Target of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential biological targets of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid, a synthetic analog of kynurenic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural analog, 5,7-dichlorokynurenic acid, to infer its primary biological activity. Furthermore, we explore other potential, less characterized targets of the broader 4-hydroxyquinoline-3-carboxylic acid scaffold and provide a comparative analysis with known inhibitors.

Primary Biological Target: NMDA Receptor Antagonism

The available scientific literature strongly suggests that the primary biological target of this compound is the N-methyl-D-aspartate (NMDA) receptor , where it is proposed to act as an antagonist at the glycine co-agonist binding site. This is based on the well-documented activity of its close analog, 5,7-dichlorokynurenic acid, a potent and selective antagonist at this site.

Comparative Analysis of Glycine Site NMDA Receptor Antagonists

The following table summarizes the inhibitory activity of 5,7-dichlorokynurenic acid and other notable glycine site antagonists. This data provides a benchmark for evaluating the potential potency of this compound.

CompoundTargetAssay TypeIC50 / Ki
5,7-Dichlorokynurenic Acid Glycine site of NMDA ReceptorRadioligand Binding ([³H]glycine)Ki: 18 nM
7-Chlorokynurenic AcidGlycine site of NMDA ReceptorRadioligand Binding ([³H]glycine)Ki: 240 nM
L-689,560Glycine site of NMDA ReceptorRadioligand Binding ([³H]glycine)Ki: 2 nM
ACEA-1021Glycine site of NMDA ReceptorElectrophysiology (NMDA-evoked currents)IC50: 1.69 (ratio of peak to plateau current inhibition)[1]
FelbamateGlycine site of NMDA ReceptorElectrophysiologyIC50: ~300 µM

Potential Alternative Biological Targets

The 4-hydroxyquinoline-3-carboxylic acid scaffold has been investigated for activity against other biological targets. While direct evidence for this compound is lacking, these represent potential off-target activities that should be considered during a comprehensive target validation process.

AMPA Receptor Antagonism

Some quinoline derivatives have been shown to antagonize the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.

CompoundTargetAssay TypeIC50
CNQX AMPA ReceptorRadioligand Binding ([³H]AMPA)400 nM[2]
NBQX AMPA ReceptorElectrophysiology (AMPA-evoked currents)~0.4 µM[3]
Talampanel AMPA ReceptorNon-competitive antagonist-
Perampanel AMPA ReceptorNon-competitive antagonistIC50: 104.1 µM (against N. fowleri)[4]
Dihydroorotate Dehydrogenase (DHODH) Inhibition

Certain quinoline carboxylic acid derivatives have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.

CompoundTargetAssay TypeIC50
Brequinar Human DHODHEnzymatic Assay9.71 ± 1.4 nM[5]
Leflunomide Human DHODHEnzymatic Assay>100 µM
Teriflunomide Human DHODHEnzymatic Assay307 nM
Malate Dehydrogenase (MDH) Inhibition

Studies have also explored 4-hydroxyquinoline-3-carboxylic acids as inhibitors of malate dehydrogenase, an enzyme involved in cellular respiration.

CompoundTargetAssay TypeIC50 / Ki
Compound 7 (a benzohydrazide derivative) Malate Dehydrogenase 2 (MDH2)Enzymatic AssayKi: 2.3 µM[6]
Methyl 3-[3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propanoylamino]benzoate Cytoplasmic Malate DehydrogenaseEnzymatic AssayIC50: 1070 nM, Ki: 740 nM
CID 16124726 Mitochondrial Malate DehydrogenaseEnzymatic AssayIC50: 6300 nM, Ki: 1900 nM

Experimental Protocols

Detailed methodologies are crucial for the validation of biological targets. Below are representative protocols for the key assays mentioned in this guide.

NMDA Receptor Glycine Site Binding Assay

Objective: To determine the binding affinity of a test compound to the glycine binding site of the NMDA receptor.

Methodology:

  • Membrane Preparation: Rat cortical membranes are prepared by homogenization and centrifugation to isolate the synaptosomal fraction containing the NMDA receptors.

  • Radioligand Binding: Membranes are incubated with a radiolabeled ligand specific for the glycine site (e.g., [³H]glycine or [³H]DCKA) in the presence of varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

AMPA Receptor Functional Assay (Calcium Influx)

Objective: To assess the functional antagonism of the AMPA receptor by a test compound.

Methodology:

  • Cell Culture: A suitable cell line (e.g., HEK293) is transfected to express AMPA receptors.

  • Calcium Indicator Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound.

  • Agonist Stimulation: The cells are then stimulated with an AMPA receptor agonist (e.g., AMPA or glutamate).

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader or microscope.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced calcium influx (IC50) is determined.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

Objective: To measure the inhibitory activity of a test compound against the DHODH enzyme.

Methodology:

  • Enzyme and Substrates: Recombinant human DHODH is used as the enzyme source. The substrates are dihydroorotate and a suitable electron acceptor (e.g., decylubiquinone).

  • Reaction Mixture: The reaction is initiated by mixing the enzyme, substrates, and varying concentrations of the test compound in an appropriate buffer.

  • Detection: The reduction of the electron acceptor is monitored spectrophotometrically. For example, the reduction of 2,6-dichloroindophenol (DCIP) can be followed by the decrease in absorbance at 600 nm.

  • Data Analysis: The initial reaction rates are calculated, and the concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined.

Malate Dehydrogenase (MDH) Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on MDH activity.

Methodology:

  • Enzyme and Substrates: Purified MDH (either mitochondrial or cytoplasmic isoform) is used. The substrates are oxaloacetate and NADH.

  • Reaction Mixture: The reaction is initiated by adding the enzyme to a solution containing the substrates and varying concentrations of the test compound.

  • Detection: The oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm.

  • Data Analysis: The initial reaction rates are determined from the linear portion of the absorbance versus time curve. The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Visualizing the Molecular Pathways and Experimental Logic

To further clarify the biological context and experimental design, the following diagrams have been generated using the DOT language.

cluster_0 NMDA Receptor Signaling Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Downstream_Signaling Downstream Signaling (e.g., LTP, Neurotoxicity) Ca_Influx->Downstream_Signaling 5_7_Dichloro_Acid 5,7-Dichloro-4-hydroxyquinoline- 3-carboxylic acid 5_7_Dichloro_Acid->NMDA_Receptor Antagonism at Glycine Site

Caption: NMDA Receptor Antagonism Pathway.

cluster_1 Target Validation Workflow: Enzyme Inhibition Compound Test Compound (this compound) Assay Enzymatic Assay Compound->Assay Enzyme Purified Enzyme (e.g., DHODH, MDH) Enzyme->Assay Substrates Substrates Substrates->Assay Detection Spectrophotometric Detection Assay->Detection Data_Analysis IC50 Determination Detection->Data_Analysis

Caption: Enzyme Inhibition Assay Workflow.

cluster_2 Logical Relationship: Compound to Biological Effect Compound_Structure Compound Structure (4-hydroxyquinoline-3-carboxylic acid scaffold) Primary_Target Primary Target (NMDA Receptor) Compound_Structure->Primary_Target High Probability Alternative_Targets Alternative Targets (AMPA-R, DHODH, MDH) Compound_Structure->Alternative_Targets Lower Probability In_Vitro_Activity In Vitro Activity (Binding, Enzyme Inhibition) Primary_Target->In_Vitro_Activity Alternative_Targets->In_Vitro_Activity Cellular_Response Cellular Response (e.g., Inhibition of Neuronal Excitation, Inhibition of Cell Proliferation) In_Vitro_Activity->Cellular_Response In_Vivo_Effect In Vivo Effect (e.g., Neuroprotection, Anti-inflammatory) Cellular_Response->In_Vivo_Effect

Caption: From Compound to Biological Effect.

References

Comparative Guide to the Structure-Activity Relationship of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid analogs, focusing on their potential as anticancer and enzyme inhibitory agents. The 4-hydroxyquinoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The strategic placement of dichloro substituents on the quinoline core significantly modulates the physicochemical properties and biological efficacy of these compounds. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to support further research and development in this area.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is highly dependent on the nature and position of various substituents. Key SAR observations include:

  • C3-Carboxylic Acid Group: The carboxylic acid moiety at the C3 position is consistently reported as crucial for the biological activity of this class of compounds. It is often involved in key interactions with biological targets, such as binding to bacterial DNA gyrase or forming salt bridges and hydrogen bonds in the active site of enzymes like dihydroorotate dehydrogenase (DHODH).[1]

  • Dichloro Substitution: The presence and position of chlorine atoms on the benzene ring of the quinoline scaffold significantly influence the compound's properties. Dichlorination can enhance lipophilicity, thereby improving cell membrane penetration, and can also impact binding affinity and selectivity for specific targets.[1] While this guide focuses on the 5,7-dichloro substitution pattern, the precise positioning of these halogens is critical in determining the resulting biological effects.

  • Substituents on the Benzene Ring: The introduction of various functional groups on the benzene portion of the quinoline ring can modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets and influencing its anticancer activity.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of selected dichloro-4-hydroxyquinoline-3-carboxylic acid analogs and related compounds. Due to the limited availability of a comprehensive SAR study on a systematically varied series of 5,7-dichloro analogs, data for other dichloro-isomers and relevant 4-hydroxyquinoline-3-carboxylic acid derivatives are also included to provide a broader comparative context.

Table 1: Anticancer Activity of Dichloro-4-hydroxyquinoline-3-carboxylic Acid Analogs and Related Compounds

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
Analog 16-Chloro-2-(4-hydroxy-3-methoxyphenyl)MCF-7>100 (inactive)[2]
Analog 26-Chloro-2-(p-tolyl)MCF-7>100 (inactive)[2]
Analog 32-(4-chlorophenyl)-6-fluoroHCT-1160.041[1]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Dihydroorotate Dehydrogenase (DHODH) Inhibitory Activity of 4-Hydroxyquinoline-3-carboxylic Acid Analogs

Compound IDSubstitution PatternTargetIC50 (nM)Reference
Brequinar Analog6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methylHuman DHODH~20[1]
Analog 41Varied substitutionsHuman DHODH9.71 ± 1.4[1]
Analog 43Varied substitutionsHuman DHODH26.2 ± 1.8[1]
Analog 461,7-naphthyridine coreHuman DHODH28.3 ± 3.3[1]

DHODH: Dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthesis pathway.

Key Signaling Pathway: Dihydroorotate Dehydrogenase (DHODH) Inhibition

A primary mechanism of action for many 4-hydroxyquinoline-3-carboxylic acid analogs is the inhibition of dihydroorotate dehydrogenase (DHODH).[1] DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate. This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[1] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive target for anticancer drug development.[1] Inhibition of DHODH leads to pyrimidine depletion, cell cycle arrest, and ultimately, the inhibition of cancer cell growth.[1]

DHODH_Pathway Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate CPSII, ATCase, DHOase Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS DNA/RNA Synthesis DNA/RNA Synthesis UMP->DNA/RNA Synthesis DHODH DHODH This compound analogs This compound analogs This compound analogs->DHODH Inhibition

Figure 1: Inhibition of the de novo pyrimidine biosynthesis pathway by this compound analogs through targeting DHODH.

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound analogs on cancer cell lines.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the test compounds are prepared in culture medium.

  • The culture medium is removed from the wells and replaced with medium containing various concentrations of the test compounds. Control wells receive medium with DMSO (vehicle control).

  • The plates are incubated for 48-72 hours.

3. MTT Assay:

  • After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours.

  • The medium is then removed, and the formazan crystals are dissolved in 150 µL of DMSO.

  • The absorbance is measured at 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This protocol describes a biochemical assay to measure the inhibitory activity of the compounds against human DHODH.

1. Reagent Preparation:

  • Recombinant human DHODH is diluted in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100).

  • Stock solutions of dihydroorotate (DHO), coenzyme Q10 (CoQ10), and 2,6-dichloroindophenol (DCIP) are prepared.

  • Test compounds are dissolved in DMSO to prepare stock solutions, from which serial dilutions are made.

2. Assay Procedure:

  • The assay is performed in a 96-well plate.

  • Recombinant human DHODH is pre-incubated with the test compound or DMSO (control) for 30 minutes at 25°C.

  • The reaction is initiated by adding a mixture of DHO, CoQ10, and DCIP.

  • The reduction of DCIP is monitored by measuring the decrease in absorbance at 600-650 nm over time using a microplate reader.

3. Data Analysis:

  • The rate of DCIP reduction is calculated for each concentration of the test compound.

  • The percentage of inhibition is determined relative to the control.

  • The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Experimental_Workflow cluster_invitro In Vitro Anticancer Assay cluster_biochemical Biochemical DHODH Assay Cell_Culture 1. Cancer Cell Culture (e.g., MCF-7, HCT-116) Compound_Treatment 2. Treatment with Analogs (Varying Concentrations) Cell_Culture->Compound_Treatment MTT_Assay 3. MTT Assay for Cell Viability Compound_Treatment->MTT_Assay IC50_Determination 4. IC50 Value Calculation MTT_Assay->IC50_Determination Reagent_Prep 1. Prepare Recombinant DHODH, Substrates, and Analogs Incubation 2. Pre-incubate DHODH with Analogs Reagent_Prep->Incubation Reaction_Initiation 3. Initiate Reaction with Substrates (DHO, CoQ10, DCIP) Incubation->Reaction_Initiation Data_Acquisition 4. Measure DCIP Reduction (Absorbance at 600-650 nm) Reaction_Initiation->Data_Acquisition IC50_Calculation 5. IC50 Value Calculation Data_Acquisition->IC50_Calculation

Figure 2: General experimental workflow for evaluating the anticancer and DHODH inhibitory activities of this compound analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The structure-activity relationship data, though not yet comprehensively established for a wide range of analogs with this specific substitution pattern, highlights the critical roles of the C3-carboxylic acid group and the halogen substituents on the quinoline core. Further systematic derivatization and biological evaluation are warranted to fully elucidate the SAR and to optimize the potency and selectivity of these compounds. The provided experimental protocols and pathway visualizations serve as a foundational resource for researchers engaged in the discovery and development of next-generation quinoline-based therapeutics.

References

Bridging the Gap: Correlating In Vitro and In Vivo Activity of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known in vitro activity of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid and outlines a framework for establishing its in vitro-in vivo correlation (IVIVC). Due to the limited availability of public in vivo data for this specific compound, this document leverages data from structurally related quinoline derivatives to illustrate the principles and methodologies required to bridge the gap between laboratory findings and clinical potential. An objective comparison with these alternatives provides context for future research and development.

In Vitro Activity Profile of Dichloro-4-quinolinol-3-carboxylic Acid Isomers

Initial in vitro studies have focused on the antioxidant properties of various dichloro-4-quinolinol-3-carboxylic acid isomers. These studies are crucial for identifying lead compounds and understanding their mechanism of action at a cellular level.

Data Summary: Antioxidant Activities

A key study investigated the antioxidant properties of several dichloro-4-quinolinol-3-carboxylic acid isomers, revealing that the position of the chlorine atoms significantly influences the compound's efficacy in different antioxidant assays. The 5,7-dichloro isomer emerged as a potent radical scavenger.[1]

CompoundRadical Scavenging Activity (Assay)Lipid Peroxidation ProtectionDNA Protection (.OH-mediated)DNA Protection (AAPH-induced)
This compound (5,7-DCQA) Potent (ABTS+, DPPH, Galvinoxyl) ---
6,8-DCQA-Highest Efficacy (Methyl Linoleate)Efficient-
5,8-DCQA--EfficientActive
7-CQA---Active

Data sourced from a study on the synthesis and antioxidant abilities of dichloro-4-quinolinol-3-carboxylic acids.[1] The table illustrates how the positioning of the chloro substituents fine-tunes the antioxidant profile.

Experimental Protocols

Detailed and reproducible methodologies are fundamental to validating research findings. Below are representative protocols for the key in vitro and in vivo experiments discussed.

In Vitro Radical Scavenging Activity (DPPH Assay) - Representative Protocol

This protocol describes a common method for assessing the radical scavenging ability of a compound.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 5,7-DCQA) in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Keep this solution in the dark.

    • Ascorbic acid is used as a positive control.

  • Assay Procedure:

    • Add 100 µL of various concentrations of the test compound or standard to a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

In Vivo Antitumor Efficacy in Xenograft Mouse Model - Representative Protocol

This protocol outlines a general procedure for evaluating the in vivo efficacy of a quinoline derivative against cancer.

  • Cell Culture and Animal Model:

    • Human cancer cells (e.g., HepG2, hepatocellular carcinoma) are cultured under standard conditions.

    • Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation:

    • A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the right flank of each mouse.

  • Treatment:

    • When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomly assigned to treatment and control groups.

    • The test compound (e.g., a quinoline derivative) is administered daily via intraperitoneal (i.p.) or oral (p.o.) route at a specific dosage (e.g., 50 mg/kg/day). The control group receives the vehicle only.

  • Efficacy Evaluation:

    • Tumor volume is measured every 2-3 days using calipers and calculated using the formula: Volume = (length x width²) / 2.

    • Body weight is monitored as an indicator of toxicity.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

Framework for In Vitro-In Vivo Correlation (IVIVC)

IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like dissolution rate) and an in vivo response (like plasma drug concentration). Establishing such a correlation is a key goal in pharmaceutical development to streamline the process, reduce reliance on human studies, and set meaningful quality control standards.[2]

IVIVC_Workflow cluster_InVitro In Vitro Phase cluster_InVivo In Vivo Phase cluster_Correlation Correlation & Development vitro_screening Primary Screening (e.g., Antioxidant, Cytotoxicity Assays) vitro_potency Potency & Selectivity (IC50/EC50 Determination) vitro_screening->vitro_potency vitro_adme In Vitro ADME (Metabolic Stability, Permeability) vitro_potency->vitro_adme vivo_pk Pharmacokinetics (PK) in Animals (Cmax, Tmax, AUC, Bioavailability) vitro_adme->vivo_pk Transition to In Vivo vivo_efficacy Efficacy Studies in Animal Models (e.g., Xenograft, Disease Models) vivo_pk->vivo_efficacy correlation IVIVC Modeling (Relate In Vitro data to In Vivo PK/PD) vivo_pk->correlation vivo_tox Toxicology Studies (MTD, Safety Pharmacology) vivo_efficacy->vivo_tox vivo_efficacy->correlation optimization Lead Optimization (Improve Potency, PK, Safety) correlation->optimization candidate Candidate Selection optimization->candidate

A generalized workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).

Comparative In Vivo Performance of Alternative Quinolines

While in vivo data for 5,7-DCQA is not available, studies on other quinoline derivatives demonstrate their therapeutic potential in various disease models. These compounds serve as valuable benchmarks for predicting the potential applications and challenges for 5,7-DCQA.

Compound ClassAnimal ModelDisease TypeKey In Vivo Finding
4-AminoquinolinesP. berghei-infected miceMalariaA lead compound reduced parasitemia by 47% at a 5 mg/kg oral dose.
7-Chloroquinoline derivativesMouse modelsMalariaCompounds showed high antimalarial activity with IC50 values < 50 µM.[3]
Quinoline-Carboxamide derivativeMouse modelsMalariaDemonstrated potent in vivo efficacy.
Quinoline Carboxylic Acids (e.g., Brequinar analogue)-CancerCompound 41 showed significant oral bioavailability (F=56%) and an elimination half-life of 2.78 h.[4]

Structure-Activity Relationship (SAR) Insights

The initial in vitro data on dichloro-4-quinolinol-3-carboxylic acid isomers provides valuable SAR insights. The specific placement of the two chlorine atoms on the quinoline ring system directly impacts the type and potency of the compound's antioxidant activity. This underscores the importance of precise structural modifications in drug design.

SAR_Diagram quinoline Dichloro-4-hydroxyquinoline- 3-carboxylic Acid Core sub_57 5,7-Dichloro Substitution quinoline->sub_57 sub_68 6,8-Dichloro Substitution quinoline->sub_68 sub_58 5,8-Dichloro Substitution quinoline->sub_58 act_57 Potent Radical Scavenging (DPPH, ABTS) sub_57->act_57 leads to act_68 High Lipid Protection sub_68->act_68 leads to act_58 Efficient DNA Protection (.OH-mediated) sub_58->act_58 leads to

Structure-Activity Relationship of Dichloro-substituted Quinolines.

Conclusion

This compound demonstrates promising in vitro activity as a potent radical scavenger.[1] However, its therapeutic potential can only be realized through comprehensive in vivo studies. The path forward requires a systematic evaluation of its pharmacokinetics, efficacy in relevant disease models, and safety profile. By establishing a robust in vitro-in vivo correlation, researchers can accelerate the development of this and other quinoline-based compounds, transforming promising laboratory findings into valuable therapeutic agents. The data from related quinoline structures provide a strong rationale for pursuing these next steps, offering a predictive framework for potential efficacy and guiding future study design.

References

Halogenation of Quinoline-3-Carboxylic Acids: A Double-Edged Sword in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of halogenated versus non-halogenated quinoline-3-carboxylic acids reveals that the incorporation of halogen atoms significantly influences their physicochemical properties, biological activities, and safety profiles. While halogenation, particularly fluorination, has been a cornerstone in the development of potent quinolone antibiotics, its impact on anticancer activity and cytotoxicity necessitates a nuanced evaluation for drug development professionals.

This guide provides a comprehensive comparison of halogenated and non-halogenated quinoline-3-carboxylic acids, supported by experimental data, to inform researchers and scientists in the fields of medicinal chemistry and pharmacology.

Physicochemical Properties: Impact of Halogenation

The introduction of halogens, such as fluorine, chlorine, and bromine, onto the quinoline ring system profoundly alters key physicochemical parameters that govern a molecule's pharmacokinetic and pharmacodynamic behavior. Generally, halogenation increases lipophilicity (log P) and can modulate the acidity (pKa) of the carboxylic acid group. These changes can, in turn, affect the compound's solubility, membrane permeability, and binding affinity to biological targets.

PropertyNon-Halogenated DerivativeHalogenated Derivative (Example)Impact of Halogenation
pKa Varies (e.g., ~5.5-6.0 for the carboxylic acid)Generally lower (more acidic)The electron-withdrawing nature of halogens increases the acidity of the carboxylic acid, which can influence ionization at physiological pH and receptor interaction.
log P (Lipophilicity) LowerHigherIncreased lipophilicity can enhance membrane permeability and cellular uptake, but may also lead to increased binding to plasma proteins and potential for off-target effects.
Aqueous Solubility Generally higherGenerally lowerThe increase in lipophilicity often corresponds to a decrease in aqueous solubility, which can present challenges for formulation and bioavailability.

Biological Activity: A Tale of Two Targets

The quinoline-3-carboxylic acid scaffold is a versatile pharmacophore, exhibiting a broad range of biological activities, most notably as antibacterial and anticancer agents. Halogenation plays a distinct and often pivotal role in modulating these activities.

Antibacterial Activity

The most prominent success of halogenation in this chemical class is the development of fluoroquinolone antibiotics. The presence of a fluorine atom at the C6-position and a piperazine ring at the C7-position of the quinolone core is a hallmark of many clinically significant antibacterial agents, such as ciprofloxacin. This substitution pattern enhances the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, leading to potent bactericidal activity.

CompoundHalogenationTarget OrganismMIC (µg/mL)
Nalidixic Acid (a non-fluorinated quinolone)NoEscherichia coli4-16
Ciprofloxacin (a fluoroquinolone)Yes (Fluorine at C6)Escherichia coli≤1[1]
Nalidixic AcidNoStaphylococcus aureus>128
CiprofloxacinYes (Fluorine at C6)Staphylococcus aureus0.5[2]

As the data indicates, the fluorinated quinolone, ciprofloxacin, demonstrates significantly greater potency against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria compared to its non-fluorinated predecessor.

Anticancer Activity

The influence of halogenation on the antiproliferative activity of quinoline-3-carboxylic acids is more complex and context-dependent. Studies have shown that halogenated derivatives can exhibit potent cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of topoisomerases. However, the presence of a halogen does not universally guarantee enhanced anticancer activity, and the position of the halogen is critical.

Compound TypeHalogenationCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (Normal/Cancer)
2,4-disubstituted quinoline-3-carboxylic acidNoMCF-7VariableHEK293Generally higherVariable[3]
7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acidYes (Bromine at C7)VariousPotent inhibitor of CK2Not specified--

Some studies suggest that halogenation can improve selectivity towards cancer cells. For instance, certain 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown higher selectivity for cancer cells (MCF-7 and K562) over non-cancerous cells (HEK293).[3]

Safety and Cytotoxicity Profile

A critical consideration in drug development is the therapeutic index – the balance between efficacy and toxicity. While halogenation can enhance the desired biological activity, it can also introduce or increase cytotoxicity against normal, healthy cells. Therefore, a comparative assessment of cytotoxicity is essential.

For example, while some halogenated quinoline derivatives show potent anticancer activity, they may also exhibit significant toxicity towards normal cell lines. The selectivity index, which is the ratio of the cytotoxic concentration in normal cells to that in cancer cells, is a key parameter in evaluating the therapeutic potential of these compounds. A higher selectivity index indicates a more favorable safety profile.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of the compounds is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the compounds on both cancerous and normal cell lines are assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

Topoisomerase Inhibition Assay

The ability of the compounds to inhibit topoisomerase enzymes can be evaluated using a DNA relaxation assay.

  • Reaction Mixture: Supercoiled plasmid DNA is incubated with a purified topoisomerase enzyme (e.g., human topoisomerase I or II) in the presence of varying concentrations of the test compound.

  • Incubation: The reaction mixture is incubated at 37°C for a specific time to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.

  • Agarose Gel Electrophoresis: The DNA samples are then separated on an agarose gel.

  • Visualization: The DNA bands are visualized under UV light after staining with an intercalating agent (e.g., ethidium bromide). The inhibition of topoisomerase activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Signaling Pathways and Mechanisms of Action

The biological effects of quinoline-3-carboxylic acids are mediated through their interaction with various cellular signaling pathways.

antibacterial_mechanism cluster_drug Quinolone Antibiotic cluster_bacterium Bacterial Cell Quinolone Halogenated Quinolone-3-Carboxylic Acid Gyrase DNA Gyrase Quinolone->Gyrase Inhibits TopoIV Topoisomerase IV Quinolone->TopoIV Inhibits DNA_Replication DNA Replication Gyrase->DNA_Replication Enables TopoIV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of antibacterial action of halogenated quinoline-3-carboxylic acids.

The primary mechanism of antibacterial action for quinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4][5][6][7][8] These enzymes are essential for managing DNA topology during replication, transcription, and repair. By stabilizing the enzyme-DNA complex, quinolones trap the enzymes in a state that leads to double-strand DNA breaks, ultimately resulting in bacterial cell death.

anticancer_workflow cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Start Synthesized Quinolone Derivatives (Halogenated & Non-halogenated) MTT_Cancer MTT Assay (Cancer Cell Lines) Start->MTT_Cancer MTT_Normal MTT Assay (Normal Cell Lines) Start->MTT_Normal Selectivity Determine IC50 & Selectivity Index MTT_Cancer->Selectivity MTT_Normal->Selectivity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Selectivity->Cell_Cycle For promising candidates Apoptosis Apoptosis Assay (e.g., Annexin V) Selectivity->Apoptosis Topo_Inhibition Topoisomerase Inhibition Assay Selectivity->Topo_Inhibition

Caption: Experimental workflow for evaluating the anticancer potential of quinoline-3-carboxylic acids.

In the context of cancer, quinoline-3-carboxylic acid derivatives can induce cell death through multiple pathways. One key mechanism is the induction of cell cycle arrest, often at the G2/M or S phase, which prevents cancer cells from proliferating.[9] Furthermore, these compounds can trigger apoptosis (programmed cell death) through the modulation of pro- and anti-apoptotic proteins. Inhibition of human topoisomerases is another important mechanism contributing to their anticancer effects.

References

Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of Quinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profiles of quinoline-based kinase inhibitors, a critical aspect in the development of targeted therapeutics. Due to the limited publicly available cross-reactivity data for 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid, this document utilizes well-characterized, structurally related quinoline kinase inhibitors as illustrative examples. The principles and methodologies presented herein are directly applicable to the profiling of novel quinoline derivatives.

Comparative Cross-Reactivity Data

The following tables summarize the in vitro inhibitory activity (IC50) of three representative quinoline-based kinase inhibitors against a panel of selected kinases. This data, compiled from publicly available sources, serves to highlight the varied selectivity profiles within this class of compounds.

Table 1: Inhibitory Activity (IC50, nM) of Representative Quinoline-Based Kinase Inhibitors Against Selected Tyrosine Kinases

Kinase TargetInhibitor A (e.g., Bosutinib)Inhibitor B (e.g., Lapatinib)Inhibitor C (e.g., Cabozantinib)
ABL11.2>10,0005.2
SRC1.0>10,0001.3
EGFR3010.2850
ERBB2 (HER2)1209.81,200
VEGFR21503,6000.4
c-MET>1,000>10,0001.3
RET>1,000>10,0004.6
KIT250>10,0004.6
PDGFRβ100>10,00010

Note: The IC50 values are illustrative and can vary based on assay conditions.

Table 2: Inhibitory Activity (IC50, nM) Against Off-Target Kinases

Kinase TargetInhibitor A (e.g., Bosutinib)Inhibitor B (e.g., Lapatinib)Inhibitor C (e.g., Cabozantinib)
LCK1.5>10,00015
FYN1.3>10,0002.5
MEK1>5,000>10,000>5,000
ERK2>5,000>10,000>5,000
CDK1>1,000>1,000>1,000

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of cross-reactivity profiles.

In Vitro Kinase Assay (Radiometric)

This protocol outlines a common method for determining the IC50 values of a test compound against a panel of kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Test compound (e.g., this compound) dissolved in DMSO

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-33P]ATP

  • 10 mM ATP solution

  • 96-well or 384-well plates

  • P81 phosphocellulose paper or filter plates

  • Phosphoric acid wash buffer

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In the wells of a microplate, add the kinase, its specific peptide substrate, and the kinase reaction buffer.

  • Add the serially diluted test compound to the wells. A DMSO control (0% inhibition) and a no-enzyme control (100% inhibition) should be included.

  • Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and unlabeled ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with phosphoric acid wash buffer to remove unincorporated [γ-33P]ATP.

  • Dry the filter plate and add a scintillation cocktail.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS SRC SRC RTK->SRC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF ABL ABL SRC->ABL ABL->RAS Proliferation Cell Proliferation Survival TF->Proliferation Growth_Factor Growth Factor Growth_Factor->RTK Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->RTK Inhibits Quinoline_Inhibitor->SRC Inhibits Quinoline_Inhibitor->ABL Inhibits

Caption: Simplified RTK signaling pathway and points of inhibition by quinoline-based compounds.

Experimental Workflow Diagram

Experimental_Workflow start Start: Compound Synthesis (e.g., 5,7-Dichloro-4-hydroxyquinoline -3-carboxylic acid) panel_selection Select Kinase Panel (>400 kinases for broad profiling) start->panel_selection primary_screen Primary Screen (Single high concentration) panel_selection->primary_screen hit_identification Hit Identification (% Inhibition > Threshold) primary_screen->hit_identification dose_response Dose-Response Assay (IC50 determination for hits) hit_identification->dose_response Hits report Generate Cross-Reactivity Profile Report hit_identification->report Non-hits data_analysis Data Analysis & Selectivity Profiling dose_response->data_analysis data_analysis->report

Caption: Workflow for comprehensive cross-reactivity profiling of a novel kinase inhibitor.

head-to-head comparison of different quinoline-based scaffolds in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a versatile and privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of different quinoline-based scaffolds, evaluating their performance in anticancer, antibacterial, and antimalarial assays. The information is supported by experimental data from various studies, offering a valuable resource for guiding future drug discovery efforts.

The quinoline ring system, a fusion of a benzene and a pyridine ring, serves as the foundation for a multitude of synthetic and natural compounds with significant therapeutic potential.[1][2][3] Its unique structural and electronic properties allow for diverse functionalization, leading to compounds that can interact with a wide array of biological targets.[3][4] This comparative guide delves into the performance of distinct quinoline-based scaffolds, summarizing their efficacy and highlighting key structure-activity relationships (SAR) that govern their biological effects.

Anticancer Activity: A Battleground of Diverse Scaffolds

Quinoline derivatives have emerged as a prominent class of anticancer agents, exhibiting mechanisms that include the inhibition of cell proliferation, induction of apoptosis, and disruption of cell migration.[1][5] The anticancer potential of these compounds is often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparing their cytotoxic effects.

A variety of quinoline scaffolds have demonstrated significant anticancer activity. For instance, 2,4-disubstituted quinolines have shown excellent results by inducing cell cycle arrest and apoptosis.[1] Another promising scaffold is the 7-[(pyridin-4-yl)methoxy]quinoline core, which has been investigated for its ability to inhibit key signaling pathways involved in cancer progression.[6] Furthermore, quinoline-based compounds have been developed as kinase inhibitors, targeting enzymes crucial for tumor growth and survival.[7][8]

Below is a comparative summary of the in vitro cytotoxicity of representative quinoline scaffolds against various cancer cell lines. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Comparative in Vitro Anticancer Activity (IC50, µM) of Representative Quinoline Scaffolds

Scaffold/CompoundCancer Cell LineIC50 (µM)Reference
4-Amino-7-substituted-quinoline Derivatives [1]
7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amineMultiple Cell LinesReported as twice to thrice as potent as doxorubicin[1]
2,8-bis(trifluoromethyl)quinoline Derivative [1]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88 ± 3.35 µg/ml[1]
U937 (Leukemia)43.95 ± 3.53 µg/ml[1]
7-[(pyridin-4-yl)methoxy]quinoline Analogs [6]
Analog A (-NH-(3-chlorophenyl) at position 4)HCT116 (Colon)5.64 ± 0.68[6]
HepG2 (Liver)23.18 ± 0.45[6]
Analog B (-NH-(3-bromophenyl) at position 4)HCT116 (Colon)6.21 ± 0.55[6]
HepG2 (Liver)21.09 ± 0.72[6]
Quinoline-Nitrones Derivatives [3]
Compound 29RPMI-8226 (Leukemia)0.45 - 0.91[3]
HCT-116 (Colon)0.98 - 2.98[3]
Gefitinib (Reference Drug) HeLa (Cervical)17.12[6]
BGC823 (Gastric)19.27[6]

Key Signaling Pathway Targeted by Quinoline-Based Kinase Inhibitors

Signaling_Pathway cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Proliferation_Survival Cell Proliferation & Survival Signaling_Cascade->Proliferation_Survival Promotes Quinoline_Inhibitor Quinoline-Based Kinase Inhibitor Quinoline_Inhibitor->Receptor_Tyrosine_Kinase Inhibits

Caption: Quinoline-based kinase inhibitors block aberrant signaling pathways.

Antibacterial Activity: A Spectrum of Efficacy

Quinolone antibiotics, a major class of antibacterial agents, are characterized by a quinoline scaffold.[9] Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. This section compares the antibacterial spectrum of fluoroquinolone and non-fluoroquinolone derivatives against clinically relevant bacteria, with the Minimum Inhibitory Concentration (MIC) as the primary measure of potency.

Table 2: Comparative Antibacterial Spectrum (MIC, µg/mL) of Quinoline Derivatives

Quinoline DerivativeEscherichia coli (Gram-negative)Staphylococcus aureus (Gram-positive)Pseudomonas aeruginosa (Gram-negative)Reference
Fluoroquinolones
Ciprofloxacin0.013 - 10.125 - 80.15 - >32[9]
Levofloxacin≤ 0.06 - 20.06 - >8.00.5 - >512[9]
Moxifloxacin4 - 80.064 - 0.51 - >32[9]
Non-Fluoroquinolone
Nalidixic Acid0.50 - 640.25700[9]
Quinoline-2-one Derivative [10]
Compound 6cNot Reported0.75 (MRSA)Not Reported[10]

Experimental Workflow for Determining Minimum Inhibitory Concentration (MIC)

MIC_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Serially Dilute Quinoline Compound in Broth Prepare_Inoculum->Serial_Dilution Inoculate_Plates Inoculate Microtiter Plate Wells with Bacteria Serial_Dilution->Inoculate_Plates Incubate Incubate at 37°C for 16-20 hours Inoculate_Plates->Incubate Read_Results Visually Inspect for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC

Caption: Workflow for the broth microdilution method to determine MIC.

Antimalarial Activity: A Legacy and Future of Quinoline Scaffolds

The quinoline scaffold is historically significant in the fight against malaria, with chloroquine being a cornerstone of treatment for decades.[11][12] Research continues to explore new quinoline derivatives to overcome the challenge of drug-resistant Plasmodium falciparum. The in vitro potency of these compounds is typically assessed against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of the parasite.

While specific IC50 values for a wide range of scaffolds tested under identical conditions are not always available in a single report, the data below provides a snapshot of the activity of different quinoline derivatives.

Table 3: Comparative in Vitro Antimalarial Activity (IC50) of Quinoline Derivatives against P. falciparum

Quinoline Derivative/HybridStrainIC50Reference
Amino-quinoline derivative (Compound 40a) Pf3D7 (CQS)Strong activity reported[13]
Quinoline-triazine hybrids Blood and Liver StagesEnhanced activity with morpholine/piperidine rings and EWG[13]
2,8-bis-(trifluoromethyl)quinoline derivative (Compound 129) W2 (CQR)0.083 µM[14]
Chloroquine (Reference Drug) W2 (CQR)0.25 µM[14]
Piperazine-tethered 7-chloroquinoline-triazole hybrid (Compound 37) NF540.9 µM[11]
K11.9 µM[11]
3D70.97 µM[11]
RKL91.8 µM[11]

Logical Relationship in Structure-Activity Relationship (SAR) Studies

SAR_Logic Quinoline_Scaffold Core Quinoline Scaffold Modification Introduce Substituents (e.g., -CF3, -Cl, side chains) Quinoline_Scaffold->Modification Biological_Assay Perform Biological Assay (e.g., Antiplasmodial activity) Modification->Biological_Assay Analyze_Data Analyze IC50/MIC Data Biological_Assay->Analyze_Data SAR_Conclusion Derive Structure-Activity Relationship Analyze_Data->SAR_Conclusion

Caption: Logical workflow for establishing structure-activity relationships.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducible evaluation of biological activity. Below are methodologies for the key assays cited in this guide.

Cytotoxicity Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[15][16]

Broth Microdilution Method for MIC Determination

This quantitative method is widely used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9]

  • Preparation of Quinolone Solutions: Prepare a stock solution of the quinoline derivative in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension and standardize it to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted quinoline compound. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the quinoline derivative that completely inhibits visible bacterial growth.[9]

In Vitro Antimalarial Assay (SYBR Green I-based Fluorescence Assay)

This assay is commonly used to screen compounds for their activity against Plasmodium falciparum.

  • Parasite Culture: Maintain asynchronous or synchronous cultures of P. falciparum in human erythrocytes in a complete medium.

  • Compound Plating: Serially dilute the test compounds in a 96-well plate.

  • Inoculation: Add the parasitized erythrocytes to the wells. Include parasite-free erythrocytes as a negative control and parasitized erythrocytes with no drug as a positive control.

  • Incubation: Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50% compared to the drug-free control.

Conclusion

This comparative guide highlights the remarkable versatility of the quinoline scaffold in the development of therapeutic agents. The presented data underscores the significant potential of various quinoline derivatives as anticancer, antibacterial, and antimalarial agents. The structure-activity relationships derived from these studies provide a crucial roadmap for the rational design of next-generation drugs with improved potency, selectivity, and resistance-breaking capabilities. Further exploration and optimization of these privileged scaffolds are warranted to unlock their full therapeutic potential.

References

A Comparative Guide to Assays for 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid: Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a robust and reproducible assay is paramount for the accurate characterization of investigational compounds. This guide provides a comparative overview of assays involving 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid, also known as 5,7-Dichlorokynurenic acid (5,7-DCKA). 5,7-DCKA is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the strychnine-insensitive glycine binding site.[1][2] While its primary activity is centered on the NMDA receptor, its structural relationship to kynurenic acid suggests potential interactions with the kynurenine pathway, a key metabolic route for tryptophan. This guide will delve into the common assays used to characterize 5,7-DCKA and its alternatives, focusing on their performance, reproducibility, and the experimental data supporting their use.

Comparison of Assay Performance

The two primary assays relevant to the study of 5,7-DCKA are NMDA receptor binding assays and Kynurenine 3-Monooxygenase (KMO) inhibition assays. The choice of assay depends on the specific research question, with NMDA receptor binding assays being the most direct method to quantify the potency of 5,7-DCKA at its known target.

NMDA Receptor Glycine Site Binding Assays

These assays are fundamental for determining the affinity of compounds like 5,7-DCKA for the glycine binding site on the NMDA receptor. The most common format is the competitive radioligand binding assay.

Quantitative Data Summary:

CompoundAssay TypeRadioligandPreparationKi (nM)Reference
5,7-Dichlorokynurenic acid (5,7-DCKA) Radioligand Binding[³H]glycineRat brain membranes79[1][2]
5,7-Dichlorokynurenic acid (5,7-DCKA) Radioligand Binding[³H]5,7-DCKARat brain synaptosomes69 (Kd)[3]
L-689,065Radioligand Binding[³H]L-689,065Rat cortical membranes2.4[4]
ACEA-1021Radioligand Binding[³H]glycineNot Specified4.5[4]

Discussion on Reproducibility and Robustness:

Fluorescence-based assays are emerging as a viable alternative to radioligand assays, offering advantages in terms of safety and ease of use.[5] However, the larger size of fluorescent labels compared to radioisotopes can sometimes alter the binding properties of the ligand.[6]

Kynurenine 3-Monooxygenase (KMO) Inhibition Assays

Given 5,7-DCKA's structural similarity to kynurenic acid, an endogenous KMO inhibitor, it is plausible to investigate its effect on KMO activity. KMO is a key enzyme in the kynurenine pathway, converting kynurenine to the neurotoxic 3-hydroxykynurenine.[7] Inhibition of KMO can shift the pathway towards the production of the neuroprotective kynurenic acid.[7]

Quantitative Data Summary for Known KMO Inhibitors:

CompoundAssay TypeIC50Reference
Ro 61-8048Enzymatic (in vitro)37 nM[6]
GSK180Recombinant KMO assay~6 nM[5]
3'-Hydroxy-alpha-naphthoflavoneEnzymatic (in vitro)15.85 ± 0.98 µM[8]
ApigeninEnzymatic (in vitro)24.14 ± 1.00 µM[8]

Discussion on Reproducibility and Robustness:

KMO inhibition assays are typically enzymatic assays that measure the consumption of a substrate (e.g., NADPH) or the formation of a product. These assays can be highly reproducible, with fluorescence-based high-throughput screening (HTS) assays for KMO inhibitors demonstrating excellent performance with average Z' values of 0.80.[2] The choice of assay format (e.g., absorbance-based, fluorescence-based, or LC-MS/MS-based) can influence sensitivity and throughput.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the relevant signaling pathways and assay workflows.

Diagram 1: NMDA Receptor Signaling Pathway.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO Kynurenine 3-Monooxygenase (KMO) Kynurenine->KMO KAT Kynurenine Aminotransferase (KAT) Kynurenine->KAT 3_HK 3-Hydroxykynurenine (Neurotoxic) KYNA Kynurenic Acid (Neuroprotective) KMO->3_HK KAT->KYNA KMO_Inhibitor KMO Inhibitor (e.g., Ro 61-8048) KMO_Inhibitor->KMO Inhibits

Diagram 2: The Kynurenine Pathway and KMO Inhibition.

Radioligand_Binding_Workflow cluster_workflow Radioligand Binding Assay Workflow Start Start Preparation Prepare Receptor Membranes Start->Preparation Incubation Incubate: Membranes + Radioligand + Competitor (5,7-DCKA) Preparation->Incubation Separation Separate Bound from Free Radioligand (Filtration) Incubation->Separation Detection Quantify Radioactivity (Scintillation Counting) Separation->Detection Analysis Data Analysis (IC50, Ki determination) Detection->Analysis End End Analysis->End

Diagram 3: Experimental Workflow for Radioligand Binding Assay.

KMO_Inhibition_Assay_Workflow cluster_workflow KMO Inhibition Assay Workflow Start Start Preparation Prepare Reagents: KMO enzyme, NADPH, L-Kynurenine, Inhibitor Start->Preparation Reaction Incubate: Enzyme + Inhibitor, then add Substrates Preparation->Reaction Measurement Measure NADPH Absorbance (340nm) or Product Formation Reaction->Measurement Analysis Data Analysis (IC50 determination) Measurement->Analysis End End Analysis->End

Diagram 4: Experimental Workflow for KMO Inhibition Assay.

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility of experimental results. Below are representative protocols for the key assays discussed.

Protocol 1: Competitive Radioligand Binding Assay for NMDA Receptor Glycine Site

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., 5,7-DCKA) by measuring its ability to displace a radiolabeled ligand from the glycine binding site of the NMDA receptor.[4]

Materials:

  • Rat cortical membranes (source of NMDA receptors)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]glycine or [³H]5,7-DCKA (at a concentration near its Kd)

  • Test Compound: 5,7-DCKA and other competitors at various concentrations

  • Non-specific binding control: High concentration of a known glycine site ligand (e.g., 1 mM glycine)

  • 96-well filter plates (e.g., GF/B)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Membrane Preparation: Thaw rat cortical membranes on ice and resuspend in assay buffer to a final protein concentration of approximately 0.2-0.5 mg/mL.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of test compound at various concentrations.

    • 50 µL of radioligand.

    • 50 µL of membrane suspension to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Enzymatic Assay for KMO Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against KMO by measuring the consumption of NADPH.[9]

Materials:

  • Recombinant human KMO enzyme

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Substrates: L-Kynurenine and NADPH

  • Test Compound: 5,7-DCKA or other potential inhibitors at various concentrations

  • Positive Control: A known KMO inhibitor (e.g., Ro 61-8048)

  • Negative Control: Vehicle (e.g., DMSO)

  • UV-transparent 96-well plate

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound, positive control, L-Kynurenine, and NADPH in the assay buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add:

    • 50 µL of KMO enzyme solution (e.g., 10 µg/mL).

    • 10 µL of test compound at various concentrations, positive control, or negative control.

    • Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 40 µL of a substrate mixture containing L-Kynurenine (final concentration e.g., 100 µM) and NADPH (final concentration e.g., 50 µM) to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Measurement: Measure the absorbance at 340 nm using a spectrophotometer. The decrease in absorbance is proportional to NADPH consumption and, therefore, KMO activity.

  • Data Analysis: Calculate the percentage of KMO inhibition for each concentration of the test compound relative to the negative control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The characterization of this compound predominantly relies on NMDA receptor binding assays, which are well-established, robust, and reproducible. Radioligand binding assays, in particular, provide a reliable method for determining the affinity of 5,7-DCKA and its alternatives. While direct comparative data on the robustness metrics for assays specifically involving 5,7-DCKA are limited, the general performance of these assay types is well-documented. For exploring potential off-target effects or novel mechanisms of action, KMO inhibition assays offer a viable and robust alternative. The detailed protocols and workflows provided in this guide should enable researchers to design and execute experiments with a high degree of confidence in the reproducibility and quality of their data.

References

Safety Operating Guide

Proper Disposal of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides comprehensive guidance on the safe and compliant disposal of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to minimize risks associated with this chemical.

The following information is synthesized from safety data sheets (SDS) of structurally similar compounds and should be used as a guide. Always consult your institution's specific safety protocols and the official Safety Data Sheet for this compound if available.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and similar quinoline-based compounds are classified as irritants. It is crucial to handle this compound with appropriate personal protective equipment to avoid exposure.

Key Hazards:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Harmful if Swallowed: Some related compounds are harmful if swallowed.[1]

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant gloves (e.g., Natural rubber) inspected before use.To prevent skin contact.[2]
Eye Protection Goggles (European standard - EN 166 or equivalent).To prevent eye contact from dust or splashes.[2][3]
Body Protection Wear appropriate protective clothing to prevent skin exposure.To protect against accidental spills.[2]
Respiratory Use a NIOSH/MSHA or European Standard EN 136 approved respirator if dust is generated.To prevent inhalation of dust particles.[2]

Spill Management and Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation to disperse any airborne dust.

  • Don PPE: Before addressing the spill, ensure all required PPE is correctly worn.

  • Containment: Prevent further spread of the spill. For powdered material, avoid actions that could generate dust. Cover drains to prevent entry into the sewer system.

  • Cleanup:

    • For small, dry spills: Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[2][3] Avoid generating dust.

    • For larger spills or solutions: Collect, bind, and pump off spills. Absorb with an inert material and place in a designated disposal container.

  • Decontamination: Clean the affected area thoroughly with soap and water.[2]

  • Disposal of Cleanup Materials: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste.

Disposal Procedures

Proper disposal is critical to ensure regulatory compliance and environmental safety. Never dispose of this compound down the drain or in regular trash.

Step-by-Step Disposal Plan:

  • Containerization:

    • Keep the chemical in its original, tightly closed container if possible.

    • If transferring, use a suitable, clearly labeled, and closed container for disposal.[4] Do not mix with other waste.

  • Labeling: Label the waste container clearly as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[3] The storage area should be locked up.

  • Final Disposal:

    • Dispose of the contents and container at an approved waste disposal plant.[1]

    • This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[4]

    • Follow all national and local regulations for chemical waste disposal.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_assessment Initial Assessment cluster_spill Spill Management cluster_routine Routine Disposal cluster_final Final Disposal start Start: Material to be Disposed is_contaminated Is the material a spill or waste? start->is_contaminated evacuate Evacuate & Ventilate Area is_contaminated->evacuate Yes (Spill) check_container Ensure Original or Approved Container is Used is_contaminated->check_container No (Routine Waste) don_ppe_spill Don Full PPE evacuate->don_ppe_spill contain_spill Contain Spill & Cover Drains don_ppe_spill->contain_spill cleanup_spill Clean Up with Appropriate Method contain_spill->cleanup_spill decontaminate_area Decontaminate Spill Area cleanup_spill->decontaminate_area collect_waste_spill Collect All Contaminated Materials decontaminate_area->collect_waste_spill store_waste Store in a Secure, Ventilated, Designated Area collect_waste_spill->store_waste label_waste Label as Hazardous Waste with Chemical Name check_container->label_waste label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs approved_plant Dispose of at an Approved Waste Disposal Plant contact_ehs->approved_plant

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your trusted resource for ensuring laboratory safety and procedural excellence.

This guide provides essential, immediate safety and logistical information for the handling of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid (CAS 171850-30-9). Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. Furthermore, it is toxic to aquatic life with long-lasting effects.[1]

The following table summarizes the mandatory personal protective equipment to be used when handling this compound.

Protection Type Specific PPE Requirement Reason for Requirement
Eye and Face Protection Chemical splash goggles meeting EN 166 standard. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2][3]To protect against splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant, powder-free nitrile or neoprene gloves. Gloves should be inspected for integrity before each use and changed every 30-60 minutes or immediately if contaminated or damaged.[2][4][5]To prevent skin contact which can lead to skin irritation.
Body Protection A long-sleeved laboratory coat. An acid-resistant apron should be worn over the lab coat. Long pants and closed-toe shoes are mandatory.[6][7]To protect the skin from accidental spills and contamination.
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood.[8] If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved N95 or higher-rated respirator is necessary.[2]To prevent the inhalation of airborne particles that may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Protocol

This section details the procedural steps for the safe handling of this compound, from preparation to use.

Preparation and Weighing
  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Surface Protection: Before starting, cover the work surface with absorbent bench paper to contain any potential spills.[9]

  • Gathering Materials: Ensure all necessary equipment, including spatulas, weigh boats, and containers, are within the fume hood to avoid unnecessary movement in and out of the containment area.

  • Weighing:

    • Whenever possible, use an enclosed balance to weigh the powder.[9]

    • If an enclosed balance is not available, pre-weigh a sealed container outside the fume hood.

    • Inside the fume hood, carefully add the powder to the container.[9]

    • Seal the container before removing it from the fume hood to re-weigh. This iterative process helps in accurately measuring the desired amount while minimizing exposure.[9]

    • Avoid pouring the powder directly from the bottle to prevent the generation of dust. Use a spatula for transfers.[9]

Dissolution and Use
  • Solvent Addition: If preparing a solution, add the solvent to the powdered compound slowly and carefully within the fume hood to avoid splashing.

  • Container Management: Keep all containers with the compound tightly closed when not in immediate use.[1][9]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Always wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][10]

Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_area 1. Designate & Prepare Fume Hood don_ppe 2. Don Full PPE prep_area->don_ppe Safety First weigh 3. Weigh Compound (Enclosed Balance/Tared Container) don_ppe->weigh dissolve 4. Dissolve or Use in Fume Hood weigh->dissolve decontaminate 5. Decontaminate Work Area & Equipment dissolve->decontaminate After Use dispose 6. Dispose of Waste (Labeled, Sealed Container) decontaminate->dispose doff_ppe 7. Doff PPE dispose->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

Workflow for handling this compound.

Emergency and Disposal Plan

Accidental Release Measures
  • Spill: In the event of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully collect the material into a suitable, labeled container for disposal.[10][11] Avoid generating dust.[11]

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[8][10]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][8]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11][12]

Disposal Protocol
  • Waste Generation: All materials contaminated with this compound, including unused compound, contaminated absorbent materials, and disposable PPE, must be considered hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.[11] Do not mix with other waste streams.

  • Final Disposal: Dispose of the hazardous waste through a licensed disposal company, adhering to all local, state, and federal regulations.[1] Under no circumstances should this chemical or its waste be disposed of down the drain.[11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid
Reactant of Route 2
5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.